3-oxoadipyl-CoA
Description
Structure
2D Structure
Properties
Molecular Formula |
C27H42N7O20P3S |
|---|---|
Molecular Weight |
909.6 g/mol |
IUPAC Name |
6-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-4,6-dioxohexanoic acid |
InChI |
InChI=1S/C27H42N7O20P3S/c1-27(2,22(41)25(42)30-6-5-16(36)29-7-8-58-18(39)9-14(35)3-4-17(37)38)11-51-57(48,49)54-56(46,47)50-10-15-21(53-55(43,44)45)20(40)26(52-15)34-13-33-19-23(28)31-12-32-24(19)34/h12-13,15,20-22,26,40-41H,3-11H2,1-2H3,(H,29,36)(H,30,42)(H,37,38)(H,46,47)(H,48,49)(H2,28,31,32)(H2,43,44,45)/t15-,20-,21-,22+,26-/m1/s1 |
InChI Key |
VKKKAAPGXHWXOO-BIEWRJSYSA-N |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(=O)CCC(=O)O)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)CCC(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
role of 3-oxoadipyl-CoA in aromatic compound degradation
An In-depth Technical Guide on the Role of 3-Oxoadipyl-CoA in Aromatic Compound Degradation
Introduction
The microbial degradation of aromatic compounds is a cornerstone of the global carbon cycle and a critical process for the bioremediation of environmental pollutants.[1][2] These compounds, originating from natural sources like lignin (B12514952) and industrial activities, are funneled into a few central metabolic routes.[1][3] One of the most significant of these is the β-ketoadipate pathway, an aerobic process widely distributed among soil bacteria and fungi.[4][5] This pathway efficiently converts a diverse range of aromatic molecules into intermediates of the tricarboxylic acid (TCA) cycle.[5][6] At the heart of this metabolic convergence lies This compound , a key thioester intermediate whose formation and subsequent cleavage represent the final steps linking the complex upper degradation pathways to central metabolism.[7][8] This guide provides a detailed examination of the pivotal role of this compound, the enzymes responsible for its metabolism, and the experimental approaches used for its study.
The β-Ketoadipate Pathway: A Funnel to Central Metabolism
The β-ketoadipate pathway is characterized by two primary converging branches, named after their key intermediates: the catechol branch and the protocatechuate branch .[5][9]
-
Catechol Branch: Degrades aromatic compounds such as benzoate (B1203000), phenol, and mandelate.[4][10] These are converted to catechol, which undergoes ortho (or intradiol) ring cleavage to form cis,cis-muconate.[4]
-
Protocatechuate Branch: Metabolizes compounds like 4-hydroxybenzoate. These are converted to protocatechuate, which is cleaved by protocatechuate 3,4-dioxygenase.[9][11]
Both branches proceed through a series of enzymatic reactions, ultimately converging at the formation of 3-oxoadipate (B1233008).[6][11] This molecule is then activated and cleaved in two final steps that channel the carbon skeletons into the TCA cycle. The degradation of 3-oxoadipate proceeds through this compound to yield acetyl-CoA and succinyl-CoA.[7][12]
Core Enzymatic Conversions of 3-Oxoadipate
The conversion of 3-oxoadipate into TCA cycle intermediates is a two-step process catalyzed by a CoA transferase and a thiolase.[6][8]
Activation via CoA Transfer
First, the free acid 3-oxoadipate must be activated to its coenzyme A thioester. This reaction is catalyzed by 3-oxoadipate:succinyl-CoA transferase (EC 2.8.3.6).[7][13] The enzyme transfers a CoA moiety from succinyl-CoA to 3-oxoadipate, yielding this compound and succinate.[13] This reaction is reversible.[12]
-
Reaction: 3-oxoadipate + succinyl-CoA ⇌ this compound + succinate[13]
In some organisms, an alternative ATP-dependent mechanism for this activation step exists but the succinyl-CoA-dependent transferase is more common in the context of aromatic degradation.[7]
Thiolytic Cleavage
The resulting this compound is then the substrate for This compound thiolase (EC 2.3.1.174).[14] This enzyme catalyzes the thiolytic cleavage of this compound, using a free CoA molecule to break the Cα-Cβ bond.[7] This reaction yields two key metabolites: acetyl-CoA and succinyl-CoA , both of which can directly enter the TCA cycle.[7][14]
-
Reaction: this compound + CoA ⇌ acetyl-CoA + succinyl-CoA[15]
Interestingly, recent research has revealed pathway crosstalk, where other thiolases, such as those from the β-oxidation pathway for fatty acid degradation, can compensate for the function of this compound thiolase, highlighting the metabolic flexibility of these organisms.[16]
Data Presentation: Enzyme Characteristics
The key enzymes that metabolize 3-oxoadipate have been purified and characterized from various microorganisms, most notably Pseudomonas species.[7] The table below summarizes their key quantitative properties.
| Property | 3-Oxoadipate:succinyl-CoA transferase | This compound thiolase | Source Organism |
| EC Number | 2.8.3.6 | 2.3.1.174 | N/A |
| Native Molecular Mass | 115,000 ± 5,000 Da | 162,000 ± 5,000 Da | Pseudomonas sp. strain B13[7][12] |
| Subunit Composition | Heterodimer (A: 32,900 Da, B: 27,000 Da) | Homotetramer (A₄ type, 42 kDa subunit) | Pseudomonas sp. strain B13[7][12] |
| pH Optimum | 8.4 | 7.8 | Pseudomonas sp. strain B13[12] |
| Kₘ for 3-oxoadipate | 0.4 mM | N/A | Pseudomonas sp. strain B13[12] |
| Kₘ for succinyl-CoA | 0.2 mM | N/A | Pseudomonas sp. strain B13[12] |
| Kₘ for this compound | N/A | 0.15 mM | Pseudomonas sp. strain B13[7][12] |
| Kₘ for CoA | N/A | 0.01 mM | Pseudomonas sp. strain B13[7][12] |
| Encoding Genes | pcaI, pcaJ (or catI, catJ) | pcaF (or catF) | Pseudomonas sp. strain B13[6][8] |
Experimental Protocols
The study of the enzymes involved in this compound metabolism relies on established biochemical techniques for purification and activity measurement.
Methodology for Enzyme Purification
A general protocol for the purification of 3-oxoadipate:succinyl-CoA transferase and this compound thiolase from bacterial cell lysate involves multiple chromatographic steps.[7][12]
-
Cell Growth and Lysis: Grow the bacterial strain (e.g., Pseudomonas sp. B13) in a mineral medium with an aromatic substrate (e.g., benzoate or 3-chlorobenzoate) to induce the expression of the pathway enzymes.[7] Harvest cells and lyse them using methods like sonication or French press.
-
Clarification: Centrifuge the lysate at high speed to remove cell debris, yielding a crude extract.
-
Heat Treatment (for Transferase): The 3-oxoadipate:succinyl-CoA transferase from some strains is relatively heat-stable. Incubating the crude extract at a specific temperature (e.g., 55°C) can denature and precipitate many other proteins.[12]
-
Chromatography:
-
Ion Exchange Chromatography: Use a column like DEAE-Sepharose or Mono-Q to separate proteins based on charge.[7][12]
-
Affinity Chromatography: Employ columns such as blue 3GA or reactive brown-agarose, which are effective for purifying nucleotide-binding enzymes like thiolases.[12]
-
Hydrophobic Interaction Chromatography: Use a phenyl-Sepharose column to separate proteins based on hydrophobicity.[12]
-
Size Exclusion Chromatography: Use a Superose 6 or 12 column for final polishing and to estimate the native molecular mass of the purified enzyme.[7][12]
-
-
Purity Analysis: Assess the purity of the final enzyme preparation at each step using SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis).[12]
Methodology for Enzyme Activity Assays
Enzyme activity is typically monitored spectrophotometrically.
-
3-Oxoadipate:succinyl-CoA Transferase Assay:
-
The activity is measured in the direction of this compound formation.
-
The reaction mixture contains buffer (e.g., Tris-HCl, pH 8.4), MgCl₂, 3-oxoadipate, and succinyl-CoA.[7]
-
The formation of the enolate of this compound in the presence of Mg²⁺ leads to an increase in absorbance at 305 nm .[7]
-
The rate of increase in absorbance is proportional to the enzyme activity.
-
-
This compound Thiolase Assay:
-
The activity is measured by monitoring the disappearance of this compound.
-
The reaction mixture contains buffer (e.g., Tris-HCl, pH 7.8), MgCl₂, purified this compound, and free CoA.[7]
-
The reaction is initiated by adding CoA.
-
The thiolytic cleavage results in the disappearance of the this compound enolate, which is monitored as a decrease in absorbance at 305 nm .[7]
-
The rate of decrease in absorbance is proportional to the thiolase activity.
-
References
- 1. Bacterial Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. Modified 3-Oxoadipate Pathway for the Biodegradation of Methylaromatics in Pseudomonas reinekei MT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of Aromatics and Chloroaromatics by Pseudomonas sp. Strain B13: Cloning, Characterization, and Analysis of Sequences Encoding 3-Oxoadipate:Succinyl-Coenzyme A (CoA) Transferase and this compound Thiolase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation of Aromatics and Chloroaromatics by Pseudomonas sp. Strain B13: Purification and Characterization of 3-Oxoadipate:Succinyl-Coenzyme A (CoA) Transferase and this compound Thiolase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation of aromatics and chloroaromatics by Pseudomonas sp. strain B13: cloning, characterization, and analysis of sequences encoding 3-oxoadipate:succinyl-coenzyme A (CoA) transferase and this compound thiolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of a protocatechuate catabolic gene cluster from Rhodococcus opacus 1CP: evidence for a merged enzyme with 4-carboxymuconolactone-decarboxylating and 3-oxoadipate enol-lactone-hydrolyzing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Degradation of aromatics and chloroaromatics by Pseudomonas sp. strain B13: purification and characterization of 3-oxoadipate:succinyl-coenzyme A (CoA) transferase and this compound thiolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3-oxoadipate CoA-transferase - Wikipedia [en.wikipedia.org]
- 14. This compound thiolase - Wikipedia [en.wikipedia.org]
- 15. Rhea - reaction knowledgebase [rhea-db.org]
- 16. journals.asm.org [journals.asm.org]
Biosynthesis of 3-Oxoadipyl-CoA from Succinyl-CoA and Acetyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of 3-oxoadipyl-CoA from succinyl-CoA and acetyl-CoA represents a key enzymatic reaction at the intersection of primary and secondary metabolism. This condensation reaction, catalyzed by the enzyme this compound thiolase, is a critical step in the degradation of aromatic compounds, particularly via the benzoate (B1203000) and related pathways. Understanding the intricacies of this biosynthetic route, including its kinetics, thermodynamics, and the methodologies to study it, is paramount for researchers in metabolic engineering, drug discovery targeting microbial pathways, and synthetic biology. This technical guide provides an in-depth overview of the core principles of this compound biosynthesis, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate comprehension and application in a laboratory setting.
The Core Biosynthetic Pathway
The direct biosynthesis of this compound from succinyl-CoA and acetyl-CoA is catalyzed by the enzyme This compound thiolase (EC 2.3.1.174). This enzyme belongs to the thiolase family, which is characterized by its ability to catalyze the formation or cleavage of a carbon-carbon bond adjacent to a carbonyl group through a thioester-dependent Claisen condensation or thiolytic cleavage mechanism.[1][2] The systematic name for this enzyme is succinyl-CoA:acetyl-CoA C-succinyltransferase.[1][3]
The reversible reaction is as follows:
Succinyl-CoA + Acetyl-CoA ⇌ this compound + Coenzyme A [1][3]
This reaction is a crucial step in the catabolism of aromatic compounds in various microorganisms, such as Pseudomonas species.[4][5] In the context of the benzoate degradation pathway, this reaction serves to convert intermediates derived from the aromatic ring into central metabolites that can enter the citric acid cycle.
Quantitative Data
The following table summarizes the available quantitative data for this compound thiolase. It is important to note that kinetic parameters can vary depending on the source of the enzyme and the specific experimental conditions.
| Parameter | Value | Substrate(s) | Organism | Reference |
| Michaelis Constant (Km) | 0.15 mM | This compound | Pseudomonas sp. strain B13 | [5][6] |
| 0.01 mM | Coenzyme A | Pseudomonas sp. strain B13 | [5][6] | |
| Catalytic Rate Constant (kcat) | Not Reported | - | Pseudomonas sp. strain B13 | - |
| Thermodynamics (ΔG°') | Not Reported | - | - | - |
Signaling Pathways and Experimental Workflows
To visualize the biochemical context and experimental approaches for studying the biosynthesis of this compound, the following diagrams are provided.
Experimental Protocols
Purification of this compound Thiolase from Pseudomonas sp. strain B13
This protocol is adapted from Kaschabek et al. (2002).[5]
a. Cell Growth and Crude Extract Preparation:
-
Grow Pseudomonas sp. strain B13 in a suitable medium supplemented with benzoate as the sole carbon source to induce the expression of the benzoate degradation pathway enzymes.
-
Harvest the cells in the late exponential phase by centrifugation.
-
Resuspend the cell pellet in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM dithiothreitol).
-
Lyse the cells by sonication or French press.
-
Centrifuge the lysate at high speed to remove cell debris and obtain the crude extract.
b. Chromatography:
-
Anion Exchange Chromatography:
-
Load the crude extract onto a DEAE-Sepharose column pre-equilibrated with the lysis buffer.
-
Wash the column extensively with the equilibration buffer.
-
Elute the bound proteins with a linear gradient of NaCl (e.g., 0-1 M) in the equilibration buffer.
-
Collect fractions and assay for this compound thiolase activity.
-
-
Affinity Chromatography:
-
Pool the active fractions from the previous step and apply them to a Blue Sepharose column.
-
Wash the column and elute the enzyme with a step gradient of NaCl or by using a specific ligand if known.
-
-
Gel Filtration Chromatography:
-
As a final polishing step, apply the active fractions to a gel filtration column (e.g., Superdex 200) to separate proteins based on size and remove any remaining impurities.
-
Collect fractions and assess purity by SDS-PAGE.
-
Synthesis of this compound
-
Set up a reaction mixture containing 3-oxoadipate, succinyl-CoA, and a purified preparation of 3-oxoadipate:succinyl-CoA transferase (EC 2.8.3.6).
-
Incubate the reaction at an optimal temperature (e.g., 30°C) and pH (e.g., 8.0).
-
Monitor the formation of this compound using HPLC.
-
Once the reaction reaches equilibrium or completion, the this compound can be purified from the reaction mixture using chromatographic techniques.
Enzyme Activity Assay
a. Spectrophotometric Assay (Cleavage Direction):
This assay measures the decrease in absorbance at 305 nm, which corresponds to the cleavage of the Mg2+-complex of this compound.[5]
-
Prepare a reaction mixture containing Tris-HCl buffer (e.g., 50 mM, pH 8.0), MgCl2 (e.g., 10 mM), and the synthesized this compound.
-
Initiate the reaction by adding the purified this compound thiolase.
-
Monitor the decrease in absorbance at 305 nm using a spectrophotometer.
-
The rate of the reaction can be calculated using the molar extinction coefficient of the this compound-Mg2+ complex.
b. DTNB-based Spectrophotometric Assay (Synthesis Direction):
This assay measures the consumption of the free thiol group of Coenzyme A upon its incorporation into this compound. The remaining free CoA is quantified using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which reacts with free thiols to produce a yellow-colored product with an absorbance maximum at 412 nm.
-
Prepare a reaction mixture containing Tris-HCl buffer (e.g., 100 mM, pH 8.0), succinyl-CoA, and acetyl-CoA.
-
Initiate the reaction by adding the purified this compound thiolase.
-
At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding a denaturing agent).
-
Add DTNB solution to the quenched reaction aliquots.
-
Measure the absorbance at 412 nm.
-
The amount of CoA consumed can be determined by comparing the absorbance to a standard curve of known CoA concentrations.
c. Coupled Enzyme Assay (Synthesis Direction):
This continuous assay couples the production of Coenzyme A to a subsequent reaction that can be monitored spectrophotometrically. For example, the release of CoA can be coupled to the reaction of α-ketoglutarate dehydrogenase, which utilizes CoA and NAD+ to produce succinyl-CoA and NADH. The production of NADH can be monitored by the increase in absorbance at 340 nm.[8]
-
Prepare a reaction mixture containing Tris-HCl buffer, succinyl-CoA, acetyl-CoA, α-ketoglutarate, NAD+, and a surplus of α-ketoglutarate dehydrogenase.
-
Initiate the reaction by adding this compound thiolase.
-
Monitor the increase in absorbance at 340 nm.
Conclusion
The biosynthesis of this compound from succinyl-CoA and acetyl-CoA is a fundamental reaction in the microbial metabolism of aromatic compounds. This technical guide has provided a comprehensive overview of this pathway, including the key enzyme involved, available quantitative data, and detailed experimental protocols for its study. The provided diagrams offer a visual framework for understanding the biochemical and experimental context. While some kinetic and thermodynamic parameters await further elucidation, the information presented here serves as a valuable resource for researchers and professionals in the fields of biochemistry, microbiology, and drug development, enabling further investigation and exploitation of this important metabolic pathway.
References
- 1. interchim.fr [interchim.fr]
- 2. This compound thiolase - Wikipedia [en.wikipedia.org]
- 3. EC 2.3.1.174 [iubmb.qmul.ac.uk]
- 4. Degradation of aromatics and chloroaromatics by Pseudomonas sp. strain B13: cloning, characterization, and analysis of sequences encoding 3-oxoadipate:succinyl-coenzyme A (CoA) transferase and this compound thiolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of Aromatics and Chloroaromatics by Pseudomonas sp. Strain B13: Purification and Characterization of 3-Oxoadipate:Succinyl-Coenzyme A (CoA) Transferase and this compound Thiolase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing the activity and succinyl-CoA specificity of 3-ketoacyl-CoA thiolase Tfu_0875 through rational binding pocket engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cloning, Expression and Purification of an Acetoacetyl CoA Thiolase from Sunflower Cotyledon - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of 3-Oxoadipyl-CoA in the Beta-Ketoadipate Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The beta-ketoadipate pathway is a critical metabolic route in various bacteria and fungi for the degradation of aromatic compounds, which are abundant in nature, particularly as components of lignin. This pathway funnels a wide range of aromatic substrates into two central intermediates, protocatechuate and catechol, which are further catabolized to common cellular metabolites. A key molecule in the convergence of these branches is 3-oxoadipyl-CoA. This technical guide provides an in-depth exploration of the function of this compound, the enzymes that metabolize it, and the experimental protocols used to study this pivotal step in aromatic catabolism.
The Beta-Ketoadipate Pathway: An Overview
The beta-ketoadipate pathway is a convergent catabolic pathway that ultimately leads to the production of acetyl-CoA and succinyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle.[1][2] The pathway is broadly divided into two main branches: the catechol branch and the protocatechuate branch, named after the initial aromatic diol intermediates.[1][2] Both branches converge to form the common intermediate, 3-oxoadipate (B1233008) (also known as β-ketoadipate).[3]
The subsequent steps involve the activation of 3-oxoadipate to its coenzyme A thioester, this compound, followed by a thiolytic cleavage. This final stage of the pathway is the focus of this guide.
References
The Central Role of 3-Oxoadipyl-CoA in Native and Engineered Aromatic Compound Metabolism in Escherichia coli
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
3-Oxoadipyl-CoA is a pivotal intermediate in the catabolism of various aromatic compounds. In Escherichia coli, it serves as a key metabolite in the native phenylacetate (B1230308) degradation pathway and is a central molecule in engineered pathways for the utilization of other aromatic substrates, such as protocatechuate. This technical guide provides a comprehensive overview of the metabolic pathways involving this compound in E. coli, details the regulatory mechanisms governing these pathways, presents quantitative data on enzyme kinetics and bacterial growth, and offers detailed experimental protocols for the study of this metabolite and its associated enzymes. This document is intended to be a valuable resource for researchers in metabolic engineering, synthetic biology, and drug development who are interested in the microbial degradation of aromatic compounds.
Introduction
The microbial degradation of aromatic compounds is a subject of intense research due to its importance in bioremediation and the potential for converting renewable aromatic feedstocks, such as lignin, into valuable chemicals. Escherichia coli is a workhorse of metabolic engineering, but its natural capacity to degrade a wide range of aromatic compounds is limited.[1][2][3] However, it possesses a native pathway for the catabolism of phenylacetic acid, which proceeds through the intermediate this compound.[4][5] Furthermore, E. coli has been successfully engineered to utilize other aromatic compounds by introducing heterologous pathways, such as the protocatechuate branch of the β-ketoadipate pathway from soil bacteria like Pseudomonas putida.[1][2][3] In these engineered strains, this compound is also a key intermediate, linking the degradation of these aromatic precursors to central metabolism.
This guide delves into the core of these metabolic routes, focusing on the synthesis and subsequent fate of this compound in E. coli. We will explore both the native and engineered pathways, their regulation, and provide practical information for their experimental investigation.
Metabolic Pathways Involving this compound in E. coli
The Native Phenylacetate (PAA) Catabolic Pathway
E. coli can utilize phenylacetic acid (PAA) as a sole carbon and energy source via a complex aerobic hybrid pathway encoded by the paa gene cluster.[5][6] This pathway activates PAA to phenylacetyl-CoA, which then undergoes a series of reactions including ring epoxidation, isomerization, hydrolytic ring cleavage, and β-oxidation-like steps.[7] The final step in this pathway is the thiolytic cleavage of this compound into succinyl-CoA and acetyl-CoA, which are then assimilated into the tricarboxylic acid (TCA) cycle.[4][8] This crucial reaction is catalyzed by the PaaJ enzyme, a this compound/3-oxo-5,6-dehydrosuberyl-CoA thiolase.[4][9]
Engineered Protocatechuate (PCA) Degradation Pathway (β-Ketoadipate Pathway)
To expand the substrate range of E. coli, researchers have successfully introduced the protocatechuate (PCA) degradation pathway from Pseudomonas putida.[1][3] This pathway, a branch of the β-ketoadipate pathway, funnels PCA, a common intermediate in the degradation of lignin-derived aromatics, into central metabolism.[1][10] The heterologously expressed enzymes convert PCA through a series of intermediates to this compound. The final steps involve the conversion of β-ketoadipate to this compound by β-ketoadipate:succinyl-CoA transferase (PcaIJ), followed by the thiolytic cleavage of this compound by β-ketoadipyl-CoA thiolase (PcaF) to yield succinyl-CoA and acetyl-CoA.[8]
References
- 1. Insights on the regulation of the phenylacetate degradation pathway from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PcaR-mediated activation and repression of pca genes from Pseudomonas putida are propagated by its binding to both the -35 and the -10 promoter elements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of the pcaIJ genes for aromatic acid degradation in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of Aromatics and Chloroaromatics by Pseudomonas sp. Strain B13: Purification and Characterization of 3-Oxoadipate:Succinyl-Coenzyme A (CoA) Transferase and this compound Thiolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance [frontiersin.org]
- 6. Catabolism of phenylacetic acid in Escherichia coli. Characterization of a new aerobic hybrid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. journals.asm.org [journals.asm.org]
- 9. uniprot.org [uniprot.org]
- 10. The beta-ketoadipate pathway and the biology of self-identity - PubMed [pubmed.ncbi.nlm.nih.gov]
The 3-Oxoadipate Pathway: A Comprehensive Technical Guide to its Discovery and Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-oxoadipate (B1233008) pathway, also known as the β-ketoadipate pathway, is a central metabolic route in various bacteria and fungi for the catabolism of aromatic compounds. These organisms utilize this pathway to convert a wide range of natural and xenobiotic aromatic molecules into intermediates of central metabolism, specifically acetyl-CoA and succinyl-CoA. This capability has significant implications for bioremediation, industrial biotechnology, and our understanding of microbial ecology. This in-depth technical guide provides a comprehensive overview of the discovery, history, and core molecular mechanisms of the 3-oxoadipate pathway, tailored for researchers, scientists, and drug development professionals.
I. Discovery and History: A Timeline of Elucidation
The elucidation of the 3-oxoadipate pathway was a gradual process, built upon the foundational work of numerous scientists over several decades. The initial studies on the microbial degradation of aromatic compounds laid the groundwork for understanding this intricate metabolic network.
Early Observations (1940s-1950s): The mid-20th century saw the first significant strides in understanding how microbes break down aromatic rings. Pioneering work by scientists such as S. Dagley and W. C. Evans in the 1940s and 1950s established that bacteria could oxidatively cleave the benzene (B151609) ring, a crucial first step in aromatic catabolism. Their research laid the conceptual framework for the existence of dedicated metabolic pathways for these compounds.
The "Ortho-Cleavage" Pathway Emerges (1950s-1960s): A pivotal moment in the discovery of the 3-oxoadipate pathway was the characterization of the "ortho-cleavage" or "intradiol cleavage" mechanism. In a landmark 1957 paper, M. Katagiri and O. Hayaishi described the enzymatic degradation of β-ketoadipic acid (3-oxoadipic acid), a key intermediate in the pathway.[1] This work, along with subsequent research, began to piece together the sequence of enzymatic reactions.
Delineation of the Two Main Branches (1960s-1970s): The work of L. N. Ornston and R. Y. Stanier in the 1960s and 1970s was instrumental in fully delineating the two main convergent branches of the 3-oxoadipate pathway: the catechol branch and the protocatechuate branch .[2] Their meticulous enzymatic and genetic studies in Pseudomonas putida provided a detailed roadmap of the pathway, identifying the individual enzymes and their regulation. This period solidified the understanding of how diverse aromatic precursors are funneled into these two central branches.
Expansion and Diversification (1980s-Present): Following the elucidation of the core pathway, research has focused on the diversity and evolution of the 3-oxoadipate pathway in a wider range of microorganisms. This has led to the discovery of variations of the pathway, such as the hydroxyhydroquinone branch in some yeasts and modified pathways for the degradation of substituted aromatics like methylaromatics.[3] Modern genomic and proteomic approaches continue to reveal the genetic organization, regulation, and ecological significance of this vital metabolic route.
II. Core Signaling Pathways
The 3-oxoadipate pathway is characterized by two primary convergent branches that funnel a variety of aromatic compounds into a common set of intermediates.
A. The Catechol Branch
The catechol branch is responsible for the degradation of aromatic compounds that can be converted to catechol.
B. The Protocatechuate Branch
The protocatechuate branch handles aromatic compounds that are metabolized via protocatechuate.
C. The Common Terminal Pathway
Both the catechol and protocatechuate branches converge at the formation of 3-oxoadipate, which is then further metabolized to central metabolic intermediates.
III. Quantitative Data Presentation
The following tables summarize key quantitative data for the core enzymes of the 3-oxoadipate pathway. Kinetic parameters can vary depending on the source organism and experimental conditions.
| Enzyme | EC Number | Substrate | Km (µM) | kcat (s-1) | Source Organism |
| Catechol 1,2-dioxygenase | 1.13.11.1 | Catechol | 13.2 | 16.13 | Pseudomonas stutzeri[4] |
| Protocatechuate 3,4-dioxygenase | 1.13.11.3 | Protocatechuate | 18.5 | - | Pseudomonas sp.[5] |
| Muconate cycloisomerase | 5.5.1.1 | cis,cis-Muconate | - | - | Pseudomonas putida |
| 3-Carboxymuconate cycloisomerase | 5.5.1.2 | 3-Carboxy-cis,cis-muconate | - | - | Pseudomonas putida |
| 4-Carboxymuconolactone decarboxylase | 4.1.1.44 | 4-Carboxymuconolactone | - | - | Pseudomonas putida |
| Muconolactone isomerase | 5.3.3.4 | Muconolactone | - | - | Pseudomonas putida |
| 3-Oxoadipate enol-lactone hydrolase | 3.1.1.24 | 3-Oxoadipate enol-lactone | - | - | Pseudomonas putida |
| 3-Oxoadipate:succinyl-CoA transferase | 2.8.3.6 | 3-Oxoadipate | - | - | Pseudomonas sp. strain B13 |
| This compound thiolase | 2.3.1.174 | This compound | - | - | Pseudomonas sp. strain B13 |
IV. Experimental Protocols
This section provides an overview of key experimental methodologies used to study the 3-oxoadipate pathway. For detailed, step-by-step protocols, it is recommended to consult the primary literature cited.
A. Enzyme Purification
1. Purification of Muconate Cycloisomerase from Pseudomonas putida
-
Principle: This protocol utilizes a series of chromatographic steps to isolate muconate cycloisomerase from a cell lysate.
-
Methodology:
-
Cell Lysis: Bacterial cells are harvested and lysed, typically by sonication or French press, to release the intracellular contents.
-
Anion-Exchange Chromatography: The cell-free extract is loaded onto an anion-exchange column (e.g., Q Sepharose). The column is washed, and proteins are eluted with a salt gradient (e.g., 0 to 250 mM NaCl).[6]
-
Further Chromatographic Steps: Fractions containing muconate cycloisomerase activity are pooled and may be subjected to further purification steps such as hydrophobic interaction chromatography or size-exclusion chromatography to achieve homogeneity.
-
Purity Assessment: The purity of the enzyme is assessed by SDS-PAGE.
-
2. Purification of 3-Oxoadipate:succinyl-CoA Transferase and this compound Thiolase from Pseudomonas sp. strain B13
-
Principle: These two enzymes of the terminal pathway can be purified from bacterial cells grown on a suitable aromatic substrate.
-
Methodology:
-
Cultivation: Pseudomonas sp. strain B13 is grown in a medium containing an inducer of the pathway, such as 3-chlorobenzoate.
-
Cell Lysis and Fractionation: Cells are harvested and lysed. The purification protocol may involve ammonium (B1175870) sulfate (B86663) precipitation to fractionate the proteins.[7]
-
Chromatography: A series of chromatographic steps, similar to those described for muconate cycloisomerase, are employed to separate and purify the transferase and thiolase.
-
B. Enzyme Assays
1. Assay for Catechol 1,2-dioxygenase
-
Principle: The activity of catechol 1,2-dioxygenase is determined by spectrophotometrically measuring the formation of the product, cis,cis-muconic acid, which has a characteristic absorbance maximum at 260 nm.[8][9]
-
Reaction Mixture: A typical assay mixture contains a suitable buffer (e.g., Tris-HCl, pH 8.0), the substrate catechol, and the enzyme solution.
-
Procedure: The reaction is initiated by the addition of the enzyme, and the increase in absorbance at 260 nm is monitored over time.
2. Assay for Protocatechuate 3,4-dioxygenase
-
Principle: The activity of this enzyme is measured by monitoring the decrease in the substrate, protocatechuate, which absorbs light at 290 nm.[5]
-
Reaction Mixture: The assay mixture includes a buffer (e.g., Tris-acetate, pH 7.5), protocatechuate, and the enzyme.
-
Procedure: The reaction is started by adding the enzyme, and the decrease in absorbance at 290 nm is recorded.
3. Assay for 3-Oxoadipate enol-lactone Hydrolase
-
Principle: This assay measures the hydrolysis of 3-oxoadipate enol-lactone. The disappearance of the substrate can be monitored spectrophotometrically at 230 nm.[10]
-
Reaction Mixture: The assay contains a buffer (e.g., Tris-HCl, pH 7.5), 3-oxoadipate enol-lactone, and the enzyme preparation.
-
Procedure: The decrease in absorbance at 230 nm is followed after the addition of the enzyme.
4. Assay for 3-Oxoadipate:succinyl-CoA Transferase
-
Principle: The formation of the product, this compound, can be detected by its complex with Mg²⁺, which absorbs light at 305 nm.[10]
-
Reaction Mixture: The assay includes a buffer (e.g., Tris-HCl, pH 8.0), MgCl₂, 3-oxoadipate, succinyl-CoA, and the enzyme.
-
Procedure: The increase in absorbance at 305 nm is measured after initiating the reaction with the enzyme.
C. Gene Regulation Studies
1. Experimental Workflow for Studying Gene Regulation in Bacterial Metabolic Pathways
-
Principle: Understanding the regulation of the 3-oxoadipate pathway involves identifying the regulatory genes and the environmental signals that control the expression of the catabolic genes.
-
Methodology:
-
Transcriptional Analysis: Techniques such as reverse transcription-quantitative PCR (RT-qPCR) or RNA-sequencing (RNA-Seq) are used to measure the expression levels of the pathway genes under different growth conditions (e.g., in the presence or absence of aromatic inducers).
-
Promoter-Reporter Fusions: The promoter regions of the catabolic genes are fused to a reporter gene (e.g., lacZ, gfp). The expression of the reporter gene is then measured in the presence of different potential inducers to identify the regulatory molecules.
-
Identification of Regulatory Proteins: DNA affinity chromatography coupled with mass spectrometry can be used to identify the transcription factors that bind to the promoter regions of the pathway genes.[11]
-
Mutational Analysis: Deletion or mutation of the putative regulatory genes is performed to confirm their role in controlling the expression of the catabolic pathway.
-
V. Conclusion
The discovery and elucidation of the 3-oxoadipate pathway represent a significant achievement in microbial biochemistry. From the early pioneering studies to the detailed molecular characterization of its enzymes and regulation, our understanding of this central metabolic route has continuously evolved. This knowledge is not only fundamental to our comprehension of microbial metabolism and ecology but also provides a powerful toolkit for biotechnological applications. For researchers, scientists, and drug development professionals, a thorough understanding of the 3-oxoadipate pathway is crucial for harnessing its potential in bioremediation, the production of bio-based chemicals, and the development of novel antimicrobial strategies targeting essential metabolic pathways. The continued exploration of the diversity and regulatory intricacies of this pathway promises to unlock further opportunities in these fields.
References
- 1. The purification and physical properties of 3-carboxy-cis-cis-muconate cycloisomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The beta-ketoadipate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modified 3-oxoadipate pathway for the biodegradation of methylaromatics in Pseudomonas reinekei MT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Characterization of a Novel Functional Trimeric Catechol 1,2-Dioxygenase From a Pseudomonas stutzeri Isolated From the Gulf of Mexico [frontiersin.org]
- 5. toyobo-global.com [toyobo-global.com]
- 6. Substrate Specificity of and Product Formation by Muconate Cycloisomerases: an Analysis of Wild-Type Enzymes and Engineered Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. scielo.br [scielo.br]
- 9. Investigating the quaternary structure of a homomultimeric catechol 1,2-dioxygenase: An integrative structural biology study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Degradation of Aromatics and Chloroaromatics by Pseudomonas sp. Strain B13: Purification and Characterization of 3-Oxoadipate:Succinyl-Coenzyme A (CoA) Transferase and this compound Thiolase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
An In-depth Technical Guide to the Enzymatic Conversion of 3-Oxoadipate to 3-Oxoadipyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
The enzymatic conversion of 3-oxoadipate (B1233008) to 3-oxoadipyl-CoA is a critical step in the catabolism of aromatic compounds by various microorganisms. This reaction is primarily catalyzed by the enzyme 3-oxoadipate:succinyl-CoA transferase (EC 2.8.3.6), a key player in the 3-oxoadipate pathway. Understanding the kinetics, mechanism, and regulation of this enzyme is crucial for applications in bioremediation, metabolic engineering, and as a potential target for drug development. This guide provides a comprehensive overview of this enzymatic conversion, including detailed kinetic data, experimental protocols, and visual representations of the underlying biochemical processes.
Introduction: The 3-Oxoadipate Pathway
The 3-oxoadipate pathway is a central metabolic route for the degradation of aromatic compounds such as protocatechuate and catechol, which are derived from lignin (B12514952) and other natural or xenobiotic sources.[1][2][3] This pathway funnels these complex aromatic molecules into intermediates of central metabolism, specifically acetyl-CoA and succinyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle. The conversion of 3-oxoadipate to this compound represents a key activation step within this pathway, preparing the carbon skeleton for thiolytic cleavage.
The overall reaction catalyzed by 3-oxoadipate:succinyl-CoA transferase is the transfer of a Coenzyme A (CoA) moiety from succinyl-CoA to 3-oxoadipate, yielding this compound and succinate.[4][5]
Reaction: Succinyl-CoA + 3-Oxoadipate ⇌ Succinate + this compound
This reversible reaction is vital for channeling the carbon flow from aromatic degradation into the central metabolic machinery of the cell.
The Key Enzyme: 3-Oxoadipate:Succinyl-CoA Transferase
3-Oxoadipate:succinyl-CoA transferase, also known as 3-oxoadipate coenzyme A-transferase, is the primary enzyme responsible for the conversion of 3-oxoadipate to its CoA derivative.[5] This enzyme belongs to the family of CoA-transferases (EC 2.8.3).
Enzyme Structure and Properties
Studies on the enzyme from Pseudomonas sp. strain B13 have revealed significant details about its structure. It is a heterotetramer with an A₂B₂ subunit composition.[4][6] The native molecular mass is estimated to be approximately 115 kDa, with subunit A having a molecular mass of 32.9 kDa and subunit B a mass of 27 kDa.[4][6][7]
Quantitative Enzyme Kinetic Data
The kinetic parameters of 3-oxoadipate:succinyl-CoA transferase have been characterized, providing insights into its catalytic efficiency and substrate affinity. The following table summarizes the key quantitative data for the enzyme from Pseudomonas sp. strain B13.[4][7]
| Parameter | Value | Substrate | Source |
| Km | 0.4 mM | 3-Oxoadipate | [4][7] |
| Km | 0.2 mM | Succinyl-CoA | [4][7] |
| kcat | 1,430 min-1 | - | [4] |
| Optimal pH | 8.4 | - | [4][7] |
Experimental Protocols
This section provides detailed methodologies for the purification and assay of 3-oxoadipate:succinyl-CoA transferase, based on established protocols.[4]
Purification of 3-Oxoadipate:Succinyl-CoA Transferase from Pseudomonas sp. strain B13
The purification procedure involves several chromatographic steps to achieve a homogenous enzyme preparation.
a) Cell Lysis and Crude Extract Preparation:
-
Harvest bacterial cells grown on a suitable carbon source (e.g., 3-chlorobenzoate) by centrifugation.
-
Resuspend the cell pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Disrupt the cells by sonication or French press.
-
Centrifuge the lysate at high speed to remove cell debris and obtain the crude extract.
b) Heat Treatment:
-
Heat the crude extract to 59°C for 15 minutes.
-
Centrifuge to remove precipitated proteins.
c) Phenyl-Sepharose Chromatography:
-
Apply the supernatant from the heat treatment to a Phenyl-Sepharose column.
-
Elute with a decreasing salt gradient to separate proteins based on hydrophobicity.
d) Anion Exchange Chromatography (Mono-Q):
-
Pool the active fractions from the Phenyl-Sepharose column.
-
Apply the pooled fractions to a Mono-Q anion exchange column.
-
Elute with an increasing salt gradient.
e) Gel Filtration Chromatography (Superose 6):
-
Concentrate the active fractions from the Mono-Q column.
-
Apply the concentrated sample to a Superose 6 gel filtration column for final polishing and molecular weight estimation.
Enzyme Activity Assay
The activity of 3-oxoadipate:succinyl-CoA transferase can be determined spectrophotometrically by monitoring the formation of the Mg²⁺-chelate of this compound, which absorbs at 305 nm.[4]
Assay Mixture (1 ml total volume):
-
35 µmol of Tris-HCl buffer (pH 8.0)
-
25 µmol of MgCl₂
-
3.5 µmol of 3-oxoadipate
-
0.15 µmol of succinyl-CoA
-
Enzyme solution (crude extract or purified enzyme)
Procedure:
-
Combine the Tris-HCl buffer, MgCl₂, and 3-oxoadipate in a cuvette.
-
Initiate the reaction by adding succinyl-CoA.
-
Immediately start monitoring the increase in absorbance at 305 nm using a spectrophotometer.
-
The rate of increase in absorbance is proportional to the enzyme activity.
Visualizing the Biochemical Context
Graphical representations are essential for understanding the complex relationships in metabolic pathways and experimental procedures. The following diagrams were generated using the Graphviz DOT language to illustrate key aspects of the enzymatic conversion of 3-oxoadipate.
The 3-Oxoadipate Pathway
Experimental Workflow for Enzyme Characterization
References
- 1. researchgate.net [researchgate.net]
- 2. Modified 3-Oxoadipate Pathway for the Biodegradation of Methylaromatics in Pseudomonas reinekei MT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modified 3-oxoadipate pathway for the biodegradation of methylaromatics in Pseudomonas reinekei MT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of Aromatics and Chloroaromatics by Pseudomonas sp. Strain B13: Purification and Characterization of 3-Oxoadipate:Succinyl-Coenzyme A (CoA) Transferase and this compound Thiolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-oxoadipate CoA-transferase - Wikipedia [en.wikipedia.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Degradation of aromatics and chloroaromatics by Pseudomonas sp. strain B13: purification and characterization of 3-oxoadipate:succinyl-coenzyme A (CoA) transferase and this compound thiolase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Regulation of the 3-Oxoadipyl-CoA Metabolic Pathway
For Researchers, Scientists, and Drug Development Professionals
The 3-oxoadipyl-CoA metabolic pathway, a central component of the broader β-ketoadipate pathway, plays a crucial role in the catabolism of aromatic compounds in various bacteria and fungi. This pathway funnels diverse aromatic molecules into central metabolism, ultimately converting them into succinyl-CoA and acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle. The regulation of this pathway is intricate, involving a multi-layered system of transcriptional control and enzymatic modulation to ensure efficient carbon utilization and adaptation to changing environmental conditions. This guide provides a comprehensive overview of the regulatory mechanisms governing the this compound pathway, with a focus on quantitative data, experimental methodologies, and visual representations of the underlying molecular interactions.
Core Enzymatic Reactions
The terminal steps of the β-ketoadipate pathway, which constitute the this compound metabolic pathway, are catalyzed by two key enzymes:
-
3-Oxoadipate (B1233008):succinyl-CoA transferase (EC 2.8.3.6): This enzyme catalyzes the activation of 3-oxoadipate to its CoA thioester, this compound, using succinyl-CoA as the CoA donor.[1][2] The reaction is as follows:
-
Succinyl-CoA + 3-Oxoadipate ⇌ Succinate (B1194679) + this compound[1][2]
-
-
This compound thiolase (EC 2.3.1.174): This thiolase then cleaves this compound into two key intermediates of central metabolism.[3][4][5] The reaction is:
These two reactions effectively link the degradation of a wide array of aromatic compounds to the energy-generating core of cellular metabolism.
Transcriptional Regulation: A Multi-Layered Control System
The expression of the genes encoding the enzymes of the this compound pathway is tightly controlled at the transcriptional level. This regulation allows microorganisms to respond to the presence of specific aromatic substrates while prioritizing the use of more favorable carbon sources.
Induction by Pathway Intermediates
The primary mechanism for upregulating the this compound pathway is induction by specific molecules generated during the breakdown of aromatic compounds. The pathway intermediate, β-ketoadipate (3-oxoadipate) , serves as a key inducer molecule.[8][9] It functions by binding to transcriptional regulatory proteins, thereby triggering the expression of the operons containing the genes for the pathway enzymes.
Key Transcriptional Regulators
Several transcriptional regulators have been identified that play pivotal roles in controlling the expression of the genes involved in the this compound pathway. These regulators often belong to well-characterized families of DNA-binding proteins.
-
PcaR: A member of the IclR-type family of transcriptional regulators, PcaR is a positive regulator of the pca genes.[9][10] In Pseudomonas putida, PcaR, in complex with the inducer β-ketoadipate, binds to the promoter regions of the pcaIJF operon (encoding β-ketoadipate:succinyl-CoA transferase and this compound thiolase) and activates their transcription.[8][9][10] PcaR can also negatively autoregulate its own expression.[9] In Sinorhizobium meliloti, PcaR also acts as a positive regulator of the pcaIJF operon.[9]
-
PcaU: In Acinetobacter baylyi, the IclR-type regulator PcaU acts as both a repressor in the absence of an inducer and an activator in the presence of protocatechuate.[9][11]
-
BenM and CatM: These LysR-type transcriptional regulators are involved in the cross-regulation between the catechol and protocatechuate branches of the β-ketoadipate pathway in Acinetobacter sp. strain ADP1.[12][13][14] Their activity can indirectly influence the expression of the this compound pathway genes by controlling the flux of metabolites through the upper branches of the pathway.[12][13][14]
The following diagram illustrates the transcriptional regulation of the pca operon by PcaR in the presence of the inducer β-ketoadipate.
Caption: Transcriptional activation of the pcaIJF operon by the PcaR regulator.
Carbon Catabolite Repression (CCR)
A crucial layer of regulation is carbon catabolite repression (CCR), which ensures that bacteria utilize more energy-efficient carbon sources before metabolizing less preferred ones, such as aromatic compounds.[15][16][17] The presence of compounds like succinate and acetate (B1210297) can strongly repress the expression of the genes for the this compound pathway, even when an inducer is present.[15][17] This repression occurs at the transcriptional level and is a global regulatory mechanism that overrides the specific induction of the pathway.[15][17] In Acinetobacter baylyi, repression by succinate and acetate can be as high as 99% for the pca genes.[15]
The logical relationship of induction and repression is depicted in the following diagram.
References
- 1. EC 2.8.3.6 [iubmb.qmul.ac.uk]
- 2. 3-oxoadipate CoA-transferase - Wikipedia [en.wikipedia.org]
- 3. This compound thiolase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. EAWAG-BBD: reaction, reacID# r1051 [eawag-bbd.ethz.ch]
- 6. This compound thiolase(EC 2.3.1.174) - Creative Enzymes [creative-enzymes.com]
- 7. This compound thiolase activity | SGD [yeastgenome.org]
- 8. Study of the mechanism of activation of <i>pcaI,J</i> gene expression by PcaR and characterization of β-ketoadipate transporter PcaT in <i>Pseudomonas putida</i> - ProQuest [proquest.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Characterization of the pcaR regulatory gene from Pseudomonas putida, which is required for the complete degradation of p-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Transcriptional Cross-Regulation of the Catechol and Protocatechuate Branches of the β-Ketoadipate Pathway Contributes to Carbon Source-Dependent Expression of the Acinetobacter sp. Strain ADP1 pobA Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transcriptional cross-regulation of the catechol and protocatechuate branches of the beta-ketoadipate pathway contributes to carbon source-dependent expression of the Acinetobacter sp. strain ADP1 pobA gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Aromatic degradative pathways in Acinetobacter baylyi underlie carbon catabolite repression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] Multiple operons connected with catabolism of aromatic compounds in Acinetobacter sp. strain ADP1 are under carbon catabolite repression. | Semantic Scholar [semanticscholar.org]
The Metabolic Crossroads: A Technical Guide to 3-Oxoadipyl-CoA and its Convergence with the Krebs Cycle
For the Attention of Researchers, Scientists, and Drug Development Professionals
Executive Summary
While not a direct intermediate of the Krebs (Tricarboxylic Acid) cycle, 3-oxoadipyl-CoA stands as a critical juncture in the metabolic processing of aromatic compounds, directly linking their degradation to central carbon metabolism. This technical guide elucidates the precise role of this compound within the β-ketoadipate pathway, a catabolic route employed by various soil bacteria and fungi. The pathway culminates in the production of acetyl-CoA and succinyl-CoA, which are canonical entry points into the Krebs cycle. This document provides an in-depth overview of the enzymatic reactions involving this compound, quantitative kinetic data for key enzymes, detailed experimental protocols for their analysis, and visual representations of the associated metabolic and experimental workflows.
Introduction: Correcting a Common Misconception
The Krebs cycle is a fundamental metabolic pathway with a well-defined set of eight intermediates. Contrary to the topic's premise, this compound is not one of these intermediates. Instead, its significance lies in the β-ketoadipate pathway , a convergent catabolic pathway for the degradation of aromatic compounds such as protocatechuate and catechol, which are derived from lignin (B12514952) and various environmental pollutants.[1][2] This pathway effectively channels complex aromatic structures into two key metabolites that fuel the Krebs cycle.[1] Understanding this connection is vital for research in microbial metabolism, bioremediation, and the development of novel antimicrobial agents targeting bacterial metabolic pathways.
The β-Ketoadipate Pathway: A Funnel to Central Metabolism
The β-ketoadipate pathway is a chromosomally encoded pathway widely distributed in soil microorganisms.[1] It consists of two main branches, the protocatechuate branch and the catechol branch, which converge on the intermediate β-ketoadipate.[1] The final two steps of this pathway involve the conversion of β-ketoadipate to this compound and its subsequent cleavage.
The key reactions connecting the β-ketoadipate pathway to the Krebs cycle are:
-
3-Oxoadipate:Succinyl-CoA Transferase (EC 2.8.3.6): This enzyme catalyzes the transfer of a CoA moiety from succinyl-CoA to 3-oxoadipate, forming this compound and succinate.
-
This compound Thiolase (EC 2.3.1.174): This thiolase then cleaves this compound into acetyl-CoA and succinyl-CoA.
The products, acetyl-CoA and succinyl-CoA, are then readily assimilated into the Krebs cycle.
References
- 1. The beta-ketoadipate pathway and the biology of self-identity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of Aromatics and Chloroaromatics by Pseudomonas sp. Strain B13: Purification and Characterization of 3-Oxoadipate:Succinyl-Coenzyme A (CoA) Transferase and this compound Thiolase - PMC [pmc.ncbi.nlm.nih.gov]
3-oxoadipyl-CoA in prokaryotic versus eukaryotic metabolism
An In-depth Technical Guide to 3-Oxoadipyl-CoA in Prokaryotic Versus Eukaryotic Metabolism
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal intermediate in the catabolism of aromatic compounds, primarily through the β-ketoadipate pathway. This pathway is integral to the carbon cycle, enabling various microorganisms to utilize lignin-derived monomers and environmental pollutants as carbon sources. While the core enzymatic steps surrounding this compound are conserved, significant differences exist between prokaryotic and eukaryotic systems in terms of pathway architecture, enzyme structure, and genetic regulation. Understanding these distinctions is crucial for applications in bioremediation, metabolic engineering, and as a potential target for drug development. This guide provides a detailed comparison of the metabolic fate of this compound in prokaryotes and eukaryotes, presenting key quantitative data, detailed experimental protocols, and visual pathways to facilitate advanced research.
The Central Role of this compound in Metabolism
This compound sits (B43327) at the junction of the final two steps of the β-ketoadipate pathway, a convergent metabolic route for the degradation of the aromatic compounds protocatechuate and catechol.[1] These precursors are derived from a wide array of natural and xenobiotic sources, including plant lignin (B12514952) and industrial pollutants.[2][3] The pathway ultimately converts these complex aromatic rings into simple intermediates of the tricarboxylic acid (TCA) cycle, namely acetyl-CoA and succinyl-CoA.[1][4]
The final reactions are:
-
Activation: 3-oxoadipate (B1233008) is activated to its coenzyme A thioester, this compound.
-
Thiolysis: this compound undergoes thiolytic cleavage by coenzyme A to yield acetyl-CoA and succinyl-CoA.
The efficiency and regulation of these steps are critical for the metabolic flux through the pathway.
Prokaryotic Metabolism of this compound
In prokaryotes, particularly in soil bacteria like Pseudomonas, Acinetobacter, and Rhodococcus, the β-ketoadipate pathway is a cornerstone of their metabolic versatility.[1][5] The pathway is typically chromosomally encoded, and its genes are often organized in clusters or operons.[6][7][8]
The Prokaryotic β-Ketoadipate Pathway
The prokaryotic pathway features two main branches that converge on the formation of 3-oxoadipate (also known as β-ketoadipate).[5]
-
The Protocatechuate Branch: Degrades protocatechuate, derived from phenolic compounds like 4-hydroxybenzoate.[1]
-
The Catechol Branch: Degrades catechol, generated from various aromatic hydrocarbons.[1]
Once 3-oxoadipate is formed, it is converted to this compound by the enzyme 3-oxoadipate:succinyl-CoA transferase .[4] This enzyme transfers a CoA moiety from succinyl-CoA to 3-oxoadipate.[9] Subsequently, This compound thiolase cleaves the molecule into acetyl-CoA and succinyl-CoA, which enter central metabolism.[4][10]
Eukaryotic Metabolism of this compound
In eukaryotes, the β-ketoadipate pathway is found predominantly in fungi and yeasts, such as Aspergillus, Neurospora, and Trichosporon.[5] While it serves the same overall purpose of aromatic degradation, there are notable differences from the prokaryotic version, suggesting a convergent evolutionary origin.[1][5] In mammals, the enzymes involved in the final steps of this pathway are primarily associated with the catabolism of amino acids like lysine (B10760008) and tryptophan.
The Fungal β-Ketoadipate Pathway
The most significant divergence in the fungal pathway occurs in the protocatechuate branch. The product of ring cleavage, β-carboxy-cis,cis-muconate, is cyclized to β-carboxymuconolactone , unlike the γ-carboxymuconolactone intermediate seen in most bacteria.[5] The subsequent steps to form 3-oxoadipate, and its conversion to this compound and final thiolysis, are biochemically analogous to the prokaryotic pathway.[4]
Key Enzymology and Comparative Analysis
The two enzymes responsible for the conversion of 3-oxoadipate to TCA cycle intermediates exhibit distinct properties in different organisms.
3-Oxoadipate:Succinyl-CoA Transferase (EC 2.8.3.6)
This enzyme catalyzes the reaction: succinyl-CoA + 3-oxoadipate ⇌ succinate (B1194679) + this compound[9]
In the bacterium Pseudomonas sp. strain B13, the transferase is a heterotetramer (A₂B₂) with subunits of 32.9 kDa and 27.0 kDa, respectively.[4] These subunits are encoded by the catI and catJ genes.[6][7]
This compound Thiolase (EC 2.3.1.174)
This enzyme catalyzes the final thiolytic cleavage: this compound + CoA ⇌ acetyl-CoA + succinyl-CoA[10]
In Pseudomonas sp. strain B13, the thiolase is a homotetramer (A₄) with a subunit molecular mass of 42 kDa, encoded by the catF gene.[4][11] In marine Roseobacter clade bacteria, it has been shown that other thiolases, such as acetyl-CoA C-acyltransferase from the β-oxidation pathway, can compensate for the function of the canonical this compound thiolase (pcaF), indicating pathway crosstalk.[12]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the terminal enzymes of the β-ketoadipate pathway from characterized prokaryotic systems. Data for eukaryotic orthologs in this specific pathway is less defined.
Table 1: Properties of 3-Oxoadipate:Succinyl-CoA Transferase from Pseudomonas sp. strain B13
| Parameter | Value | Reference |
| Native Molecular Mass | 115,000 ± 5,000 Da | [4] |
| Subunit Composition | A₂B₂ (Heterotetramer) | [4] |
| Subunit A Mass | 32,900 Da | [4] |
| Subunit B Mass | 27,000 Da | [4] |
| pH Optimum | 8.4 | [4] |
| Km (3-oxoadipate) | 0.4 mM | [4] |
| Km (succinyl-CoA) | 0.2 mM | [4] |
Table 2: Properties of this compound Thiolase from Pseudomonas sp. strain B13
| Parameter | Value | Reference |
| Native Molecular Mass | 162,000 ± 5,000 Da | [4][11] |
| Subunit Composition | A₄ (Homotetramer) | [4][11] |
| Subunit Mass | 42,000 Da | [4][11] |
| pH Optimum | 7.8 | [4] |
| Km (this compound) | 0.15 mM | [4] |
| Km (CoA) | 0.01 mM | [4] |
Experimental Protocols
Accurate measurement of the enzymes and intermediates related to this compound metabolism is essential for research.
Spectrophotometric Enzyme Assays
These assays, developed for bacterial enzymes, rely on the unique spectral properties of the this compound-Mg²⁺ complex.
Protocol 1: 3-Oxoadipate:Succinyl-CoA Transferase Activity Assay [4]
-
Principle: The formation of the this compound-Mg²⁺ complex from 3-oxoadipate and succinyl-CoA leads to an increase in absorbance at 305 nm.
-
Reagents:
-
Tris-HCl buffer (35 mM, pH 8.0)
-
MgCl₂ (25 mM)
-
3-oxoadipate (3.5 mM)
-
Succinyl-CoA (0.15 mM)
-
Enzyme sample (e.g., crude cell extract or purified protein)
-
-
Procedure: a. Prepare a 1 mL reaction mixture containing Tris-HCl buffer, MgCl₂, and 3-oxoadipate. b. Initiate the reaction by adding succinyl-CoA and the enzyme sample. c. Immediately monitor the increase in absorbance at 305 nm using a spectrophotometer. d. Calculate activity based on the initial rate of absorbance change, using an appropriate extinction coefficient for the product complex.
Protocol 2: this compound Thiolase Activity Assay [4]
-
Principle: The thiolase-catalyzed consumption of the this compound-Mg²⁺ complex in the presence of CoA results in a decrease in absorbance at 305 nm.
-
Reagents:
-
Tris-HCl buffer (35 mM, pH 8.0)
-
MgCl₂ (25 mM)
-
3-oxoadipate (3.5 mM)
-
Succinyl-CoA (0.15 mM)
-
Purified 3-oxoadipate:succinyl-CoA transferase (for in situ substrate generation)
-
Coenzyme A (CoA) (0.2 mM)
-
Enzyme sample for thiolase assay
-
-
Procedure: a. First, generate the this compound substrate in situ. In a 1 mL cuvette, mix Tris-HCl buffer, MgCl₂, 3-oxoadipate, succinyl-CoA, and a sufficient amount of purified transferase. Allow the reaction to proceed for ~15 minutes until a stable absorbance at 305 nm is achieved. b. Initiate the thiolase reaction by adding CoA and the thiolase-containing enzyme sample. c. Immediately monitor the decrease in absorbance at 305 nm. d. Calculate activity based on the rate of absorbance decrease.
HPLC Analysis of CoA Thioesters
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying CoA derivatives, providing a direct confirmation of enzyme activity.[4][13]
Protocol 3: HPLC Method for CoA Derivative Analysis [4][14]
-
Principle: Reversed-phase HPLC separates CoA compounds based on their hydrophobicity. Detection is typically performed using a UV detector at 260 nm, the absorbance maximum for the adenine (B156593) base of coenzyme A.
-
Sample Preparation: a. Stop enzymatic reactions at desired time points by adding a quenching agent (e.g., perchloric acid or acetonitrile). b. Centrifuge to pellet precipitated protein. c. Filter the supernatant through a 0.22 µm filter before injection.
-
Instrumentation & Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Phosphate buffer (e.g., 75 mM KH₂PO₄, pH 4.9).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: A linear gradient from a low to a high percentage of ACN is used to elute the compounds. For example, 0-25% ACN over 20 minutes.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 260 nm.
-
-
Data Analysis: a. Identify peaks by comparing retention times with authentic standards (CoA, acetyl-CoA, succinyl-CoA, this compound).[13] b. Quantify peaks by integrating the area and comparing it to a standard curve generated from known concentrations of each standard.
Implications for Research and Development
-
Bioremediation: The β-ketoadipate pathway is a primary route for degrading aromatic pollutants. Engineering bacteria or fungi with enhanced flux towards this compound could improve the cleanup of contaminated sites.
-
Metabolic Engineering: As the pathway leads to central metabolites, it can be harnessed for the bioproduction of valuable chemicals. For instance, reversing the pathway from TCA cycle intermediates could be a strategy for producing adipic acid, a precursor to nylon.[15]
-
Drug Development: In pathogenic fungi or bacteria that rely on this pathway for nutrient acquisition, the terminal enzymes (transferase and thiolase) could represent novel targets for antimicrobial agents. Their absence in the human genome for this specific purpose may offer a window for selective toxicity.
Conclusion
This compound is a metabolite of fundamental importance, bridging the complex chemistry of aromatic ring degradation with the universal currency of central metabolism. While the core transformation it undergoes is conserved across prokaryotic and eukaryotic domains, the pathways leading to its formation, the specific characteristics of the enzymes that process it, and the genetic context are markedly different. These distinctions provide a rich field for basic research into microbial evolution and physiology, and offer tangible opportunities for innovation in biotechnology and medicine. The data and protocols provided herein serve as a technical foundation for researchers aiming to explore and exploit the fascinating biochemistry of this compound.
References
- 1. The beta-ketoadipate pathway and the biology of self-identity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diverse Organization of Genes of the β-Ketoadipate Pathway in Members of the Marine Roseobacter Lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of Aromatics and Chloroaromatics by Pseudomonas sp. Strain B13: Purification and Characterization of 3-Oxoadipate:Succinyl-Coenzyme A (CoA) Transferase and this compound Thiolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. THE β-KETOADIPATE PATHWAY AND THE BIOLOGY OF SELF-IDENTITY | Annual Reviews [annualreviews.org]
- 6. Degradation of aromatics and chloroaromatics by Pseudomonas sp. strain B13: cloning, characterization, and analysis of sequences encoding 3-oxoadipate:succinyl-coenzyme A (CoA) transferase and this compound thiolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Degradation of Aromatics and Chloroaromatics by Pseudomonas sp. Strain B13: Cloning, Characterization, and Analysis of Sequences Encoding 3-Oxoadipate:Succinyl-Coenzyme A (CoA) Transferase and this compound Thiolase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-oxoadipate CoA-transferase - Wikipedia [en.wikipedia.org]
- 10. This compound thiolase - Wikipedia [en.wikipedia.org]
- 11. scilit.com [scilit.com]
- 12. Pathway crosstalk enables degradation of aromatic compounds in marine Roseobacter clade bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Evolutionary Blueprint of Aromatic Catabolism: An In-depth Technical Guide to the 3-Oxoadipyl-CoA Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-oxoadipyl-CoA pathway, also known as the β-ketoadipate pathway, represents a central metabolic route in bacteria and fungi for the catabolism of aromatic compounds derived from lignin (B12514952) and other natural sources. This pathway is a testament to the remarkable metabolic plasticity of microorganisms and offers a compelling case study in molecular evolution. Its two converging branches, the catechol and protocatechuate pathways, funnel a wide array of aromatic precursors into the central intermediate β-ketoadipate, which is subsequently converted to intermediates of the tricarboxylic acid (TCA) cycle.[1][2] Understanding the evolutionary origins and functional diversification of this pathway is not only of fundamental scientific interest but also holds significant potential for applications in bioremediation, biocatalysis, and the development of novel antimicrobial agents.
This technical guide provides a comprehensive overview of the evolutionary origins of the this compound pathway, with a focus on its core enzymes, genetic organization, and regulatory mechanisms. We present a synthesis of current knowledge, supported by quantitative data, detailed experimental protocols, and visual representations of key molecular processes.
Phylogenetic Distribution and Convergent Evolution
The this compound pathway is widely distributed among soil-dwelling bacteria and fungi, reflecting the abundance of aromatic compounds in these environments.[1][2] While the pathway is highly conserved in its core biochemical steps, its genetic organization and regulation exhibit significant diversity across different microbial lineages.[1]
A key feature of the pathway's evolution is the independent and convergent emergence of the eukaryotic version.[1][2] While the bacterial pathway is well-characterized, studies on fungi like Aspergillus niger and Candida albicans have revealed a distinct evolutionary trajectory for some of the pathway's enzymes, suggesting that the ability to degrade aromatic compounds via this route has arisen multiple times throughout evolutionary history.[3][4][5]
Core Enzymes: Catalytic Properties and Evolution
The final two steps of the this compound pathway are catalyzed by two core enzymes: 3-oxoadipate (B1233008):succinyl-CoA transferase and this compound thiolase. Their catalytic efficiencies and substrate specificities are critical for the overall flux through the pathway.
3-Oxoadipate:Succinyl-CoA Transferase (EC 2.8.3.6)
This enzyme catalyzes the transfer of a CoA moiety from succinyl-CoA to 3-oxoadipate, forming this compound and succinate.[6][7] In many bacteria, this enzyme is a heterodimer composed of α and β subunits, encoded by the pcaI and pcaJ (or catI and catJ) genes, respectively.[8]
Table 1: Kinetic Properties of 3-Oxoadipate:Succinyl-CoA Transferase
| Organism | Substrate | Km (mM) | Vmax or kcat | pH Optimum | Reference(s) |
| Pseudomonas sp. strain B13 | 3-Oxoadipate | 0.4 | 1430 min-1 (kcat) | 8.4 | [9][10] |
| Succinyl-CoA | 0.2 | [9][10] | |||
| Rat Brain | Acetoacetate | 0.070 | 161 µmol/min/mg | Not specified | [11] |
| Succinyl-CoA | 0.156 | [11] | |||
| Sheep Kidney | Not specified | Not specified | ~200 units/mg | Not specified | [12] |
Substrate Specificity: The transferase from Pseudomonas sp. strain B13 exhibits a high degree of specificity for its substrates. It shows some activity with 4-methyl-3-oxoadipate but fails to convert 2-chloro- and 2-methyl-3-oxoadipate.[9][13] Acetyl-CoA cannot substitute for succinyl-CoA as the CoA donor.[9][10]
This compound Thiolase (EC 2.3.1.174)
This enzyme catalyzes the thiolytic cleavage of this compound into acetyl-CoA and succinyl-CoA, which then enter central metabolism.[12][14] In bacteria, this enzyme is typically a homotetramer encoded by the pcaF (or catF) gene.[9][13]
Table 2: Kinetic Properties of this compound Thiolase
| Organism | Substrate | Km (mM) | pH Optimum | Reference(s) |
| Pseudomonas sp. strain B13 | This compound | 0.15 | 7.8 | [9][13][15] |
| CoA | 0.01 | [9][13][15] | ||
| Escherichia coli | Succinyl-CoA & Acetyl-CoA | Not specified | Not specified | [16] |
| Rat Liver (cytoplasmic) | Acetoacetyl-CoA | Not specified | Not specified | [17] |
| CoA | 0.067 (Ki) | [17] |
Substrate Specificity: The this compound thiolase belongs to the broader family of thiolases, which are involved in various metabolic pathways.[9] While the enzyme from the 3-oxoadipate pathway shows high specificity for this compound, other thiolases can have broader substrate ranges.[9][17]
Evolutionary Relationships of the Core Enzymes
Phylogenetic analyses of the CoA transferase and thiolase superfamilies reveal complex evolutionary histories. The 3-oxoadipate:succinyl-CoA transferases belong to the Class I CoA transferase family.[18] Phylogenetic trees suggest that enzymes with similar functions have evolved multiple times independently, a clear case of convergent evolution.[19] Similarly, phylogenetic analysis of thiolases indicates a separation between biosynthetic and degradative enzymes, with the this compound thiolases clustering with other degradative thiolases.[20]
Genetic Organization and Regulation
The genes encoding the enzymes of the this compound pathway are often clustered together in operons, facilitating their co-regulation. The organization of these gene clusters, particularly the pca (protocatechuate) and cat (catechol) operons, varies significantly among different bacterial species. This variation in gene order and regulatory elements reflects the adaptation of the pathway to different ecological niches and substrate availabilities.
In Pseudomonas putida, a model organism for studying aromatic degradation, the ben and cat genes are organized in separate transcriptional units. The expression of the ben genes, which convert benzoate (B1203000) to catechol, is induced by benzoate, while the cat genes are induced by cis,cis-muconate, the product of the catechol 1,2-dioxygenase reaction.[20][21] This sequential induction ensures an efficient and controlled flow of metabolites through the pathway. Furthermore, a global regulatory protein, Crc, exerts post-transcriptional control, inhibiting the expression of the benzoate degradation pathway when more favorable carbon sources are available.[21]
Horizontal Gene Transfer in Pathway Evolution
Horizontal gene transfer (HGT) is a major driver of bacterial evolution, allowing for the rapid acquisition of new metabolic capabilities. There is growing evidence to suggest that HGT has played a significant role in the dissemination of the this compound pathway among diverse bacterial lineages. The presence of pathway genes on plasmids and the phylogenetic incongruence of some of the pathway's enzymes with the organismal phylogeny support the occurrence of HGT events.[1][22][23][24] The modular nature of the pathway, with distinct sets of genes for the upper and lower sections, may have facilitated its assembly and transfer as a complete functional unit.
Experimental Protocols
A variety of experimental approaches are employed to study the this compound pathway, from the characterization of individual enzymes to the analysis of the entire metabolic network.
Enzyme Assays
1. 3-Oxoadipate:Succinyl-CoA Transferase Assay:
-
Principle: The activity is determined by monitoring the formation of the this compound-Mg2+ complex, which absorbs light at 305 nm.[10]
-
Reaction Mixture: A typical assay mixture contains Tris-HCl buffer (pH 8.4), MgCl2, 3-oxoadipate, and succinyl-CoA.
-
Procedure: The reaction is initiated by the addition of the enzyme, and the increase in absorbance at 305 nm is measured spectrophotometrically.[10]
2. This compound Thiolase Assay:
-
Principle: The activity is measured by following the decrease in absorbance at 305 nm due to the cleavage of the this compound-Mg2+ complex in the presence of CoA.[10]
-
Reaction Mixture: The assay mixture typically includes Tris-HCl buffer (pH 7.8), MgCl2, this compound, and CoA.
-
Procedure: The reaction is started by adding the enzyme, and the decrease in absorbance at 305 nm is monitored.[10]
Enzyme Purification
Purification of 3-Oxoadipate:Succinyl-CoA Transferase from Pseudomonas sp. strain B13: [9][13]
-
Cell Lysis: Bacterial cells are harvested and lysed by sonication or French press.
-
Heat Treatment: The crude extract is heated to 59°C for 15 minutes to denature and precipitate heat-labile proteins.
-
Ammonium (B1175870) Sulfate (B86663) Precipitation: The supernatant is subjected to fractional ammonium sulfate precipitation.
-
Hydrophobic Interaction Chromatography: The protein fraction is applied to a Phenyl-Sepharose column.
-
Anion Exchange Chromatography: Further purification is achieved using a Mono Q column.
-
Gel Filtration: The final purification step involves size-exclusion chromatography on a Superose 6 column.
Purification of this compound Thiolase from Pseudomonas sp. strain B13: [9][15]
-
Cell Lysis: Similar to the transferase purification.
-
Anion Exchange Chromatography: The crude extract is applied to a DEAE-Sepharose column.
-
Affinity Chromatography: The partially purified enzyme is further purified on a Blue 3GA-agarose column.
-
Dye-Ligand Affinity Chromatography: A final purification step is performed on a Reactive Brown-agarose column.
Conclusion and Future Directions
The this compound pathway serves as an elegant model for understanding the evolutionary strategies that microorganisms employ to adapt to their chemical environments. The interplay of gene duplication, divergence, horizontal gene transfer, and convergent evolution has shaped this pathway into a highly efficient system for the degradation of a wide range of aromatic compounds.
Future research in this area will likely focus on several key aspects. A deeper exploration of the pathway's diversity in a wider range of microorganisms, particularly from underexplored environments, will undoubtedly reveal novel enzymatic functions and regulatory mechanisms. The application of advanced techniques in structural biology and computational modeling will provide more detailed insights into the structure-function relationships of the pathway's enzymes, paving the way for rational protein engineering to enhance their catalytic properties for biotechnological applications. Finally, a more comprehensive understanding of the regulatory networks that govern the expression of the this compound pathway will be crucial for harnessing its full potential in metabolic engineering and synthetic biology. The continued study of this fascinating metabolic pathway promises to yield valuable knowledge for both fundamental science and practical applications.
References
- 1. The beta-ketoadipate pathway and the biology of self-identity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. THE β-KETOADIPATE PATHWAY AND THE BIOLOGY OF SELF-IDENTITY | Annual Reviews [annualreviews.org]
- 3. Metabolic gene clusters encoding the enzymes of two branches of the 3-oxoadipate pathway in the pathogenic yeast Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microbiologyresearch.org [microbiologyresearch.org]
- 5. The old 3-oxoadipate pathway revisited: new insights in the catabolism of aromatics in the saprophytic fungus Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. 3-oxoadipate CoA-transferase - Wikipedia [en.wikipedia.org]
- 8. Characterization of the β-Ketoadipate Pathway in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evolutionary significance of metabolic control systems. The beta-ketoadipate pathway provides a case history in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Degradation of Aromatics and Chloroaromatics by Pseudomonas sp. Strain B13: Purification and Characterization of 3-Oxoadipate:Succinyl-Coenzyme A (CoA) Transferase and this compound Thiolase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of the meta Cleavage Pathway for Benzoate Oxidation by Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound thiolase - Wikipedia [en.wikipedia.org]
- 13. Degradation of aromatics and chloroaromatics by Pseudomonas sp. strain B13: purification and characterization of 3-oxoadipate:succinyl-coenzyme A (CoA) transferase and this compound thiolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Repression of 4-hydroxybenzoate transport and degradation by benzoate: a new layer of regulatory control in the Pseudomonas putida beta-ketoadipate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound thiolase(EC 2.3.1.174) - Creative Enzymes [creative-enzymes.com]
- 17. The kinetic mechanism and properties of the cytoplasmic acetoacetyl-coenzyme A thiolase from rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure of succinyl-CoA:3-ketoacid CoA transferase from Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. journals.asm.org [journals.asm.org]
- 22. Horizontal gene transfer between bacteria and animals - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Visual evidence of horizontal gene transfer between plants and bacteria in the phytosphere of transplastomic tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Evidence of horizontal gene transfer and environmental selection impacting antibiotic resistance evolution in soil-dwelling Listeria - PMC [pmc.ncbi.nlm.nih.gov]
Unearthing Nature's Catalytic Gems: A Technical Guide to Identifying Novel Enzymes in 3-Oxoadipyl-CoA Metabolism
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals focused on the discovery of novel enzymes within the 3-oxoadipyl-CoA metabolic pathway has been released. This in-depth resource provides a detailed overview of the pathway, experimental protocols for enzyme characterization, and a roadmap for the discovery of new biocatalysts through functional metagenomics.
The this compound pathway is a central route in the aerobic degradation of aromatic compounds by a wide range of microorganisms. This metabolic sequence transforms diverse aromatic precursors, such as protocatechuate and catechol, into intermediates of the tricarboxylic acid (TCA) cycle, namely acetyl-CoA and succinyl-CoA. The enzymes of this pathway represent a rich source of potential biocatalysts for applications in bioremediation, industrial synthesis, and drug development. This guide offers a deep dive into the core aspects of this pathway and equips researchers with the knowledge and methodologies to explore its enzymatic diversity.
The this compound Pathway: A Two-Branched Funnel to Central Metabolism
The this compound pathway is primarily characterized by two converging branches: the protocatechuate branch and the catechol branch. Both branches funnel a variety of aromatic compounds into the common intermediate, this compound, which is then cleaved to yield essential metabolic building blocks.
The Protocatechuate Branch: This branch typically processes aromatic compounds that are hydroxylated at the 3 and 4 positions of the aromatic ring. The key enzymes and intermediates are:
-
Protocatechuate 3,4-dioxygenase: Initiates the pathway by cleaving the aromatic ring of protocatechuate.
-
3-Carboxy-cis,cis-muconate cycloisomerase: Converts the ring-fission product into 4-carboxymuconolactone.
-
4-Carboxymuconolactone decarboxylase: Removes a carboxyl group to form beta-ketoadipate enol-lactone.
The Catechol Branch: This branch handles aromatic compounds with hydroxyl groups at the 1 and 2 positions. The enzymatic steps include:
-
Catechol 1,2-dioxygenase: Catalyzes the intradiol cleavage of the catechol ring.
-
Muconate cycloisomerase: Isomerizes cis,cis-muconate (B1241781) to muconolactone (B1205914).
-
Muconolactone isomerase: Converts muconolactone to beta-ketoadipate enol-lactone.
The Common Pathway: From beta-ketoadipate enol-lactone, both branches converge. The subsequent enzymatic reactions are:
-
Beta-ketoadipate enol-lactone hydrolase: Hydrolyzes the enol-lactone to beta-ketoadipate (3-oxoadipate).
-
3-Oxoadipate (B1233008):succinyl-CoA transferase: Activates 3-oxoadipate to its CoA thioester, this compound.[1][2]
-
This compound thiolase: The final step, cleaving this compound into acetyl-CoA and succinyl-CoA, which then enter central metabolism.[1][2][3]
Below is a diagram illustrating the flow of metabolites through the protocatechuate and catechol branches of the 3-oxoadipate pathway.
Quantitative Analysis of Key Enzymes
The efficiency of enzymatic reactions is paramount to the overall flux through a metabolic pathway. The following tables summarize key kinetic parameters for enzymes of the 3-oxoadipate pathway from various microorganisms, providing a basis for comparative analysis and for the identification of enzymes with desirable catalytic properties.
Table 1: Kinetic Parameters of Enzymes in the Protocatechuate Branch
| Enzyme | Organism | Substrate | Km (µM) | Vmax (U/mg) | kcat (s-1) |
| Protocatechuate 3,4-dioxygenase | Pseudomonas sp. | Protocatechuate | 18.5 | - | - |
| Protocatechuate 3,4-dioxygenase | Pseudarthrobacter phenanthrenivorans Sphe3 | Protocatechuate | 21 | 44.8 | - |
Table 2: Kinetic Parameters of Enzymes in the Catechol Branch
| Enzyme | Organism | Substrate | Km (µM) | Vmax (U/mg) | kcat (s-1) |
| Catechol 1,2-dioxygenase | Stenotrophomonas maltophilia KB2 | Catechol | 12.8 | 1218.8 | - |
| Catechol 1,2-dioxygenase | Paracoccus sp. MKU1 | Catechol | 12.89 | 310.1 | 199.5 |
| Catechol 1,2-dioxygenase | Blastobotrys raffinosifermentans | Catechol | 4 | - | 15.6 |
| Catechol 1,2-dioxygenase | Pseudomonas chlororaphis UFB2 | Catechol | 35.76 | 16.67 (µM/min) | - |
Table 3: Kinetic Parameters of Enzymes in the Common Pathway
| Enzyme | Organism | Substrate | Km (mM) | Vmax (U/mg) | kcat (s-1) |
| 3-Oxoadipate:succinyl-CoA transferase | Pseudomonas sp. strain B13 | 3-Oxoadipate | 0.4 | - | - |
| 3-Oxoadipate:succinyl-CoA transferase | Pseudomonas sp. strain B13 | Succinyl-CoA | 0.2 | - | - |
| This compound thiolase | Pseudomonas sp. strain B13 | This compound | 0.15 | - | - |
| This compound thiolase | Pseudomonas sp. strain B13 | CoA | 0.01 | - | - |
Note: The absence of a value indicates that it was not reported in the cited literature. Kinetic parameters can vary significantly with experimental conditions such as pH, temperature, and buffer composition.
Experimental Protocols for Enzyme Characterization
Accurate characterization of enzyme activity is fundamental to understanding their function and potential for application. This section provides detailed methodologies for assaying the key enzymes of the this compound pathway.
Protocol 1: Spectrophotometric Assay for 3-Oxoadipate:succinyl-CoA Transferase
This assay measures the formation of the Mg2+-complex of this compound, which absorbs light at 305 nm.[2]
Reagents:
-
Tris-HCl buffer (35 µmol, pH 8.0)
-
MgCl2 (25 µmol)
-
3-Oxoadipate (3.5 µmol)
-
Succinyl-CoA (0.15 µmol)
-
Enzyme preparation (crude extract or purified protein)
-
Total reaction volume: 1 ml
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and 3-oxoadipate in a quartz cuvette.
-
Initiate the reaction by adding succinyl-CoA.
-
Immediately before adding the enzyme, blank the spectrophotometer at 305 nm using the reaction mixture.
-
Add the enzyme preparation to the cuvette and mix gently.
-
Monitor the increase in absorbance at 305 nm over time. The initial linear rate of absorbance increase is proportional to the enzyme activity.
Protocol 2: Spectrophotometric Assay for this compound Thiolase
This assay measures the decrease in absorbance at 305 nm due to the cleavage of the this compound-Mg2+ complex in the presence of Coenzyme A (CoA).[2]
Reagents:
-
Tris-HCl buffer (35 µmol, pH 8.0)
-
MgCl2 (25 µmol)
-
3-Oxoadipate (3.5 µmol)
-
Succinyl-CoA (0.15 µmol)
-
Purified 3-Oxoadipate:succinyl-CoA transferase (for in situ generation of this compound)
-
CoA (0.2 µmol)
-
Enzyme preparation (crude extract or purified thiolase)
-
Total reaction volume: 1 ml
Procedure:
-
In a quartz cuvette, combine Tris-HCl buffer, MgCl2, 3-oxoadipate, and succinyl-CoA.
-
Add purified 3-oxoadipate:succinyl-CoA transferase and incubate for approximately 15 minutes to allow for the formation of the this compound-Mg2+ complex, indicated by a stable absorbance at 305 nm.
-
Initiate the thiolase reaction by adding CoA and the thiolase enzyme preparation.
-
Monitor the decrease in absorbance at 305 nm over time. The initial linear rate of absorbance decrease is proportional to the this compound thiolase activity.
A Workflow for Discovering Novel Enzymes: Functional Metagenomics
The vast majority of microorganisms in the environment cannot be cultured using standard laboratory techniques, representing a massive untapped reservoir of novel enzymes. Functional metagenomics provides a powerful approach to access this genetic diversity. The following workflow outlines the key steps for the discovery of novel enzymes involved in this compound metabolism.
Detailed Steps in the Functional Metagenomics Workflow:
-
Environmental Sample Collection: Collect samples from environments where aromatic compound degradation is likely to occur, such as contaminated soils or industrial wastewater sediments.
-
Metagenomic DNA Extraction: Isolate high-molecular-weight DNA from the environmental sample using specialized kits or protocols designed to minimize shearing and remove inhibitors.
-
DNA Fragmentation: Shear the extracted DNA into fragments of a suitable size for cloning into the chosen expression vector (e.g., 2-10 kb for plasmids, 30-40 kb for fosmids).
-
Metagenomic Library Construction: Ligate the DNA fragments into an expression vector under the control of a suitable promoter.
-
Transformation into a Host Organism: Introduce the metagenomic library into a suitable host organism, typically E. coli, that can express the foreign genes.
-
High-Throughput Screening: Screen the library for clones expressing the desired enzymatic activity. For enzymes in the this compound pathway, this could involve:
-
Growth-based selection: Plating the library on minimal media containing a specific intermediate of the pathway as the sole carbon source. Only clones expressing the enzyme(s) necessary to metabolize the intermediate will grow.
-
Colorimetric or fluorogenic assays: Using chromogenic or fluorogenic substrate analogs that release a detectable signal upon enzymatic conversion.
-
-
Hit Identification: Isolate and cultivate the clones that exhibit the desired phenotype.
-
Hit Validation: Sequence the DNA insert from the positive clones to identify the gene(s) responsible for the observed activity. Subclone the candidate gene(s) into a clean expression vector to confirm their function.
-
Novel Enzyme Characterization: Express and purify the novel enzyme and perform a thorough biochemical and kinetic characterization as described in the protocols above.
This technical guide provides a solid foundation for researchers to delve into the fascinating world of this compound metabolism and to unlock the potential of novel enzymes for a wide range of biotechnological applications. The combination of a deep understanding of the metabolic pathway, robust experimental protocols, and powerful discovery techniques like functional metagenomics will undoubtedly accelerate the identification of the next generation of industrial biocatalysts.
References
- 1. Genetic Enzyme Screening System: A Method for High-Throughput Functional Screening of Novel Enzymes from Metagenomic Libraries | Springer Nature Experiments [experiments.springernature.com]
- 2. Functional Metagenomics: Construction and High-Throughput Screening of Fosmid Libraries for Discovery of Novel Carbohydrate-Active Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Construction of Small-Insert and Large-Insert Metagenomic Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Yield of Acetyl-CoA from 3-Oxoadipyl-CoA: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical yield of acetyl-CoA from the metabolic intermediate 3-oxoadipyl-CoA. This conversion is a critical step in the β-ketoadipate pathway, a significant route for the catabolism of aromatic compounds in various microorganisms. Understanding the stoichiometry and kinetics of this reaction is essential for research in metabolic engineering, bioremediation, and the development of novel therapeutics targeting microbial metabolic pathways.
Core Pathway and Stoichiometry
The conversion of this compound to acetyl-CoA is catalyzed by the enzyme This compound thiolase (EC 2.3.1.174). This enzyme facilitates the thiolytic cleavage of this compound in the presence of Coenzyme A (CoA). The reaction proceeds as follows:
This compound + CoA ⇌ Acetyl-CoA + Succinyl-CoA [1][2]
This single enzymatic step yields one molecule of acetyl-CoA and one molecule of succinyl-CoA from one molecule of this compound. Succinyl-CoA can then enter the tricarboxylic acid (TCA) cycle, further contributing to cellular energy production.
Data Presentation: Theoretical Molar Yield
The stoichiometry of the reaction catalyzed by this compound thiolase dictates a direct 1:1 molar yield of acetyl-CoA from this compound. This theoretical yield is summarized in the table below.
| Substrate | Product | Molar Ratio | Theoretical Yield |
| This compound | Acetyl-CoA | 1:1 | 100% |
| This compound | Succinyl-CoA | 1:1 | 100% |
Signaling Pathway Diagram
The following diagram illustrates the enzymatic conversion of this compound into acetyl-CoA and succinyl-CoA.
Caption: Enzymatic conversion of this compound.
Experimental Protocols
The quantification of the theoretical yield of acetyl-CoA from this compound can be achieved through various experimental assays that measure the activity of this compound thiolase. Below are detailed methodologies for key experiments.
Spectrophotometric Assay for this compound Thiolase Activity
This method is adapted from the protocol described in the study of the degradation of aromatics by Pseudomonas sp. strain B13.[3] It relies on monitoring the decrease in absorbance of the Mg2+ complex of this compound.
Principle: The substrate, this compound, forms a complex with Mg2+ that absorbs light at 305 nm. The enzymatic cleavage of this compound by thiolase leads to a decrease in the concentration of this complex, resulting in a measurable decrease in absorbance.
Reagents:
-
Tris-HCl buffer (pH 8.0)
-
MgCl2
-
3-oxoadipate
-
Succinyl-CoA
-
Coenzyme A (CoA)
-
Purified 3-oxoadipate:succinyl-CoA transferase (for in situ preparation of this compound)
-
Enzyme sample (crude extract or purified this compound thiolase)
Procedure:
-
In situ preparation of this compound:
-
Prepare an assay mixture containing 35 µmol of Tris-HCl buffer (pH 8.0), 25 µmol of MgCl2, 3.5 µmol of 3-oxoadipate, and 0.15 µmol of succinyl-CoA in a total volume of 1 ml.
-
Add purified 3-oxoadipate:succinyl-CoA transferase to the mixture.
-
Incubate for 15 minutes to allow for the formation of the this compound-Mg2+ complex.[3]
-
-
Thiolase Reaction:
-
To the mixture containing the pre-formed this compound-Mg2+ complex, add 0.2 µmol of CoA.
-
Initiate the reaction by adding the enzyme sample (containing this compound thiolase, e.g., 0.02 to 0.2 mg of protein).
-
-
Measurement:
-
Immediately monitor the decrease in absorbance at 305 nm using a spectrophotometer.
-
The rate of decrease in absorbance is proportional to the this compound thiolase activity.
-
HPLC-Based Quantification of Acetyl-CoA
This method provides a direct measurement of the product, acetyl-CoA, and is suitable for a coupled enzyme assay.[3]
Principle: High-Performance Liquid Chromatography (HPLC) is used to separate and quantify the amount of acetyl-CoA produced in the enzymatic reaction.
Reagents:
-
Tris-HCl buffer (pH 8.0)
-
MgCl2
-
3-oxoadipate
-
ATP
-
Coenzyme A (CoA)
-
Enzyme sample (crude extract containing 3-oxoadipate-activating enzyme and this compound thiolase)
-
Acetyl-CoA standard
Procedure:
-
Enzyme Reaction:
-
Prepare an assay mixture containing 35 µmol of Tris-HCl buffer (pH 8.0), 25 µmol of MgCl2, 3.5 µmol of 3-oxoadipate, ATP, and CoA.
-
Initiate the reaction by adding the crude extract.
-
Incubate the reaction mixture under optimal conditions (e.g., specific temperature and time).
-
-
Sample Preparation for HPLC:
-
Stop the enzymatic reaction (e.g., by adding a quenching agent like perchloric acid).
-
Centrifuge the sample to remove precipitated proteins.
-
Filter the supernatant through a suitable syringe filter (e.g., 0.22 µm).
-
-
HPLC Analysis:
-
Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column).
-
Use an appropriate mobile phase gradient to separate the CoA derivatives.
-
Detect acetyl-CoA using a UV detector at a specific wavelength (typically around 260 nm).
-
-
Quantification:
-
Create a standard curve using known concentrations of acetyl-CoA.
-
Determine the concentration of acetyl-CoA in the sample by comparing its peak area to the standard curve.
-
References
- 1. This compound thiolase - Wikipedia [en.wikipedia.org]
- 2. This compound thiolase activity | SGD [yeastgenome.org]
- 3. Degradation of Aromatics and Chloroaromatics by Pseudomonas sp. Strain B13: Purification and Characterization of 3-Oxoadipate:Succinyl-Coenzyme A (CoA) Transferase and this compound Thiolase - PMC [pmc.ncbi.nlm.nih.gov]
The Crossroads of Catabolism: An In-depth Technical Guide to the Metabolic Fate of 3-Oxoadipyl-CoA in Diverse Organisms
For Immediate Release
A comprehensive guide detailing the metabolic journey of 3-oxoadipyl-CoA across different life forms has been compiled for researchers, scientists, and drug development professionals. This technical paper delves into the core of aromatic compound degradation, presenting quantitative data, detailed experimental protocols, and novel visual representations of the key metabolic pathways.
At the heart of aromatic compound catabolism lies the β-ketoadipate pathway, a convergent metabolic route crucial for the breakdown of natural and xenobiotic substances. A key intermediate in this pathway is this compound, the metabolic fate of which dictates the final products that enter central metabolism. This guide provides an in-depth exploration of the diverse strategies employed by bacteria, fungi, and offers insights into analogous pathways in archaea, plants, and mammals.
The Central Role of the β-Ketoadipate Pathway
The β-ketoadipate pathway is a fundamental biochemical route for the degradation of aromatic compounds, funneling a wide array of these molecules into two central intermediates: protocatechuate and catechol. These are further catabolized in a series of enzymatic reactions that converge at the level of β-ketoadipate, which is then activated to this compound. The final two steps of this pathway, catalyzed by 3-oxoadipate (B1233008):succinyl-CoA transferase and this compound thiolase, convert this compound into succinyl-CoA and acetyl-CoA, intermediates of the tricarboxylic acid (TCA) cycle.[1][2] This process is a vital component of the global carbon cycle and plays a significant role in bioremediation.[3]
Metabolic Fate Across the Domains of Life
Bacteria:
In bacteria, the metabolic fate of this compound is well-established, particularly in soil-dwelling microorganisms like Pseudomonas and Sinorhizobium meliloti.[4] These organisms utilize the β-ketoadipate pathway to break down a vast range of aromatic compounds.[1][5] The final step is the thiolytic cleavage of this compound by this compound thiolase, yielding acetyl-CoA and succinyl-CoA, which directly feed into the TCA cycle for energy production and biosynthesis.[6][7]
Fungi:
Fungi, such as Aspergillus niger and the plant pathogen Fusarium oxysporum, also employ the β-ketoadipate pathway for the catabolism of aromatic compounds derived from plant lignin.[8][9] The pathway in fungi shares the core reactions seen in bacteria, ultimately leading to the formation of acetyl-CoA and succinyl-CoA from this compound.[8] In pathogenic fungi, this pathway has been implicated in virulence, likely by enabling the fungus to utilize plant-derived aromatic compounds as a nutrient source during infection.[9]
Archaea:
While direct experimental evidence for a complete β-ketoadipate pathway in archaea is still emerging, genomic and metagenomic studies have identified genes encoding key enzymes for aromatic hydrocarbon degradation in various archaeal phyla, including Halobacterota.[10][11] The presence of genes for enzymes like 3-oxoadipate CoA-transferase and β-ketoadipyl-CoA thiolase in some archaeal genomes suggests a similar metabolic fate for this compound as in bacteria, leading to TCA cycle intermediates.[11] However, the complete pathway and its regulation in this domain remain an active area of research.[12][13]
Plants:
In plants, a direct ortholog of the β-ketoadipate pathway for aromatic compound degradation has not been fully elucidated. However, plants possess peroxisomal β-oxidation pathways for the degradation of various fatty acids and dicarboxylic acids.[4][14][15] This pathway shares mechanistic similarities with the final steps of the β-ketoadipate pathway, involving CoA-activated intermediates and thiolytic cleavage. It is plausible that plants metabolize certain dicarboxylic acids that could be structurally related to 3-oxoadipate via a modified β-oxidation pathway, ultimately yielding acetyl-CoA.[14][16]
Mammals:
In mammals, this compound has been identified as a metabolite, and its metabolism is likely linked to the degradation of certain amino acids.[14][17] Specifically, pathways involved in the breakdown of lysine (B10760008) and tryptophan can generate intermediates that are structurally similar to adipate (B1204190) and could potentially be converted to this compound. The subsequent metabolism would likely occur in the mitochondria via β-oxidation-like reactions, ultimately producing acetyl-CoA.[18]
Quantitative Data Summary
| Organism/Enzyme | Source Organism | Substrate | Km (mM) | Vmax or Specific Activity | Molecular Weight (kDa) |
| 3-Oxoadipate:succinyl-CoA transferase | Pseudomonas sp. strain B13 | 3-Oxoadipate | 0.4 | 23.9 U/mg | 115 ± 5 |
| Pseudomonas sp. strain B13 | Succinyl-CoA | 0.2 | |||
| This compound thiolase | Pseudomonas sp. strain B13 | This compound | 0.15 | Not specified | 162 ± 5 |
| Pseudomonas sp. strain B13 | CoA | 0.01 | |||
| β-ketoadipate:succinyl-CoA transferase | Aspergillus niger | β-ketoadipate | 0.13 ± 0.02 | 1.8 ± 0.1 µmol/min/mg | Not specified |
| Aspergillus niger | Succinyl-CoA | 0.04 ± 0.01 | |||
| β-ketoadipyl-CoA thiolase | Aspergillus niger | This compound | 0.03 ± 0.01 | 12.3 ± 0.5 µmol/min/mg | Not specified |
Note: Data compiled from various sources.[8][19] U represents one unit of enzyme activity, defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
Signaling Pathways and Experimental Workflows
The regulation of the β-ketoadipate pathway is tightly controlled, often at the level of gene expression in response to the presence of specific aromatic compounds. In bacteria, this regulation involves complex genetic circuits, including transcriptional activators and repressors.
Experimental investigation of this pathway often involves a combination of genetic, biochemical, and analytical techniques.
References
- 1. scispace.com [scispace.com]
- 2. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of genes encoding β-ketoadipate pathway enzymes in biodegradation of aromatic compounds by Aspergillus niger - Spectrum: Concordia University Research Repository [spectrum.library.concordia.ca]
- 4. Long-chain dicarboxylic acids from plant oils - Fraunhofer IGB [igb.fraunhofer.de]
- 5. Bacterial Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. This compound thiolase - Wikipedia [en.wikipedia.org]
- 8. Functional analysis of the protocatechuate branch of the β-ketoadipate pathway in Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systems Biology of Aromatic Compound Catabolism in Facultative Anaerobic Aromatoleum aromaticum EbN1T - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genome-resolved analyses show an extensive diversification in key aerobic hydrocarbon-degrading enzymes across bacteria and archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Editorial: The metabolic pathways of archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pan-metabolic profiling of Archaea: The Ecology of Genomics [archaea.univie.ac.at]
- 14. researchgate.net [researchgate.net]
- 15. Summary of major metabolic pathways and processes of plant peroxisomes as identified by proteomics [pfocr.wikipathways.org]
- 16. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Human Metabolome Database: Showing metabocard for this compound (HMDB0060378) [hmdb.ca]
- 18. bio.libretexts.org [bio.libretexts.org]
- 19. journals.asm.org [journals.asm.org]
Methodological & Application
Application Note: HPLC-Based Analysis of 3-oxoadipyl-CoA and Other Acyl-CoAs
Abstract
This application note details a robust and sensitive method for the quantification of 3-oxoadipyl-CoA and other short-chain acyl-Coenzyme A (acyl-CoA) derivatives using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with UV detection. The presented protocol is applicable to a variety of biological samples, including cell cultures and tissue extracts, making it a valuable tool for researchers in metabolic studies, drug discovery, and diagnostics. This document provides a comprehensive guide, including sample preparation, detailed HPLC methodology, and data analysis, to ensure reproducible and accurate results.
Introduction
Acyl-CoAs are central intermediates in numerous metabolic pathways, including fatty acid metabolism and the citric acid cycle. The analysis of specific acyl-CoAs, such as this compound, is crucial for understanding the degradation of aromatic compounds and certain amino acids. Dysregulation of acyl-CoA metabolism has been implicated in various pathological conditions. Consequently, accurate and reliable quantification of these molecules is essential. This application note describes an HPLC-based method optimized for the separation and quantification of this compound and other related short-chain acyl-CoAs. The method utilizes a C18 reverse-phase column and UV detection at 254-260 nm, offering a balance of sensitivity and accessibility for most research laboratories.
Experimental Workflow
The overall experimental workflow for the analysis of acyl-CoAs from biological samples is depicted below.
Caption: Experimental workflow for acyl-CoA analysis.
Materials and Reagents
-
Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Chloroform (HPLC grade), Petroleum Ether (HPLC grade), Ethanol (HPLC grade)
-
Buffers and Reagents: Potassium phosphate (B84403) monobasic, Potassium phosphate dibasic, Perchloric acid, Ammonium (B1175870) acetate, Thiodiglycol, Coenzyme A standards (e.g., CoA, acetyl-CoA, succinyl-CoA, this compound)
-
Columns: Spherisorb ODS II, 5-µm C18 column or equivalent reverse-phase C18 column
Protocols
Sample Preparation (from Tissue)
-
Homogenization: Freeze-clamp tissue samples and grind to a fine powder under liquid nitrogen.
-
Acid Extraction: Homogenize the powdered tissue in 10 volumes of ice-cold 6% (w/v) perchloric acid.
-
Centrifugation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.
-
Neutralization: Carefully transfer the supernatant to a new tube and neutralize with a solution of 3 M potassium carbonate in 0.5 M triethanolamine.
-
Second Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate (B79767) precipitate.
-
Solid-Phase Extraction (SPE):
-
Apply the supernatant to a Sep-Pak C18 cartridge.
-
Wash the cartridge sequentially with acidic water (pH 3), petroleum ether, chloroform, and methanol.
-
Elute the acyl-CoA esters with an ethanol/water mixture (65:35) containing 0.1 M ammonium acetate.[1]
-
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase for HPLC analysis.
HPLC Analysis
-
HPLC System: An HPLC system equipped with a UV detector is required.
-
Column: Spherisorb ODS II, 5-µm C18 column.[2]
-
Mobile Phase:
-
Gradient Elution: A linear gradient can be optimized for the separation of specific acyl-CoAs. A typical gradient might start with a low percentage of Mobile Phase B, increasing linearly to elute the more hydrophobic acyl-CoAs.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: Monitor the column effluent at 254 nm.[2]
-
Injection Volume: 20-100 µL.
Quantitative Data
The following table summarizes the retention times for several acyl-CoAs obtained under specific HPLC conditions. Note that retention times can vary depending on the exact HPLC system, column, and mobile phase composition.
| Acyl-CoA | Retention Time (min) |
| Coenzyme A (CoA) | 6.7[3] |
| Succinyl-CoA | 7.6[3] |
| This compound | 8.4[3] |
| Acetyl-CoA | 19.0[3] |
| Propionyl-CoA | ~11.0 |
| Acetoacetyl-CoA | ~10.0 |
Retention times for Propionyl-CoA and Acetoacetyl-CoA are estimated based on typical elution orders.
Metabolic Pathway
The degradation of 3-oxoadipate (B1233008) involves its conversion to this compound, which is then cleaved into acetyl-CoA and succinyl-CoA. This pathway is a key part of the catabolism of aromatic compounds in some microorganisms.
Caption: 3-Oxoadipate degradation pathway.
Conclusion
The HPLC method described in this application note provides a reliable and reproducible approach for the analysis of this compound and other short-chain acyl-CoAs. The protocol is adaptable to various biological matrices and can be implemented in most laboratories with standard HPLC equipment. This method is a valuable tool for researchers investigating metabolic pathways and the roles of acyl-CoAs in health and disease.
References
Application Note and Protocol for the Detection of 3-Oxoadipyl-CoA by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxoadipyl-CoA is a key intermediate in the catabolism of aromatic compounds through the β-ketoadipate pathway. Accurate and sensitive detection of this molecule is crucial for studying microbial degradation pathways, amino acid metabolism, and investigating potential therapeutic interventions related to these processes. This document provides a detailed protocol for the detection and quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Signaling Pathway: The 3-Oxoadipate (B1233008) Degradation Pathway
The following diagram illustrates the central role of this compound in the 3-oxoadipate pathway, a common route for the breakdown of aromatic compounds by bacteria and fungi.
Enzymatic Assay for 3-Oxoadipyl-CoA Thiolase Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxoadipyl-CoA thiolase (EC 2.3.1.174) is a key enzyme in the catabolism of aromatic compounds, playing a crucial role in the β-ketoadipate pathway. This pathway is central to the degradation of benzoate (B1203000) and other aromatic molecules by various microorganisms. The enzyme catalyzes the thiolytic cleavage of this compound into acetyl-CoA and succinyl-CoA, which are then able to enter the citric acid cycle.[1] Understanding the activity of this enzyme is vital for research in microbial metabolism, bioremediation, and as a potential target for drug development.
This document provides detailed application notes and protocols for the enzymatic assay of this compound thiolase activity.
Principle of the Assay
The activity of this compound thiolase can be determined by monitoring the consumption of its substrate, this compound. A common and direct method involves a spectrophotometric assay that measures the decrease in absorbance of the magnesium-complexed enolate form of this compound at a specific wavelength.
An alternative, indirect method involves a coupled enzyme assay. In the reverse reaction (condensation of acetyl-CoA and succinyl-CoA), the production of free Coenzyme A (CoA-SH) can be quantified using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which reacts with the thiol group of CoA to produce a colored product that can be measured spectrophotometrically.
Data Presentation
Kinetic Parameters of this compound Thiolase
The following table summarizes the kinetic parameters of this compound thiolase from different microbial sources.
| Organism | Substrate | Km (mM) | kcat (min-1) | Optimal pH | Reference |
| Pseudomonas sp. strain B13 | This compound | 0.15 | 470 | 7.8 | [2] |
| Pseudomonas sp. strain B13 | CoA | 0.01 | 470 | 7.8 | [2] |
| Thermus thermophilus HB8 | Succinyl-CoA | 2.10 ± 0.22 | 0.32 ± 0.0022 | - | |
| Thermus thermophilus HB8 (mutant) | Succinyl-CoA | 1.37 ± 0.26 | 0.33 ± 0.0032 | - |
Note: Data for Thermus thermophilus HB8 is for a related 3-ketoacyl-CoA thiolase acting on succinyl-CoA.
Effects of Inhibitors on this compound Thiolase Activity
The activity of this compound thiolase can be influenced by various compounds. The table below details the effect of identified inhibitors on the enzyme from Pseudomonas sp. strain B13.
| Inhibitor (Concentration) | Remaining Activity (%) | Reference |
| CuSO4 (1 mM) | 10 | |
| ZnCl2 (1 mM) | 46 | |
| NADH (0.8 mM) | 58 | |
| NaCN (1 mM) | 88 | |
| NADH (0.4 mM) | 90 | |
| EDTA (1 mM) | No effect | |
| o-phenanthroline (1 mM) | No effect |
Experimental Protocols
Protocol 1: Spectrophotometric Assay of this compound Thiolase Activity (Thiolysis Reaction)
This protocol is adapted from the method described for Pseudomonas sp. strain B13.[2]
Materials:
-
Tris-HCl buffer (pH 7.8)
-
Magnesium chloride (MgCl2)
-
Coenzyme A (CoA)
-
This compound (substrate)
-
Purified this compound thiolase or cell-free extract
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer (final concentration 50 mM, pH 7.8) and MgCl2 (final concentration 25 mM).
-
Add this compound to the reaction mixture to a final concentration of 0.15 mM.
-
Equilibrate the reaction mixture at the desired temperature (e.g., 30°C) in a cuvette.
-
Initiate the reaction by adding a known amount of the enzyme (purified or in a cell-free extract).
-
Immediately monitor the decrease in absorbance at 305 nm over time. The rate of decrease in absorbance is proportional to the enzyme activity.
-
The molar extinction coefficient for the this compound-Mg2+ complex at 305 nm is required for the calculation of enzyme activity.
Protocol 2: DTNB-Based Assay for the Reverse Reaction (Condensation)
This protocol measures the condensation of acetyl-CoA and succinyl-CoA to form this compound by quantifying the consumption of free CoA.
Materials:
-
Tris-HCl buffer (pH 8.1)
-
Acetyl-CoA
-
Succinyl-CoA
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Purified this compound thiolase or cell-free extract
-
Visible spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer (final concentration 50 mM, pH 8.1), acetyl-CoA (e.g., 0.5 mM), and succinyl-CoA (e.g., 0.5 mM).
-
Add DTNB to the reaction mixture to a final concentration of 0.1 mM.
-
Equilibrate the reaction mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a known amount of the enzyme.
-
Monitor the increase in absorbance at 412 nm over time. The rate of increase in absorbance corresponds to the formation of the TNB2- anion as DTNB reacts with the produced CoA-SH.
-
The molar extinction coefficient of TNB2- at 412 nm (14,150 M-1cm-1) is used to calculate the enzyme activity.
Visualizations
Signaling Pathway: Benzoate Degradation via the β-Ketoadipate Pathway
Caption: Benzoate degradation pathway.
Experimental Workflow: Spectrophotometric Assay
Caption: Spectrophotometric assay workflow.
Logical Relationship: Thiolase Reaction
Caption: this compound thiolase reaction.
References
Application Notes and Protocols for the Purification of 3-Oxoadipate:Succinyl-CoA Transferase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the purification of 3-oxoadipate (B1233008):succinyl-CoA transferase (EC 2.8.3.6) from Pseudomonas sp. strain B13. This enzyme is a key component of the β-ketoadipate pathway, which is central to the aerobic degradation of aromatic compounds.[1][2][3] The protocol is based on established methods and is intended to yield a highly purified and active enzyme suitable for biochemical characterization, structural studies, and inhibitor screening.
Introduction
3-Oxoadipate:succinyl-CoA transferase catalyzes the reversible transfer of Coenzyme A from succinyl-CoA to 3-oxoadipate, forming 3-oxoadipyl-CoA and succinate.[1][3] This reaction is a critical step in the catabolism of aromatic compounds, funneling degradation products into the tricarboxylic acid (TCA) cycle.[4][5] The purification of this enzyme is essential for understanding its catalytic mechanism, substrate specificity, and potential as a target for bioremediation or drug development.
The protocol described herein involves a multi-step chromatographic procedure following initial cell lysis and heat treatment to achieve high purity.
Materials and Reagents
-
Bacterial Strain: Pseudomonas sp. strain B13 grown on a substrate that induces the expression of the 3-oxoadipate pathway, such as 3-chlorobenzoate (B1228886) or benzoate.[4][6]
-
Buffers:
-
Buffer A: 100 mM Tris-HCl, pH 7.0, containing 0.5 mM dithiothreitol (B142953) (DTT).
-
Buffer A1: 50 mM Tris-HCl, pH 7.0, containing 0.5 mM EDTA.[4]
-
Buffer B: 50 mM Tris-HCl, pH 7.5, containing 2 mM MgCl2.
-
Buffer C: 20 mM Tris-HCl, pH 8.0.
-
Buffer D: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl.
-
-
Chromatography Resins:
-
Phenyl-Sepharose
-
Mono Q (anion exchange)
-
Superose 6 (size exclusion)
-
-
Reagents for Enzyme Assay:
-
Tris-HCl buffer (pH 8.0)
-
MgCl2
-
3-oxoadipate
-
Succinyl-CoA
-
-
Other:
-
French pressure cell
-
High-speed centrifuge
-
Chromatography system (e.g., FPLC)
-
Spectrophotometer
-
Experimental Protocols
Preparation of Cell Extract
-
Cell Growth and Harvest: Grow Pseudomonas sp. strain B13 in a mineral medium containing 10 mM 3-chlorobenzoate as the sole carbon source at 30°C.[6] Harvest cells in the late-exponential growth phase by centrifugation.
-
Cell Lysis: Resuspend the cell pellet in Buffer A. Disrupt the cells by one passage through a French pressure cell at 140 MPa.[6]
-
Clarification: Remove cell debris by ultracentrifugation at 100,000 x g for 60 minutes at 4°C. The resulting supernatant is the crude extract.[6]
Enzyme Assay
The activity of 3-oxoadipate:succinyl-CoA transferase is measured by monitoring the formation of the this compound-Mg²⁺ complex, which absorbs light at 305 nm.[6]
-
Prepare an assay mixture containing:
-
35 µmol of Tris-HCl buffer (pH 8.0)
-
25 µmol of MgCl₂
-
3.5 µmol of 3-oxoadipate
-
0.15 µmol of succinyl-CoA
-
-
Bring the total volume to 1 ml with distilled water.
-
Initiate the reaction by adding the enzyme sample (crude extract or purified fraction).
-
Measure the increase in absorbance at 305 nm using a spectrophotometer.
Purification Procedure
All purification steps should be carried out at 4°C.[4]
Step 1: Heat Treatment [4]
-
Heat 25 ml aliquots of the crude extract to 59°C for 15 minutes.
-
Remove the precipitated protein by centrifugation at 8,000 x g for 20 minutes.
-
Collect the supernatant. Extract the pellet with 3 ml of Buffer A1 and centrifuge again.[4]
-
Pool the supernatants.
Step 2: Phenyl-Sepharose Chromatography (Hydrophobic Interaction)
-
Equilibrate a Phenyl-Sepharose column with Buffer B containing 1 M (NH₄)₂SO₄.
-
Load the supernatant from the heat treatment step, adjusted to 1 M (NH₄)₂SO₄.
-
Wash the column with the equilibration buffer.
-
Elute the bound proteins with a linear gradient of decreasing (NH₄)₂SO₄ concentration in Buffer B.
-
Collect fractions and assay for enzyme activity. Pool the active fractions.
Step 3: Mono Q Chromatography (Anion Exchange)
-
Dialyze the pooled active fractions from the Phenyl-Sepharose step against Buffer C.
-
Load the dialyzed sample onto a Mono Q column equilibrated with Buffer C.
-
Wash the column with Buffer C.
-
Elute the enzyme with a linear gradient of NaCl in Buffer C.
-
Collect fractions and assay for activity. Pool the active fractions.
Step 4: Superose 6 Chromatography (Size Exclusion)
-
Concentrate the pooled active fractions from the Mono Q step.
-
Load the concentrated sample onto a Superose 6 column equilibrated with Buffer D.
-
Elute the protein with Buffer D.
-
Collect fractions and assay for activity. Pool the fractions containing the purified enzyme.
Data Presentation
The following table summarizes the purification of 3-oxoadipate:succinyl-CoA transferase from Pseudomonas sp. strain B13.
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification (-fold) |
| Crude Extract | 1880 | 510 | 0.27 | 100 | 1 |
| Heat Treatment | 630 | 454 | 0.72 | 89 | 2.7 |
| Phenyl-Sepharose | 54 | 286 | 5.3 | 56 | 19.6 |
| Mono Q | 9.2 | 224 | 24.3 | 44 | 89.9 |
| Superose 6 | 8.8 | 210 | 23.9 | 41 | 88.5 |
Data adapted from Schlütermann et al., 1994.[4]
Visualization
Experimental Workflow
Caption: Purification workflow for 3-oxoadipate:succinyl-CoA transferase.
β-Ketoadipate Pathway
Caption: The β-ketoadipate pathway for aromatic compound degradation.
References
- 1. 3-oxoadipate CoA-transferase - Wikipedia [en.wikipedia.org]
- 2. ENZYME - 2.8.3.6 3-oxoadipate CoA-transferase [enzyme.expasy.org]
- 3. EC 2.8.3.6 [iubmb.qmul.ac.uk]
- 4. journals.asm.org [journals.asm.org]
- 5. Modified 3-Oxoadipate Pathway for the Biodegradation of Methylaromatics in Pseudomonas reinekei MT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of Aromatics and Chloroaromatics by Pseudomonas sp. Strain B13: Purification and Characterization of 3-Oxoadipate:Succinyl-Coenzyme A (CoA) Transferase and this compound Thiolase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Synthesis of 3-Oxoadipyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxoadipyl-CoA is a key intermediate in the metabolic pathways of aromatic compounds in various microorganisms.[1][2][3] Its role in these pathways makes it a molecule of significant interest for researchers in metabolic engineering, synthetic biology, and drug development. The in vitro synthesis of this compound is essential for studying the kinetics of enzymes that utilize it as a substrate, for screening potential inhibitors of these enzymes, and for the development of novel biosynthetic pathways.
This document provides a detailed protocol for the in vitro synthesis of this compound using two primary enzymatic methods. The protocols are based on the characterization of enzymes from Pseudomonas sp. strain B13.[1][4]
Methods for In Vitro Synthesis of this compound
There are two primary enzymatic reactions that can be utilized for the in vitro synthesis of this compound:
-
CoA Transfer from Succinyl-CoA: This reaction is catalyzed by 3-oxoadipate (B1233008):succinyl-CoA transferase (EC 2.8.3.6).[5][6]
-
Thiolytic Condensation of Acetyl-CoA and Succinyl-CoA: This reaction is the reverse action of this compound thiolase (EC 2.3.1.174).[7][8]
The choice of method may depend on the availability of the starting materials and the specific experimental requirements.
Method 1: Synthesis using 3-Oxoadipate:Succinyl-CoA Transferase
This method relies on the transfer of a CoA moiety from succinyl-CoA to 3-oxoadipate. The enzyme 3-oxoadipate:succinyl-CoA transferase, purified from a source such as Pseudomonas sp. strain B13, is required.[1][4]
Experimental Protocol
1. Enzyme Purification:
-
Purify 3-oxoadipate:succinyl-CoA transferase from 3-chlorobenzoate-grown Pseudomonas sp. strain B13 cells.[1]
-
The purification protocol involves heat treatment, followed by chromatography on phenyl-Sepharose, Mono-Q, and Superose 6 gels.[1]
2. Synthesis Reaction:
-
Reaction Buffer: 100 mM Tris-HCl, pH 8.4.[1]
-
Substrates:
-
3-oxoadipate: 0.4 mM (final concentration)
-
Succinyl-CoA: 0.2 mM (final concentration)[1]
-
-
Enzyme: Add purified 3-oxoadipate:succinyl-CoA transferase to the reaction mixture. The optimal amount should be determined empirically based on the enzyme's specific activity.
-
Incubation: Incubate the reaction mixture at 30°C. The reaction time will depend on the amount of enzyme used and should be optimized by monitoring product formation over time.
-
Reaction Monitoring: The formation of this compound can be monitored by reverse-phase HPLC.[1] The compound absorbs at 260 nm.[1]
3. Product Purification:
-
The product, this compound, can be purified from the reaction mixture using reverse-phase HPLC.[1]
Quantitative Data
| Parameter | Value | Reference |
| Enzyme | 3-Oxoadipate:Succinyl-CoA Transferase | [1] |
| Source | Pseudomonas sp. strain B13 | [1] |
| pH Optimum | 8.4 | [1] |
| Km (3-oxoadipate) | 0.4 mM | [1] |
| Km (succinyl-CoA) | 0.2 mM | [1] |
| Native Molecular Mass | 115,000 ± 5,000 Da | [1] |
| Subunit A Molecular Mass | 32,900 Da | [1] |
| Subunit B Molecular Mass | 27,000 Da | [1] |
Method 2: Synthesis using this compound Thiolase (Reverse Reaction)
This method involves the condensation of acetyl-CoA and succinyl-CoA to form this compound, catalyzed by this compound thiolase.[7] This is the reverse of the physiological reaction where the enzyme cleaves this compound.[1]
Experimental Protocol
1. Enzyme Purification:
-
Purify this compound thiolase from Pseudomonas sp. strain B13.[1][4]
-
The purification protocol involves chromatography on DEAE-Sepharose, blue 3GA, and reactive brown-agarose.[1]
2. Synthesis Reaction:
-
Substrates:
-
Acetyl-CoA: Concentration should be optimized, starting from equimolar ratios with succinyl-CoA.
-
Succinyl-CoA: Concentration should be optimized.
-
-
Enzyme: Add purified this compound thiolase to the reaction mixture.
-
Incubation: Incubate at 30°C. Monitor the reaction progress over time.
-
Reaction Monitoring: Use reverse-phase HPLC to monitor the formation of this compound.[1]
3. Product Purification:
-
Purify the synthesized this compound using reverse-phase HPLC.[1]
Quantitative Data
| Parameter | Value | Reference |
| Enzyme | This compound Thiolase | [1][4] |
| Source | Pseudomonas sp. strain B13 | [1][4] |
| pH Optimum | 7.8 | [1][4] |
| Km (this compound) | 0.15 mM | [1][4] |
| Km (CoA) | 0.01 mM | [1][4] |
| Native Molecular Mass | 162,000 ± 5,000 Da | [1][4] |
| Subunit Molecular Mass | 42,000 Da | [1][4] |
Visualization of Synthesis Pathways
Signaling Pathway for this compound Synthesis
Caption: Enzymatic pathways for the in vitro synthesis of this compound.
Experimental Workflow for In Vitro Synthesis
Caption: General experimental workflow for the in vitro synthesis of this compound.
References
- 1. Degradation of Aromatics and Chloroaromatics by Pseudomonas sp. Strain B13: Purification and Characterization of 3-Oxoadipate:Succinyl-Coenzyme A (CoA) Transferase and this compound Thiolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of aromatics and chloroaromatics by Pseudomonas sp. strain B13: cloning, characterization, and analysis of sequences encoding 3-oxoadipate:succinyl-coenzyme A (CoA) transferase and this compound thiolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of Aromatics and Chloroaromatics by Pseudomonas sp. Strain B13: Cloning, Characterization, and Analysis of Sequences Encoding 3-Oxoadipate:Succinyl-Coenzyme A (CoA) Transferase and this compound Thiolase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. 3-oxoadipate CoA-transferase - Wikipedia [en.wikipedia.org]
- 6. EC 2.8.3.6 [iubmb.qmul.ac.uk]
- 7. This compound thiolase - Wikipedia [en.wikipedia.org]
- 8. This compound thiolase(EC 2.3.1.174) - Creative Enzymes [creative-enzymes.com]
Application Notes and Protocols for Metabolic Flux Analysis of the 3-Oxoadipate Pathway
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and applying Metabolic Flux Analysis (MFA) to the 3-oxoadipate (B1233008) pathway, a central route for the catabolism of aromatic compounds in various microorganisms. This document outlines the pathway itself, detailed experimental protocols for ¹³C-based MFA, and data interpretation, offering valuable insights for metabolic engineering, drug discovery, and environmental bioremediation.
Introduction to the 3-Oxoadipate Pathway
The 3-oxoadipate pathway is a key metabolic route for the degradation of aromatic compounds, such as lignin-derived monomers, which are funneled into two main branches: the catechol branch and the protocatechuate branch.[1][2] Both branches converge on the intermediate 3-oxoadipate, which is then further metabolized to enter the tricarboxylic acid (TCA) cycle.[3][4] Understanding the flux through this pathway is crucial for applications ranging from biofuel production to the bioremediation of environmental pollutants.
Key Features of the 3-Oxoadipate Pathway:
-
Converging Catabolism: It serves as a funneling pathway for a variety of aromatic compounds.
-
Two Primary Branches: The catechol and protocatechuate branches process different classes of aromatic precursors.
-
Central Intermediates: Key intermediates include cis,cis-muconate, muconolactone, and 3-oxoadipate enol-lactone.[3]
-
Entry into Central Metabolism: The pathway culminates in the production of acetyl-CoA and succinyl-CoA, which feed into the TCA cycle.
Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[5][6] ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a common approach where a ¹³C-labeled substrate (e.g., glucose or a specific aromatic compound) is introduced into the system.[6][7][8] The distribution of the ¹³C label throughout the metabolic network is then measured, typically using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[9][10][11] This labeling information, combined with a stoichiometric model of the metabolic network, allows for the calculation of intracellular fluxes.[12][13][14]
Application of MFA to the 3-Oxoadipate Pathway
Applying ¹³C-MFA to the 3-oxoadipate pathway can reveal:
-
The preferred branch (catechol vs. protocatechuate) for the degradation of a specific aromatic compound.
-
Potential metabolic bottlenecks in the pathway.
-
The efficiency of carbon conversion from aromatic substrates into central metabolism.
-
The interplay between the 3-oxoadipate pathway and other central metabolic routes like the TCA cycle and glycolysis.[15]
Diagrams
Caption: The 3-Oxoadipate Pathway showing the protocatechuate and catechol branches converging to enter the TCA cycle.
Caption: A generalized workflow for performing a ¹³C-Metabolic Flux Analysis experiment.
Experimental Protocols
Protocol 1: ¹³C-Labeling of Microbial Cultures
This protocol describes the cultivation of microorganisms on a ¹³C-labeled aromatic substrate to achieve isotopic steady state.
Materials:
-
Microbial strain of interest (e.g., Pseudomonas putida)
-
Defined minimal medium
-
¹³C-labeled aromatic substrate (e.g., [U-¹³C₆]benzoate)
-
Unlabeled aromatic substrate
-
Shake flasks or bioreactor
-
Incubator shaker or bioreactor controller
Procedure:
-
Pre-culture: Inoculate a single colony of the microbial strain into a liquid medium containing the unlabeled aromatic substrate as the sole carbon source. Grow the culture overnight at the optimal temperature and shaking speed.
-
Main Culture: Inoculate the main culture flasks or bioreactor containing the defined minimal medium with the ¹³C-labeled aromatic substrate to an initial optical density (OD₆₀₀) of approximately 0.05.
-
Isotopic Steady State: Grow the cells exponentially for at least 5-7 generations to ensure that the intracellular metabolites and proteinogenic amino acids reach an isotopic steady state. Monitor cell growth by measuring OD₆₀₀.
-
Harvesting: When the culture reaches the mid-exponential phase (OD₆₀₀ of 0.4-0.6), rapidly harvest the cells.
Protocol 2: Metabolite Extraction and Quenching
This protocol details the rapid quenching of metabolic activity and extraction of intracellular metabolites.
Materials:
-
60% methanol (B129727) solution, pre-chilled to -20°C
-
Liquid nitrogen
-
Centrifuge capable of reaching high speeds at 4°C
-
Lyophilizer or vacuum concentrator
Procedure:
-
Quenching: Rapidly transfer a known volume of the cell culture into a tube containing cold 60% methanol to quench metabolic activity.
-
Centrifugation: Immediately centrifuge the cell suspension at high speed (e.g., 10,000 x g) for 5 minutes at 4°C to pellet the cells.
-
Washing: Discard the supernatant and wash the cell pellet with a cold saline solution to remove any remaining medium components. Repeat the centrifugation.
-
Extraction: Resuspend the cell pellet in a suitable extraction solvent (e.g., 80% methanol).
-
Cell Lysis: Lyse the cells using methods such as sonication or bead beating.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris.
-
Drying: Transfer the supernatant containing the metabolites to a new tube and dry it completely using a lyophilizer or vacuum concentrator.
Protocol 3: GC-MS Analysis of Proteinogenic Amino Acids
This protocol outlines the derivatization and analysis of amino acids from cell protein hydrolysates.[9][10][16]
Materials:
-
6 M HCl
-
Derivatization agent (e.g., MTBSTFA + 1% TBDMCS)
-
Acetonitrile
-
GC-MS instrument
Procedure:
-
Protein Hydrolysis: Add 6 M HCl to the dried cell pellet and hydrolyze the protein at 105°C for 24 hours.
-
Drying: Dry the hydrolysate under a stream of nitrogen or in a vacuum concentrator.
-
Derivatization: Re-dissolve the dried hydrolysate in a solvent like pyridine (B92270) and add the derivatization agent. Incubate at a specific temperature (e.g., 60-80°C) for 1-2 hours to create volatile derivatives of the amino acids.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS. The gas chromatograph separates the individual amino acid derivatives, and the mass spectrometer detects the mass-to-charge ratio of the fragments, revealing the mass isotopomer distributions.
Data Presentation
The quantitative output of an MFA study is a flux map, which can be summarized in tables for easy comparison. Below are representative tables illustrating how flux data for the 3-oxoadipate pathway might be presented.
Table 1: Relative Fluxes Through the 3-Oxoadipate Pathway Branches
| Substrate | Catechol Branch Flux (%) | Protocatechuate Branch Flux (%) |
| Benzoate (B1203000) | 5 | 95 |
| Salicylate | 90 | 10 |
| 4-Hydroxybenzoate | 2 | 98 |
Table 2: Absolute Fluxes of Key Reactions in the 3-Oxoadipate Pathway (mmol/gDW/h)
| Reaction | Enzyme | Flux (Substrate: Benzoate) | Flux (Substrate: Salicylate) |
| Catechol -> cis,cis-Muconate | CatA | 0.15 | 2.80 |
| Protocatechuate -> Carboxymuconate | PcaG | 2.95 | 0.30 |
| 3-Oxoadipate -> this compound | PcaF/CatF | 3.10 | 3.10 |
| This compound -> Acetyl-CoA + Succinyl-CoA | PcaI/CatI | 3.10 | 3.10 |
Data Analysis and Interpretation
The mass isotopomer distributions obtained from GC-MS are used in computational software (e.g., WUflux, Metran) to calculate the intracellular fluxes.[8][12][13] The software fits the experimental labeling data to a metabolic model to estimate the flux values that best explain the observed labeling patterns. The results provide a quantitative understanding of the metabolic state of the cell under the tested conditions.
By analyzing the flux distribution, researchers can identify which pathways are most active in the catabolism of a given aromatic compound. For example, a high flux through the protocatechuate branch when cells are grown on benzoate would indicate that this is the primary degradation route. Any accumulation of intermediates, which can also be quantified, might point to a rate-limiting step or a metabolic bottleneck in the pathway.
These insights are invaluable for metabolic engineering efforts aimed at optimizing the degradation of aromatic compounds for bioremediation or for the production of valuable chemicals. For drug development professionals, understanding the metabolic fluxes in pathogenic microorganisms that utilize aromatic compounds can aid in the identification of novel drug targets.
References
- 1. The old 3-oxoadipate pathway revisited: new insights in the catabolism of aromatics in the saprophytic fungus Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modified 3-Oxoadipate Pathway for the Biodegradation of Methylaromatics in Pseudomonas reinekei MT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modified 3-oxoadipate pathway for the biodegradation of methylaromatics in Pseudomonas reinekei MT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 6. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 9. GC-MS-Based Determination of Mass Isotopomer Distributions for 13C-Based Metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]
- 10. shimadzu.com [shimadzu.com]
- 11. Fluxome analysis using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. experiments.springernature.com [experiments.springernature.com]
- 13. 13C-Fingerprinting and Metabolic Flux Analysis of Bacterial Metabolisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. osti.gov [osti.gov]
- 15. Multi-omics analysis unravels a segregated metabolic flux network that tunes co-utilization of sugar and aromatic carbons in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sample preparation and GC‐MS for metabolic flux analysis [bio-protocol.org]
Application Notes: Cloning and Expression of 3-Oxoadipyl-CoA Pathway Genes
References
- 1. Degradation of Aromatics and Chloroaromatics by Pseudomonas sp. Strain B13: Cloning, Characterization, and Analysis of Sequences Encoding 3-Oxoadipate:Succinyl-Coenzyme A (CoA) Transferase and this compound Thiolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-oxoadipate CoA-transferase - Wikipedia [en.wikipedia.org]
- 3. This compound thiolase - Wikipedia [en.wikipedia.org]
- 4. Degradation of Aromatics and Chloroaromatics by Pseudomonas sp. Strain B13: Purification and Characterization of 3-Oxoadipate:Succinyl-Coenzyme A (CoA) Transferase and this compound Thiolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. goldbio.com [goldbio.com]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. Traditional Cloning Basics | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Cloning and Characterisation of the Gene Encoding 3-Hydroxy-3-Methylglutaryl-CoA Synthase in Tripterygium wilfordii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Cell-Free Synthesis of 3-Oxoadipyl-CoA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for establishing a cell-free enzymatic system for the production of 3-oxoadipyl-CoA. This intermediate is a key precursor in the biosynthesis of various valuable compounds, including adipic acid, a major commodity chemical used in the production of nylon. Cell-free systems offer a powerful platform for rapid prototyping and optimization of biosynthetic pathways, bypassing the complexities of cellular metabolism and regulation.
Application Notes
A cell-free system for this compound production is established by combining purified enzymes with substrates and cofactors in a controlled in vitro environment. The core of this system is the enzymatic condensation of acetyl-CoA and succinyl-CoA, catalyzed by a thiolase enzyme. This approach allows for direct manipulation of reaction conditions and enzyme concentrations to maximize product yield and study pathway dynamics.
The primary enzyme responsible for the synthesis of this compound is this compound thiolase (EC 2.3.1.174). This enzyme catalyzes the reversible reaction:
Succinyl-CoA + Acetyl-CoA ⇌ this compound + CoA [1][2]
In some biological contexts, the formation of this compound can also be initiated by 3-oxoadipate:succinyl-CoA transferase (EC 2.8.3.6), which transfers a CoA moiety from succinyl-CoA to 3-oxoadipate. However, for a defined cell-free synthesis system starting from central metabolites, the thiolase-catalyzed condensation is the more direct route.
The successful implementation of this cell-free system relies on several key factors:
-
High-Purity Enzymes: The use of highly pure and active enzymes is crucial to prevent side reactions and accurately assess the performance of the pathway.
-
Optimal Reaction Conditions: Temperature, pH, and buffer composition must be optimized for the specific enzymes used.
-
Cofactor Regeneration: While not strictly necessary for a single turnover, for sustained production, a system for regenerating Coenzyme A might be considered in more complex cell-free setups.
-
Accurate Quantification: A robust analytical method, such as LC-MS/MS, is essential for the accurate measurement of the product, this compound, and the substrates.
Data Presentation
The following tables summarize representative quantitative data for a cell-free this compound production system. These values are compiled from typical conditions reported in the literature for in vitro enzyme assays and cell-free metabolic engineering projects.
| Table 1: Reaction Components for this compound Synthesis | |
| Component | Concentration Range |
| This compound Thiolase | 1 - 10 µM |
| Succinyl-CoA | 0.1 - 5 mM |
| Acetyl-CoA | 0.1 - 5 mM |
| Tris-HCl Buffer (pH 7.5-8.0) | 50 - 100 mM |
| MgCl₂ | 5 - 20 mM |
| Table 2: Typical Reaction Parameters and Expected Outcomes | |
| Parameter | Value/Range |
| Temperature | 30 - 37 °C |
| Incubation Time | 1 - 4 hours |
| Expected this compound Titer | 0.1 - 2 mM |
| Conversion Efficiency | 20 - 70% |
Experimental Protocols
Protocol 1: Expression and Purification of this compound Thiolase
This protocol describes the expression of recombinant this compound thiolase in E. coli and its subsequent purification.
1. Gene Synthesis and Cloning: a. Synthesize the gene encoding this compound thiolase (e.g., from Pseudomonas sp. or Escherichia coli) with codons optimized for E. coli expression. b. Clone the synthesized gene into an expression vector with an N-terminal His₆-tag (e.g., pET-28a(+)). c. Transform the resulting plasmid into an expression host strain of E. coli (e.g., BL21(DE3)).
2. Protein Expression: a. Inoculate a single colony of the transformed E. coli into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. b. The next day, inoculate 1 L of LB medium with the overnight culture to an initial OD₆₀₀ of 0.1. c. Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 0.5 mM. e. Continue to grow the culture at 18-25°C for 16-20 hours.
3. Cell Lysis and Protein Purification: a. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. b. Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and 1 mg/mL lysozyme). c. Lyse the cells by sonication on ice. d. Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C. e. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). f. Wash the column with several column volumes of wash buffer. g. Elute the His₆-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole). h. Dialyze the purified protein against a storage buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C. i. Verify protein purity and concentration using SDS-PAGE and a Bradford assay.
Protocol 2: Cell-Free Synthesis of this compound
This protocol details the setup of the enzymatic reaction for the production of this compound.
1. Reaction Setup: a. In a microcentrifuge tube, prepare the reaction mixture on ice. For a 100 µL reaction, add the following components:
- 10 µL of 1 M Tris-HCl (pH 8.0)
- 2 µL of 1 M MgCl₂
- 5 µL of 10 mM Succinyl-CoA
- 5 µL of 10 mM Acetyl-CoA
- X µL of purified this compound Thiolase (to a final concentration of 5 µM)
- Nuclease-free water to a final volume of 100 µL.
2. Incubation: a. Mix the components gently by pipetting. b. Incubate the reaction at 37°C for 2 hours.
3. Reaction Quenching and Sample Preparation: a. Stop the reaction by adding an equal volume (100 µL) of ice-cold methanol. b. Vortex briefly and incubate at -20°C for 20 minutes to precipitate the enzyme. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Carefully transfer the supernatant to a new tube for analysis.
Protocol 3: Quantification of this compound by LC-MS/MS
This protocol provides a general method for the quantification of this compound using liquid chromatography-tandem mass spectrometry.
1. LC-MS/MS System and Conditions:
- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
- Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 7.0.
- Mobile Phase B: Acetonitrile.
- Gradient:
- 0-2 min: 5% B
- 2-10 min: 5% to 95% B
- 10-12 min: 95% B
- 12-13 min: 95% to 5% B
- 13-15 min: 5% B
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- MRM Transitions: The specific precursor and product ion masses for this compound will need to be determined by direct infusion of a standard. A predicted transition would be based on the fragmentation of the CoA moiety.
2. Standard Curve Preparation: a. Prepare a stock solution of this compound standard of known concentration. b. Generate a series of calibration standards by serially diluting the stock solution in the reaction buffer. c. Process the standards in the same manner as the experimental samples.
3. Data Analysis: a. Integrate the peak areas of the MRM transitions for this compound in both the standards and the samples. b. Construct a standard curve by plotting the peak area against the concentration of the standards. c. Determine the concentration of this compound in the experimental samples by interpolating their peak areas on the standard curve.
Mandatory Visualizations
References
Application Notes and Protocols for Isotope Labeling Studies of 3-Oxoadipyl-CoA Metabolism
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing isotope labeling studies to investigate the metabolism of 3-oxoadipyl-CoA. The protocols are primarily based on methodologies established for studying aromatic compound degradation pathways in bacteria, such as Pseudomonas sp., and principles of metabolic flux analysis.
Application Notes
Isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying the flux of metabolites through specific enzymatic reactions. In the context of this compound metabolism, which is a central part of the degradation pathway for aromatic compounds, isotope tracing can provide valuable insights into the catabolic efficiency of microorganisms and identify potential bottlenecks. This information is crucial for applications in bioremediation, biocatalysis, and drug development, particularly in targeting microbial metabolic pathways.
By introducing a stable isotope-labeled substrate that is a precursor to this compound, such as uniformly ¹³C-labeled benzoate, researchers can track the incorporation of the heavy isotope into downstream metabolites. Analysis of the mass isotopologue distribution of key intermediates using mass spectrometry reveals the relative activity of different pathways and the contribution of the labeled substrate to the central carbon metabolism.
This document outlines a detailed protocol for conducting such a study using Pseudomonas sp. strain B13 as a model organism, which is known to degrade aromatic compounds via the 3-oxoadipate (B1233008) pathway.[1][2] The protocol covers cell cultivation, isotope labeling, metabolite extraction, and analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Key Quantitative Data
The following tables summarize key kinetic parameters for the enzymes central to this compound metabolism in Pseudomonas sp. strain B13. This data is essential for building metabolic models and interpreting flux analysis results.
Table 1: Kinetic Properties of 3-Oxoadipate:Succinyl-CoA Transferase
| Parameter | Value | Substrate(s) | Reference |
| Km | 0.4 mM | 3-Oxoadipate | [2][3] |
| Km | 0.2 mM | Succinyl-CoA | [2][3] |
| pH Optimum | 8.4 | - | [2][3] |
Table 2: Kinetic Properties of this compound Thiolase
| Parameter | Value | Substrate(s) | Reference |
| Km | 0.15 mM | This compound | [2] |
| Km | 0.01 mM | CoA | [2] |
| pH Optimum | 7.8 | - | [2][3] |
Signaling Pathways and Experimental Workflows
Metabolic Pathway
The 3-oxoadipate pathway is a key catabolic route for the breakdown of aromatic compounds like benzoate. The pathway converges on the formation of this compound, which is then cleaved into intermediates of the Krebs cycle.
References
- 1. Degradation of Aromatics and Chloroaromatics by Pseudomonas sp. Strain B13: Purification and Characterization of 3-Oxoadipate:Succinyl-Coenzyme A (CoA) Transferase and this compound Thiolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of aromatics and chloroaromatics by Pseudomonas sp. strain B13: purification and characterization of 3-oxoadipate:succinyl-coenzyme A (CoA) transferase and this compound thiolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring 3-Oxoadipyl-CoA Turnover Rates
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxoadipyl-CoA is a key intermediate in the catabolism of aromatic compounds through the β-ketoadipate pathway and is central to the biosynthesis of valuable chemicals like adipic acid.[1][2] The turnover of this compound, reflecting the rate of its synthesis and degradation, is a critical parameter for understanding the metabolic flux through these pathways. Accurate measurement of this turnover is essential for metabolic engineering, drug development targeting microbial aromatic degradation, and studying related metabolic disorders.
These application notes provide detailed protocols for quantifying this compound turnover rates, focusing on enzyme assays, chromatographic techniques, and metabolic flux analysis.
I. Measurement of Enzyme Activities Involved in this compound Turnover
The turnover of this compound is primarily governed by the activities of two enzymes: 3-oxoadipate:succinyl-CoA transferase, which produces this compound, and this compound thiolase, which degrades it.[1][3]
A. 3-Oxoadipate:Succinyl-CoA Transferase Assay (Spectrophotometric)
This protocol measures the formation of this compound by monitoring the increase in absorbance at 305 nm, which corresponds to the formation of the this compound-Mg²⁺ complex.[1]
Experimental Protocol:
-
Prepare the Assay Mixture: In a 1 ml cuvette, combine the following reagents:
-
35 µmol of Tris-HCl buffer (pH 8.0)
-
25 µmol of MgCl₂
-
3.5 µmol of 3-oxoadipate
-
0.15 µmol of succinyl-CoA[1]
-
-
Initiate the Reaction: Add the enzyme sample (crude extract or purified enzyme) to the assay mixture.
-
Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 305 nm using a spectrophotometer.
-
Calculate Activity: The rate of increase in absorbance is proportional to the enzyme activity. The molar extinction coefficient for the this compound-Mg²⁺ complex is 16,300 M⁻¹cm⁻¹.[1]
B. This compound Thiolase Assay (Spectrophotometric)
This assay measures the degradation of this compound by monitoring the decrease in absorbance at 305 nm.[1]
Experimental Protocol:
-
In Situ Preparation of this compound:
-
In a reaction mixture containing 35 mM Tris-HCl buffer (pH 8.0) and 25 mM MgCl₂, add purified 3-oxoadipate:succinyl-CoA transferase and its substrates (3-oxoadipate and succinyl-CoA) to generate a 0.07 mM solution of the this compound-Mg²⁺ complex.[1]
-
Incubate for 15 minutes to allow for the formation of the complex.[1]
-
-
Initiate the Thiolase Reaction: Add 0.2 µmol of Coenzyme A (CoA) and the thiolase-containing sample (crude extract or purified enzyme) to the mixture.[1]
-
Monitor Absorbance: Immediately monitor the decrease in absorbance at 305 nm.
-
Calculate Activity: The rate of decrease in absorbance is proportional to the this compound thiolase activity.
II. Chromatographic Quantification of this compound and Related Metabolites
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offer sensitive and specific methods for the direct quantification of this compound and other acyl-CoAs.
A. Sample Preparation for Acyl-CoA Analysis from Bacterial Cells
Proper sample preparation is critical for the accurate measurement of acyl-CoAs due to their low abundance and instability.
Experimental Protocol:
-
Cell Harvesting:
-
Rapidly cool the bacterial culture to halt metabolic activity.
-
Harvest cells by centrifugation at a low temperature (e.g., 4°C).
-
-
Extraction:
-
Resuspend the cell pellet in a cold extraction buffer. A common extraction buffer consists of 2 ml isopropanol, 2 ml 50 mM KH₂PO₄ (pH 7.2), 50 µl glacial acetic acid, and 80 µl of 50 mg/ml fatty acid-free BSA.[4]
-
Alternatively, for cultured cells, rinse with ice-cold PBS, scrape the cells into ice-cold PBS, and centrifuge. Resuspend the pellet in ice-cold deionized water with 0.6% formic acid, followed by the addition of acetonitrile (B52724).[5]
-
-
Homogenization: Grind the tissue or sonicate the cell suspension to ensure complete lysis.[4][5]
-
Purification:
-
Final Preparation: Dry the supernatant under nitrogen gas and resuspend the sample in a solvent compatible with the subsequent chromatographic analysis (e.g., a mixture of 10% acetonitrile with 15 mM NH₄OH and 90% acetonitrile with 15 mM NH₄OH).[4]
B. HPLC Method for Acyl-CoA Separation
Experimental Protocol:
-
Chromatographic System: Utilize a reverse-phase HPLC system with a C18 column.[1][6]
-
Mobile Phase: A common mobile phase consists of a gradient of acetonitrile in an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate, pH 8.1).[7]
-
Gradient Program: A typical gradient might be:
-
0-2 min: 100% Aqueous buffer
-
2-23 min: 0-23.5% Acetonitrile
-
23-26 min: 23.5-100% Acetonitrile
-
26-29 min: 100% Acetonitrile
-
29-32 min: 100-0% Acetonitrile
-
32-42 min: 100% Aqueous buffer[7]
-
-
Detection: Monitor the elution of CoA derivatives by UV absorbance at 254 nm or 260 nm.[6]
-
Quantification: Identify and quantify this compound by comparing its retention time and peak area to a known standard.
C. LC-MS/MS Method for High-Sensitivity Quantification
LC-MS/MS provides superior sensitivity and specificity for acyl-CoA analysis.
Experimental Protocol:
-
LC System: Use a UHPLC system with a C18 column for efficient separation.
-
Mass Spectrometer: Couple the LC system to a triple quadrupole or high-resolution mass spectrometer.
-
Ionization: Employ electrospray ionization (ESI) in positive mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for targeted quantification of this compound. A characteristic transition for CoA esters is the fragmentation of the precursor ion to a product ion with m/z corresponding to the CoA moiety.[8]
-
Quantification: Generate a standard curve using a pure this compound standard for absolute quantification.
III. 13C Metabolic Flux Analysis for Measuring In Vivo Turnover
¹³C Metabolic Flux Analysis (¹³C-MFA) is a powerful technique to determine in vivo metabolic fluxes, providing a direct measure of turnover rates under physiological conditions.[9][10]
Experimental Protocol:
-
Isotopic Labeling: Culture cells or organisms in a medium containing a ¹³C-labeled substrate (e.g., ¹³C-glucose or ¹³C-aromatic compounds) that is a precursor for this compound.
-
Sample Collection: Harvest cells at isotopic steady state.
-
Metabolite Extraction and Analysis:
-
Extract intracellular metabolites.
-
Analyze the mass isotopomer distribution of key metabolites (e.g., amino acids derived from TCA cycle intermediates) using GC-MS or LC-MS/MS.
-
-
Flux Calculation: Use a metabolic model and computational software to calculate the intracellular fluxes, including the turnover rate of this compound, that best fit the measured labeling patterns.
Quantitative Data Summary
| Parameter | Enzyme | Organism | Value | Reference |
| Km for 3-oxoadipate | 3-Oxoadipate:succinyl-CoA transferase | Pseudomonas knackmussii | 0.4 mM | [11] |
| Km for succinyl-CoA | 3-Oxoadipate:succinyl-CoA transferase | Pseudomonas knackmussii | 0.2 mM | [11] |
| Km for this compound | This compound thiolase | Pseudomonas sp. strain B13 | 0.15 mM | [1][12] |
| Km for CoA | This compound thiolase | Pseudomonas sp. strain B13 | 0.01 mM | [1][12] |
| pH Optimum | 3-Oxoadipate:succinyl-CoA transferase | Pseudomonas sp. strain B13 | 8.4 | [1][12] |
| pH Optimum | This compound thiolase | Pseudomonas sp. strain B13 | 7.8 | [1][12] |
Visualizations
Caption: Synthesis and degradation of this compound.
Caption: Experimental workflow for measuring this compound turnover.
References
- 1. Degradation of Aromatics and Chloroaromatics by Pseudomonas sp. Strain B13: Purification and Characterization of 3-Oxoadipate:Succinyl-Coenzyme A (CoA) Transferase and this compound Thiolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. This compound thiolase - Wikipedia [en.wikipedia.org]
- 4. studylib.net [studylib.net]
- 5. duke-nus.edu.sg [duke-nus.edu.sg]
- 6. researchgate.net [researchgate.net]
- 7. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 10. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 11. uniprot.org [uniprot.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Screening Inhibitors of 3-Oxoadipyl-CoA Thiolase
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxoadipyl-CoA thiolase (EC 2.3.1.174) is a key enzyme in the catabolism of aromatic compounds in various microorganisms.[1][2][3] It catalyzes the final step in the 3-oxoadipate (B1233008) pathway, a central metabolic route for the degradation of benzoate (B1203000) and other aromatic molecules.[1][2][4] The enzyme facilitates the thiolytic cleavage of this compound into two essential metabolic intermediates: acetyl-CoA and succinyl-CoA.[1] This reaction serves as a critical link between the degradation of complex aromatic compounds and central carbon metabolism, specifically the tricarboxylic acid (TCA) cycle. Given its crucial role in microbial metabolism, this compound thiolase presents a potential target for the development of novel antimicrobial agents. This document provides detailed application notes and protocols for screening and identifying inhibitors of this enzyme.
Signaling and Metabolic Pathway
This compound thiolase is the terminal enzyme in the 3-oxoadipate pathway. This pathway is a convergence point for the catabolism of various aromatic compounds, which are initially converted to catechol or protocatechuate. These intermediates are then further processed through a series of enzymatic reactions to yield this compound. The subsequent cleavage of this compound by the thiolase enzyme feeds directly into the TCA cycle, highlighting its importance in cellular energy production and biosynthetic precursor supply.
Caption: The 3-Oxoadipate Pathway for Aromatic Compound Catabolism.
Potential Inhibitors of this compound Thiolase
While specific and potent inhibitors of this compound thiolase are not extensively documented in the public domain, several compounds are known to inhibit the broader class of thiolase enzymes or have been shown to affect the activity of this compound thiolase non-specifically. These can be used as reference compounds or starting points for screening campaigns.
| Compound Class | Specific Compound(s) | Mode of Action / Notes | Reference |
| General Thiolase Inhibitors | Trimetazidine | A well-characterized inhibitor of 3-ketoacyl-CoA thiolases.[5] | [5] |
| Metal Ions | CuSO₄, ZnCl₂ | Exhibit inhibitory effects on the enzyme.[6] | [6] |
| Reducing Agents | NADH | Shows concentration-dependent inhibition.[6] | [6] |
| Substrate Analogs | 2-Oxoadipate | Can act as a competitive inhibitor.[7] | [7] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for this compound Thiolase Activity
This protocol is based on the method described by Kaschabek et al. (2002) and measures the decrease in absorbance resulting from the cleavage of the this compound-Mg²⁺ complex.[7]
Materials:
-
Purified this compound thiolase
-
This compound
-
Coenzyme A (CoA)
-
Magnesium Chloride (MgCl₂)
-
Tris-HCl buffer (pH 8.0)
-
Spectrophotometer capable of reading at 305 nm
-
96-well UV-transparent microplates
Assay Buffer: 50 mM Tris-HCl, 25 mM MgCl₂, pH 8.0
Procedure:
-
Prepare a stock solution of this compound in the assay buffer.
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
This compound to a final concentration of 0.15 mM.
-
Test compound (dissolved in a suitable solvent, e.g., DMSO) or solvent control.
-
-
Incubate the plate at room temperature for 10 minutes to allow for the formation of the this compound-Mg²⁺ complex and for the test compound to interact with the enzyme.
-
Initiate the reaction by adding purified this compound thiolase to each well.
-
Immediately start monitoring the decrease in absorbance at 305 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.
-
The rate of the reaction is proportional to the rate of decrease in absorbance.
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. To determine the percent inhibition for each test compound, use the following formula:
% Inhibition = [1 - (V₀ with inhibitor / V₀ with solvent control)] * 100
For potent inhibitors, a dose-response curve can be generated to determine the IC₅₀ value.
References
- 1. This compound thiolase - Wikipedia [en.wikipedia.org]
- 2. The old 3-oxoadipate pathway revisited: new insights in the catabolism of aromatics in the saprophytic fungus Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modified 3-Oxoadipate Pathway for the Biodegradation of Methylaromatics in Pseudomonas reinekei MT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbiologyresearch.org [microbiologyresearch.org]
- 5. Treatment with the 3-Ketoacyl-CoA Thiolase Inhibitor Trimetazidine Does Not Exacerbate Whole-Body Insulin Resistance in Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Degradation of Aromatics and Chloroaromatics by Pseudomonas sp. Strain B13: Purification and Characterization of 3-Oxoadipate:Succinyl-Coenzyme A (CoA) Transferase and this compound Thiolase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development of a Genetically Encoded Biosensor for Real-Time Monitoring of 3-Oxoadipyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Oxoadipyl-CoA is a key intermediate in the β-ketoadipate pathway, which is central to the catabolism of aromatic compounds by various microorganisms. The ability to monitor the intracellular concentration of this compound in real-time is crucial for understanding the flux through this pathway, identifying metabolic bottlenecks, and engineering microbial cell factories for the production of valuable chemicals derived from aromatic feedstocks. These application notes provide a comprehensive guide to the development and application of a transcription factor-based genetically encoded biosensor for the real-time monitoring of this compound.
The proposed biosensor is based on a hypothetical LysR-type transcriptional regulator (LTTR), tentatively named PcaR, which is presumed to be responsive to this compound. LTTRs are a large family of transcriptional regulators in prokaryotes that are often involved in the regulation of metabolic pathways, including the degradation of aromatic compounds. They typically act as activators of gene expression in the presence of a specific inducer molecule.
Principle of the this compound Biosensor
The biosensor is designed as a genetic circuit that translates the intracellular concentration of this compound into a quantifiable output signal, such as fluorescence. The core components of the biosensor are:
-
Sensing Component: The PcaR transcription factor, which binds to this compound.
-
Actuating Component: A reporter gene, such as Green Fluorescent Protein (GFP), placed under the control of a PcaR-regulated promoter.
In the absence of this compound, PcaR is in an inactive state and does not promote the transcription of the reporter gene. When this compound is present, it binds to PcaR, causing a conformational change that activates the regulator. The activated PcaR then binds to its specific operator sequence within the promoter region, recruiting RNA polymerase and initiating the transcription of the GFP reporter gene. The resulting fluorescence intensity is directly proportional to the intracellular concentration of this compound.
Data Presentation: Performance Characteristics of a Hypothetical this compound Biosensor
The following table summarizes the expected performance characteristics of the PcaR-based this compound biosensor, based on typical values reported for other transcription factor-based biosensors for similar metabolites like acetyl-CoA and malonyl-CoA.
| Parameter | Expected Value | Description |
| Analyte | This compound | The specific molecule detected by the biosensor. |
| Sensing Element | PcaR (Hypothetical LTTR) | The protein that binds to the analyte and regulates gene expression. |
| Output Signal | Green Fluorescence (GFP) | The quantifiable signal produced by the biosensor. |
| Dynamic Range | 1 µM - 500 µM | The range of analyte concentrations over which the biosensor produces a graduated response. |
| Detection Limit | ~0.5 µM | The lowest concentration of the analyte that can be reliably detected above the background signal. |
| Response Time | 5 - 15 minutes | The time required for the biosensor to produce a detectable signal after a change in analyte concentration. |
| Specificity | High for this compound | The ability of the biosensor to discriminate the target analyte from structurally similar molecules. |
| Host Organism | Escherichia coli, Pseudomonas putida | The microbial chassis in which the biosensor is functional. |
Signaling Pathway and Experimental Workflow
This compound Metabolic Pathway
The following diagram illustrates the central role of this compound in the β-ketoadipate pathway for the degradation of aromatic compounds.
Caption: The β-ketoadipate pathway converging on this compound.
Experimental Workflow for Biosensor Development
The following diagram outlines the key steps in the development and characterization of the this compound biosensor.
Caption: Workflow for developing a this compound biosensor.
Experimental Protocols
Protocol 1: Construction of the this compound Biosensor Plasmid
Objective: To assemble the genetic components of the biosensor into an expression vector.
Materials:
-
Genomic DNA from a suitable bacterial strain (e.g., Pseudomonas putida)
-
High-fidelity DNA polymerase
-
Restriction enzymes (e.g., EcoRI, BamHI)
-
T4 DNA ligase
-
pET-28a(+) expression vector
-
GFP reporter gene sequence
-
Chemically competent E. coli DH5α cells
-
LB agar (B569324) plates with appropriate antibiotics
Procedure:
-
Amplification of the PcaR Gene and Promoter Region:
-
Design primers to amplify the coding sequence of the candidate pcaR gene and its native promoter region (P_pcaR) from the genomic DNA of the selected microorganism.
-
Perform PCR using a high-fidelity DNA polymerase.
-
Verify the size of the PCR products by agarose (B213101) gel electrophoresis.
-
-
Vector and Insert Preparation:
-
Digest the pET-28a(+) vector and the amplified pcaR gene with appropriate restriction enzymes.
-
Digest the amplified P_pcaR promoter and the GFP gene with a compatible set of restriction enzymes.
-
-
Ligation:
-
Ligate the digested pcaR gene into the digested pET-28a(+) vector.
-
In a separate reaction, ligate the digested P_pcaR promoter upstream of the GFP gene. Then, ligate this P_pcaR-GFP cassette into a suitable plasmid backbone, or into the same plasmid containing the pcaR gene if a two-plasmid system is not desired.
-
-
Transformation:
-
Transform the ligation products into chemically competent E. coli DH5α cells.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic for selection.
-
Incubate overnight at 37°C.
-
-
Verification:
-
Select several colonies and isolate the plasmid DNA.
-
Verify the correct insertion of the gene and promoter fragments by restriction digestion and Sanger sequencing.
-
Protocol 2: Characterization of the this compound Biosensor
Objective: To determine the dynamic range, sensitivity, and specificity of the biosensor.
Materials:
-
E. coli strain harboring the biosensor plasmid
-
LB medium with appropriate antibiotics
-
This compound standard
-
Structurally similar molecules (e.g., succinyl-CoA, acetyl-CoA, 3-oxoadipate)
-
96-well microplate reader with fluorescence detection capabilities
Procedure:
-
Preparation of Overnight Culture:
-
Inoculate a single colony of the biosensor-containing E. coli strain into 5 mL of LB medium with the appropriate antibiotic.
-
Incubate overnight at 37°C with shaking.
-
-
Induction Assay:
-
Dilute the overnight culture 1:100 into fresh LB medium.
-
Aliquots of the diluted culture are then transferred to a 96-well plate.
-
Add this compound to final concentrations ranging from 0 µM to 1 mM.
-
Include control wells with no inducer and wells with other potential inducer molecules to test for specificity.
-
-
Fluorescence Measurement:
-
Incubate the microplate at 37°C with shaking in the microplate reader.
-
Measure the optical density (OD600) and GFP fluorescence (excitation ~485 nm, emission ~510 nm) at regular intervals (e.g., every 15 minutes) for several hours.
-
-
Data Analysis:
-
Normalize the fluorescence signal by the cell density (Fluorescence/OD600).
-
Plot the normalized fluorescence as a function of the this compound concentration to generate a dose-response curve.
-
Determine the dynamic range, detection limit, and EC50 (the concentration of inducer that gives half-maximal response) from the dose-response curve.
-
Compare the response to this compound with the response to other molecules to assess the biosensor's specificity.
-
Protocol 3: Real-Time Monitoring of this compound in a Culture
Objective: To use the biosensor to monitor changes in intracellular this compound concentrations during cell growth and metabolism.
Materials:
-
E. coli strain harboring the biosensor plasmid
-
Defined minimal medium with a specific carbon source that is metabolized through the β-ketoadipate pathway (e.g., benzoate)
-
Bioreactor or shake flask setup
-
Online fluorescence probe or automated sampling system connected to a fluorometer.
Procedure:
-
Inoculation and Growth:
-
Inoculate the biosensor strain into the defined minimal medium in a bioreactor or shake flask.
-
Monitor cell growth (OD600) and the fluorescence signal in real-time.
-
-
Induction of the Metabolic Pathway:
-
If necessary, induce the expression of the genes for the β-ketoadipate pathway.
-
Add the aromatic substrate (e.g., benzoate) to the culture to initiate flux through the pathway.
-
-
Data Acquisition and Analysis:
-
Continuously record the OD600 and fluorescence data.
-
Correlate changes in the fluorescence signal with specific events in the culture, such as substrate consumption or product formation, which can be measured by offline methods like HPLC.
-
Use the previously generated dose-response curve to estimate the intracellular concentration of this compound at different time points.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No fluorescence signal | - Inactive PcaR protein- Incorrect promoter sequence- Low intracellular this compound | - Verify the sequence of the pcaR gene and promoter.- Test with a known active LTTR.- Increase substrate flux. |
| High background signal | - Leaky promoter- Autofluorescence of the medium or cells | - Use a tighter promoter for the reporter gene.- Subtract the fluorescence of a control strain without GFP. |
| Low dynamic range | - Suboptimal expression of PcaR- Limited transport of the inducer | - Optimize the expression level of PcaR using different promoters or ribosome binding sites.- Use a host with better uptake. |
| Poor specificity | - PcaR binds to other molecules | - Perform protein engineering on PcaR to improve its specificity.- Screen for other candidate transcription factors. |
These application notes and protocols provide a framework for the development and utilization of a novel biosensor for this compound. The successful implementation of this tool will enable a deeper understanding of aromatic compound metabolism and facilitate the engineering of microbial systems for various biotechnological applications.
Troubleshooting & Optimization
troubleshooting low yield in 3-oxoadipyl-CoA synthesis
Welcome to the technical support center for 3-oxoadipyl-CoA synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common issues leading to low yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymatic methods for synthesizing this compound?
A1: There are two main enzymatic pathways for the synthesis of this compound:
-
Thiolysis Reaction: This is a direct condensation of succinyl-CoA and acetyl-CoA, catalyzed by the enzyme This compound thiolase (EC 2.3.1.174). The reaction is as follows: Succinyl-CoA + Acetyl-CoA ⇌ this compound + CoA[1][2][3]
-
CoA Transferase Reaction: This pathway involves the transfer of Coenzyme A from succinyl-CoA to 3-oxoadipate, catalyzed by 3-oxoadipate:succinyl-CoA transferase (EC 2.8.3.6).[4] The reaction is: 3-Oxoadipate + Succinyl-CoA ⇌ this compound + Succinate
Q2: What is a typical pH and temperature for the this compound thiolase reaction?
A2: The optimal pH for this compound thiolase from Pseudomonas sp. strain B13 is approximately 7.8.[4] For the 3-ketoacyl-CoA thiolase Tfu_0875, the optimal temperature is around 30°C.[5] It is always recommended to determine the optimal conditions for your specific enzyme.
Q3: How can I monitor the progress of the reaction?
A3: The most common method for monitoring the reaction is reverse-phase high-performance liquid chromatography (HPLC).[4] This technique allows for the separation and quantification of the substrates (succinyl-CoA, acetyl-CoA, CoA) and the product (this compound). A UV detector set to 260 nm is typically used to detect the adenine (B156593) moiety of the CoA molecules.[6]
Q4: What are the expected retention times for the components in an HPLC analysis?
A4: While retention times can vary depending on the specific column, mobile phase, and flow rate, a published study using a C18 column provides the following approximate retention times: CoA at 6.7 min, succinyl-CoA at 7.6 min, and this compound at 8.4 min. Acetyl-CoA has a significantly longer retention time of around 19.0 min.[4][7]
Troubleshooting Guides for Low Yield
Low yield is a common issue in the synthesis of this compound. The following sections provide a structured approach to identifying and resolving the root cause of this problem.
Issue 1: Suboptimal Enzyme Activity or Stability
Question: My reaction shows little to no product formation, or the reaction stops prematurely. What could be wrong with my enzyme?
Answer: Low or no enzyme activity is a primary cause of low yield. Consider the following factors:
-
Improper Enzyme Storage: Ensure that the enzyme has been stored at the correct temperature (typically -20°C or -80°C) and in a suitable buffer to maintain its activity.
-
Enzyme Denaturation: Avoid multiple freeze-thaw cycles. The thiolase from Pseudomonas sp. strain B13 is known to be labile at temperatures above 60°C and sensitive to high concentrations of ammonium (B1175870) sulfate.[8]
-
Incorrect pH or Temperature: The reaction buffer should be at the optimal pH for your specific enzyme (e.g., pH 7.8 for Pseudomonas sp. B13 thiolase).[4] Running the reaction at a suboptimal temperature can significantly decrease the reaction rate.
-
Presence of Inhibitors: Certain metal ions can inhibit this compound thiolase activity. For example, 1 mM CuSO₄ can reduce activity by 90%, and 1 mM ZnCl₂ can cause a 46% inhibition.
Issue 2: Substrate-Related Problems
Question: I've confirmed my enzyme is active, but the yield is still low. Could the issue be with my substrates?
Answer: Yes, problems with the substrates are another frequent cause of low yield.
-
Substrate Quality: Ensure the purity of your succinyl-CoA and acetyl-CoA. Degradation of substrates can lead to lower effective concentrations and the presence of inhibitors.
-
Incorrect Substrate Concentrations: The concentrations of your substrates should be carefully optimized. The Km values for this compound thiolase from Pseudomonas sp. B13 are 0.15 mM for this compound and 0.01 mM for CoA (for the reverse reaction).[4] For the forward reaction, starting with concentrations above the Km is generally recommended.
-
Sub-optimal Substrate Ratio: The ratio of succinyl-CoA to acetyl-CoA can impact the efficiency of the thiolase. An imbalance can lead to substrate inhibition or limit the reaction rate. It is advisable to perform a titration experiment to determine the optimal ratio for your system.
Issue 3: Reaction Monitoring and Product Stability
Question: My initial reaction appears to be working, but the final yield is lower than expected. How can I investigate this?
Answer: Issues with reaction monitoring and product stability can lead to an underestimation of the yield or actual loss of the product.
-
Product Instability: this compound, like many CoA esters, can be susceptible to hydrolysis, especially at non-optimal pH values. It is important to handle the product at an appropriate pH and temperature.
-
Inaccurate Quantification: Ensure your HPLC method is properly calibrated with standards of known concentrations for all reactants and the product. The extinction coefficient for the this compound-Mg²⁺ complex at 305 nm has been determined to be 16,300 M⁻¹ cm⁻¹.[4]
-
Side Reactions: The wide substrate spectrum of some 3-ketoacyl-CoA thiolases can lead to the formation of undesired byproducts, which will consume the substrates and lower the yield of the desired product.[5]
Quantitative Data Summary
| Parameter | 3-Oxoadipate:succinyl-CoA transferase | This compound thiolase | Reference |
| Enzyme Commission # | EC 2.8.3.6 | EC 2.3.1.174 | [4],[2] |
| Optimal pH | 8.4 | 7.8 | [4] |
| Km (3-oxoadipate) | 0.4 mM | N/A | [4] |
| Km (succinyl-CoA) | 0.2 mM | N/A | [4] |
| Km (this compound) | N/A | 0.15 mM | [4] |
| Km (CoA) | N/A | 0.01 mM | [4] |
| Inhibitors | 2-oxoadipate | CuSO₄, ZnCl₂, HgCl₂ | [4] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound using this compound Thiolase
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer of 100 mM Tris-HCl, pH 7.8.
-
Add succinyl-CoA to a final concentration of 0.5 mM.
-
Add acetyl-CoA to a final concentration of 0.5 mM.
-
Add MgCl₂ to a final concentration of 25 mM.
-
-
Enzyme Addition:
-
Add purified this compound thiolase to the reaction mixture. The optimal amount of enzyme should be determined empirically, but a starting point of 0.1-0.5 mg of protein per ml of reaction volume can be used.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for 2-4 hours.
-
-
Reaction Monitoring:
-
At various time points (e.g., 0, 30, 60, 120, and 240 minutes), take an aliquot of the reaction mixture.
-
Stop the reaction in the aliquot by adding an equal volume of a quenching solution (e.g., 1 M perchloric acid).
-
Centrifuge the quenched aliquot to pellet the precipitated enzyme.
-
Analyze the supernatant by HPLC.
-
Protocol 2: HPLC Analysis of this compound Synthesis
-
Instrumentation:
-
A reverse-phase HPLC system with a C18 column.
-
A UV detector set at 260 nm.
-
-
Mobile Phase:
-
A gradient of two solvents is typically used:
-
Solvent A: 100 mM potassium phosphate (B84403) buffer, pH 4.9.
-
Solvent B: Acetonitrile.
-
-
A common gradient is to start with a low percentage of Solvent B and gradually increase it.
-
-
Sample Preparation:
-
Dilute the supernatant from the quenched reaction mixture with Solvent A to a suitable concentration for injection.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC column.
-
Identify the peaks corresponding to CoA, succinyl-CoA, this compound, and acetyl-CoA based on their retention times, determined using standards.
-
Quantify the amount of each component by integrating the peak areas and comparing them to a standard curve.
-
Visualizations
Caption: Enzymatic pathways for this compound synthesis.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. EC 2.3.1.174 [iubmb.qmul.ac.uk]
- 2. This compound thiolase - Wikipedia [en.wikipedia.org]
- 3. This compound thiolase activity | SGD [yeastgenome.org]
- 4. Degradation of Aromatics and Chloroaromatics by Pseudomonas sp. Strain B13: Purification and Characterization of 3-Oxoadipate:Succinyl-Coenzyme A (CoA) Transferase and this compound Thiolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the activity and succinyl-CoA specificity of 3-ketoacyl-CoA thiolase Tfu_0875 through rational binding pocket engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
Technical Support Center: Optimizing Enzymatic Activity of 3-Oxoadipyl-CoA Thiolase
Welcome to the technical support center for 3-oxoadipyl-CoA thiolase (EC 2.3.1.174). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the enzymatic reaction catalyzed by this compound thiolase?
A1: this compound thiolase catalyzes the reversible thiolytic cleavage of this compound in the presence of Coenzyme A (CoA). The reaction is as follows: succinyl-CoA + acetyl-CoA ⇌ CoA + this compound.[1][2]
This enzyme is a member of the transferase family, specifically an acyltransferase.[1] It plays a crucial role in the degradation of aromatic compounds, such as benzoate, via the 3-oxoadipate (B1233008) pathway.[1][3]
Q2: What are the optimal conditions for this compound thiolase activity?
A2: The optimal conditions can vary depending on the source of the enzyme. For this compound thiolase from Pseudomonas sp. strain B13, the optimal pH is approximately 7.8.[3][4]
Q3: What are the known inhibitors of this compound thiolase?
A3: Several compounds have been shown to inhibit the activity of this compound thiolase. These include certain metal ions and other reagents. For the enzyme from Pseudomonas sp. strain B13, significant inhibition has been observed with CuSO₄ and ZnCl₂ at a concentration of 1 mM. NADH has also been shown to be a minor inhibitor.[5] It is important to note that heavy metal derivatives like p-chloromercuribenzoate and HgCl₂ can cause the rapid degradation of the thioester substrate, which can interfere with inhibition studies.[4]
Q4: How can the activity of this compound thiolase be measured?
A4: There are several established methods for assaying the activity of this compound thiolase:
-
Direct Spectrophotometric Assay: This method involves monitoring the decrease in absorbance at 305 nm, which corresponds to the cleavage of the this compound-Mg²⁺ complex.[4]
-
DTNB (Ellman's Reagent) Assay: This is a common method for thiolases that measures the release of Coenzyme A (CoA). The free thiol group of CoA reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.[6]
-
Coupled Enzyme Assays: The products of the thiolase reaction, such as acetyl-CoA, can be measured using subsequent enzymatic reactions that lead to a detectable change, for instance, in NADH concentration monitored at 340 nm.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the substrates and products of the reaction, providing a direct measure of enzyme activity.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental analysis of this compound thiolase.
Issue 1: Low or No Enzymatic Activity
| Possible Cause | Troubleshooting Step |
| Incorrect pH of the reaction buffer. | Verify the pH of your buffer. The optimal pH for this compound thiolase from Pseudomonas sp. strain B13 is 7.8.[3][4] Prepare fresh buffer if necessary. |
| Degraded enzyme. | Ensure the enzyme has been stored correctly, typically at -20°C or -80°C for long-term storage.[8] Avoid repeated freeze-thaw cycles. Run a positive control with a known active enzyme batch if available. |
| Degraded substrates (this compound, CoA). | Thioester substrates can be unstable. Prepare substrate solutions fresh. Store stock solutions at -20°C or below. Visually inspect solutions for precipitation. |
| Presence of inhibitors in the reaction mixture. | Review all components of your reaction mixture for potential inhibitors. See the inhibitor table below for common culprits. If using metal chelators like EDTA, note that they have been shown to have no effect on the enzyme from Pseudomonas sp. strain B13.[5] |
| Incorrect assay temperature. | While some thiolases are thermostable, activity can be temperature-dependent. Ensure your assay is performed at a consistent and appropriate temperature. For some engineered 3-ketoacyl-CoA thiolases, 37°C has been used.[6] |
Issue 2: High Background in Spectrophotometric Assays
| Possible Cause | Troubleshooting Step |
| Spontaneous hydrolysis of thioester substrates. | Prepare substrate solutions immediately before use. Run a blank reaction without the enzyme to measure the rate of non-enzymatic substrate degradation. Subtract this background rate from your sample measurements. |
| Interference from other components in the sample (e.g., crude cell lysates). | If using a crude lysate, consider partial purification of the enzyme to remove interfering substances. For the DTNB assay, other thiol-containing compounds in the lysate will react. Run a control reaction with the lysate but without the thiolase substrate to determine the background level of free thiols. |
| Precipitation of reagents or protein. | Centrifuge your enzyme preparation and substrate solutions before use to remove any precipitates. Ensure all components are fully dissolved in the assay buffer. |
| Light scattering due to turbidity. | If your sample is turbid, centrifuge or filter it to clarify. |
Data Presentation
Table 1: Optimal Conditions and Kinetic Parameters for this compound Thiolase from Pseudomonas sp. strain B13
| Parameter | Value | Reference |
| Optimal pH | 7.8 | [3][4] |
| Km for this compound | 0.15 mM | [3][4] |
| Km for CoA | 0.01 mM | [3][4] |
| Molecular Structure | Homotetramer (A₄) | [4] |
| Subunit Molecular Mass | 42 kDa | [3][4] |
| Native Molecular Mass | 162,000 ± 5,000 Da | [4] |
Table 2: Effects of Various Compounds on this compound Thiolase Activity
| Compound (at 1 mM) | Remaining Activity (%) | Reference |
| CuSO₄ | 10% | [5] |
| ZnCl₂ | 46% | [5] |
| NaCN | 88% | [5] |
| EDTA | No effect | [5] |
| o-phenanthroline | No effect | [5] |
| NADH (0.4 mM) | 90% | [5] |
| NADH (0.8 mM) | 58% | [5] |
Experimental Protocols
Protocol 1: DTNB Assay for this compound Thiolase Activity
This protocol is a general method and may require optimization for your specific enzyme and conditions.
Materials:
-
Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0.
-
DTNB Reagent Solution: 4 mg/mL DTNB in Reaction Buffer.
-
Substrate Solution: Prepare a stock solution of this compound in an appropriate buffer (e.g., water or a mild buffer at neutral pH) and store at -20°C. Dilute to the desired final concentration in the Reaction Buffer just before use.
-
Coenzyme A (CoA) solution: Prepare a stock solution in water and store at -20°C.
-
Purified this compound thiolase or cell lysate containing the enzyme.
-
Spectrophotometer or microplate reader capable of measuring absorbance at 412 nm.
Procedure:
-
Prepare the reaction mixture: In a microplate well or a cuvette, add the Reaction Buffer, CoA solution, and DTNB Reagent Solution.
-
Initiate the reaction: Add the enzyme solution to the reaction mixture.
-
Start the enzymatic reaction: Add the this compound substrate solution to initiate the reaction. The final volume will depend on your experimental setup (e.g., 200 µL for a microplate).
-
Monitor the reaction: Immediately start measuring the increase in absorbance at 412 nm over time. The rate of increase is proportional to the rate of CoA release.
-
Calculate the activity: Use the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹) to calculate the rate of CoA production and, consequently, the enzyme activity.
Controls:
-
No-enzyme control: A reaction mixture containing all components except the enzyme to measure the rate of non-enzymatic hydrolysis of the substrate.
-
No-substrate control: A reaction mixture containing all components except this compound to measure any background reactions, such as the reaction of DTNB with free thiols in the enzyme preparation.
Visualizations
References
- 1. This compound thiolase - Wikipedia [en.wikipedia.org]
- 2. This compound thiolase activity | SGD [yeastgenome.org]
- 3. Degradation of aromatics and chloroaromatics by Pseudomonas sp. strain B13: purification and characterization of 3-oxoadipate:succinyl-coenzyme A (CoA) transferase and this compound thiolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of Aromatics and Chloroaromatics by Pseudomonas sp. Strain B13: Purification and Characterization of 3-Oxoadipate:Succinyl-Coenzyme A (CoA) Transferase and this compound Thiolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Enhancing the activity and succinyl-CoA specificity of 3-ketoacyl-CoA thiolase Tfu_0875 through rational binding pocket engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. This compound thiolase(EC 2.3.1.174) - Creative Enzymes [creative-enzymes.com]
Technical Support Center: HPLC Quantification of 3-Oxoadipyl-CoA
Welcome to the technical support center for the HPLC quantification of 3-oxoadipyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this analytical technique.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the HPLC quantification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with the silica (B1680970) support of the column. | Add a competitor, such as triethylamine (B128534), to the mobile phase to block active sites on the silica. Ensure the mobile phase pH is at least one unit away from the pKa of this compound.[1] |
| Column overload. | Reduce the sample concentration or injection volume.[2] | |
| Column degradation or contamination. | Flush the column with a strong solvent or replace the column if necessary. Using a guard column can help prevent this.[2][3] | |
| Poor Resolution/Split Peaks | Incompatible injection solvent. | Dissolve the sample in the mobile phase whenever possible. If a different solvent must be used, ensure it is weaker than the mobile phase.[1][4] |
| Column void or channeling. | This may indicate the end of the column's life; replacement is recommended.[3] | |
| Clogged frit or guard column. | Replace the guard column or filter the sample to remove particulates.[2] | |
| Low Sensitivity/Small Peaks | Suboptimal detector wavelength. | Optimize the detector wavelength for this compound. For CoA esters, detection is often performed at low UV wavelengths (around 260 nm for the adenine (B156593) moiety). |
| High sample dilution. | Decrease the column's internal diameter to reduce on-column dilution.[5] Use smaller particle size columns (e.g., superficially porous particles) to increase peak efficiency and height.[5][6] | |
| Sample degradation. | Ensure proper sample handling and storage. This compound can be unstable, so keep samples cold and process them quickly. | |
| Irreproducible Retention Times | Inconsistent mobile phase preparation. | Prepare fresh mobile phase for each run and ensure accurate pH adjustment and thorough mixing.[2] |
| Leaks in the HPLC system. | Check all fittings and connections for leaks.[7] | |
| Insufficient column equilibration. | Allow adequate time for the column to equilibrate with the mobile phase before starting the analysis.[1] | |
| Matrix Effects (Ion Suppression/Enhancement in LC-MS) | Co-eluting endogenous compounds from the biological matrix. | Improve sample cleanup using techniques like solid-phase extraction (SPE) to remove interfering substances like phospholipids.[8] |
| Use of certain anticoagulants or plasticware. | Avoid using Li-heparin as an anticoagulant and test different brands of plastic tubes, as some can leach polymers that cause matrix effects.[9] | |
| Inappropriate internal standard. | Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.[10][11] |
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best for this compound quantification?
A1: A reversed-phase C18 column is commonly used for the separation of CoA esters like this compound.[12][13] The choice of particle size and column dimensions will depend on the desired resolution and analysis time. Smaller particle sizes (e.g., <3 µm) and narrower internal diameters can improve sensitivity and efficiency.[14][15]
Q2: How can I improve the sensitivity of my this compound assay?
A2: To enhance sensitivity, consider the following:
-
Increase Column Efficiency: Use columns with smaller particles or superficially porous particles to obtain sharper, taller peaks.[5]
-
Decrease Column Diameter: A smaller internal diameter (e.g., 2.1 mm instead of 4.6 mm) reduces sample dilution and increases the analyte concentration at the detector.[5]
-
Optimize Mobile Phase: Ensure the mobile phase composition and pH are optimized for sharp peak shapes.
-
Sample Preparation: Concentrate your sample or use a more effective extraction method like solid-phase extraction (SPE) to remove interfering matrix components.
-
Detector Choice: If using UV detection, ensure the wavelength is optimal for the adenine group of CoA (around 260 nm). For higher sensitivity and specificity, consider using a mass spectrometer (LC-MS/MS).
Q3: My peak for this compound is tailing. What should I do?
A3: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.[3] Here are some troubleshooting steps:
-
Adjust Mobile Phase pH: Ensure the pH is at least one unit away from the pKa of this compound to maintain a consistent ionization state.[1]
-
Add Mobile Phase Modifiers: Adding a small amount of a competing base, like triethylamine (TEA), can mask residual silanol (B1196071) groups on the column that cause tailing.[1]
-
Check for Column Overload: Inject a smaller volume or a more dilute sample to see if the peak shape improves.[2]
-
Evaluate Column Health: The column may be contaminated or nearing the end of its lifespan. Try cleaning it with a strong solvent or replacing it.[2]
Q4: What is a suitable internal standard for the quantification of this compound?
A4: The ideal internal standard is a stable isotope-labeled version of this compound. If this is not available, a structurally similar CoA ester that is not present in the sample can be used.[10] The internal standard should have a similar retention time and ionization efficiency (for LC-MS) to the analyte to effectively correct for variations in sample preparation and instrument response.[10]
Q5: How do I handle potential matrix effects when analyzing this compound in biological samples?
A5: Matrix effects, which can suppress or enhance the analyte signal in mass spectrometry, are a common challenge in bioanalysis. To mitigate these effects:
-
Effective Sample Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering components from the sample matrix.
-
Chromatographic Separation: Optimize your HPLC method to separate this compound from co-eluting matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the internal standard will be affected in the same way as the analyte.[10][11]
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
Experimental Protocols
General HPLC Method for this compound Quantification
This protocol is a general starting point and should be optimized for your specific instrument and sample type.
-
Column: C18 reversed-phase column (e.g., 100 mm x 4.6 mm, 3 µm particle size).
-
Mobile Phase A: 50 mM formic acid, pH adjusted to 8.1 with ammonium (B1175870) hydroxide.
-
Mobile Phase B: Methanol.
-
Gradient:
-
0-2 min: 2% B
-
2-10 min: 2-50% B
-
10-12 min: 50-90% B
-
12-15 min: 90% B
-
15-16 min: 90-2% B
-
16-20 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 260 nm or MS/MS detection.
Visualizations
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC issues.
3-Oxoadipate (B1233008) Metabolic Pathway
Caption: The 3-oxoadipate pathway for benzoate degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation of aromatics and chloroaromatics by Pseudomonas sp. strain B13: cloning, characterization, and analysis of sequences encoding 3-oxoadipate:succinyl-coenzyme A (CoA) transferase and this compound thiolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Modified 3-Oxoadipate Pathway for the Biodegradation of Methylaromatics in Pseudomonas reinekei MT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of Catechol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. primescholars.com [primescholars.com]
- 10. The old 3-oxoadipate pathway revisited: New insights in the catabolism of aromatics in the saprophytic fungus Aspergillus nidulans | Luxembourg Institute of Science and Technology [list.lu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. uniprot.org [uniprot.org]
- 14. 3-oxoadipate CoA-transferase - Wikipedia [en.wikipedia.org]
- 15. This compound thiolase - Wikipedia [en.wikipedia.org]
stability of 3-oxoadipyl-CoA under different storage conditions
This technical support center provides guidance and answers to frequently asked questions regarding the stability of 3-oxoadipyl-CoA under various storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound, like other acyl-CoA esters, is primarily influenced by three main factors: temperature, pH, and enzymatic degradation. The thioester bond in the molecule is susceptible to hydrolysis, a process that is accelerated at higher temperatures and non-optimal pH levels. Additionally, the presence of thioesterases in biological samples can lead to rapid enzymatic degradation.
Q2: What is the optimal pH range for storing this compound solutions?
A2: Aqueous solutions of Coenzyme A and its esters are most stable in a slightly acidic environment, typically between pH 2 and 6.[1] The stability of the thioester bond significantly decreases in alkaline conditions (pH above 8), where it becomes more prone to hydrolysis.[1] For extraction and short-term storage, a buffer with a pH of around 4.9 is often recommended.[1]
Q3: What is the recommended temperature for long-term storage of this compound?
A3: For long-term storage, this compound derivatives should be kept at -20°C or below.[1] Storing samples at ultra-low temperatures, such as -80°C, is also a common practice to ensure maximum stability over extended periods.
Q4: Can I store this compound at 4°C?
A4: Storage at 4°C is generally suitable for short-term use, typically for a few days. However, for storage beyond a few days, freezing at -20°C or -80°C is highly recommended to prevent significant degradation.
Q5: How can I minimize enzymatic degradation of this compound during sample preparation?
A5: To prevent enzymatic degradation by acyl-CoA thioesterases, it is crucial to work quickly and maintain low temperatures (0-4°C) throughout the entire sample preparation process.[1] This includes using pre-chilled tubes, buffers, and solvents.[1] For cellular or tissue samples, immediate inactivation of enzymes upon lysis is critical. This can be achieved by methods such as flash-freezing in liquid nitrogen or quenching with a pre-chilled organic solvent like methanol (B129727) at -80°C.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no detectable this compound signal in analysis (e.g., HPLC, LC-MS) | Degradation during storage or sample processing. | - Verify storage conditions: Ensure the sample has been consistently stored at or below -20°C. - Check pH of solutions: Confirm that all buffers used are within the optimal pH range of 2-6. - Minimize freeze-thaw cycles: Aliquot the this compound solution into smaller, single-use volumes to avoid repeated freezing and thawing. |
| Enzymatic degradation. | - Work on ice: Keep all samples, buffers, and reagents on ice throughout the experimental procedure. - Use protease/thioesterase inhibitors: Consider adding a cocktail of inhibitors to your extraction buffer if working with biological samples. | |
| Inconsistent experimental results | Variable sample stability between experiments. | - Standardize protocols: Ensure that the storage time, temperature, and pH are consistent for all samples and experiments. - Prepare fresh solutions: For critical experiments, prepare fresh this compound solutions from a lyophilized powder if possible. |
| Precipitate formation upon thawing | Poor solubility at low temperatures or concentration effects. | - Gentle warming and vortexing: Warm the sample to room temperature and vortex gently to redissolve the precipitate. - Check buffer composition: Ensure the buffer components are compatible with the storage temperature and do not precipitate. |
Summary of Storage Conditions
| Storage Condition | Temperature | pH Range | Buffer | Expected Stability |
| Long-Term Storage | -80°C or -20°C | 4.0 - 6.0 | Acidic Buffer (e.g., Potassium Phosphate) | Months to Years |
| Short-Term Storage | 4°C | 4.0 - 6.0 | Acidic Buffer (e.g., Potassium Phosphate) | Days |
| Working Solution (on bench) | 0 - 4°C (on ice) | 4.0 - 6.0 | Acidic Buffer (e.g., Potassium Phosphate) | Hours |
Experimental Protocols
Protocol for Assessing this compound Stability
This protocol outlines a general method for evaluating the stability of this compound under different conditions.
1. Preparation of this compound Stock Solution:
-
Dissolve lyophilized this compound in a suitable acidic buffer (e.g., 100 mM potassium phosphate, pH 4.9) to a known concentration.
-
Aliquot the stock solution into multiple microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C until use.
2. Stability Study Setup:
-
For each condition to be tested (e.g., different temperatures, pH values), thaw a fresh aliquot of the this compound stock solution on ice.
-
Dilute the stock solution to the final desired concentration in the respective test buffers.
-
Prepare multiple tubes for each condition to be analyzed at different time points.
3. Incubation:
-
Place the tubes at the designated storage temperatures (e.g., -20°C, 4°C, room temperature).
4. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove one tube from each condition.
-
Immediately analyze the concentration of the remaining this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). An HPLC method for separating CoA esters has been previously described.
5. Data Analysis:
-
Plot the concentration of this compound as a function of time for each condition.
-
Calculate the degradation rate and half-life of this compound under each tested condition.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Key factors influencing the stability of this compound.
References
Technical Support Center: Enhancing the 3-Oxoadipate Pathway in E. coli
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the efficiency of the 3-oxoadipate (B1233008) pathway in Escherichia coli.
Frequently Asked Questions (FAQs)
Q1: My E. coli strain expressing the heterologous 3-oxoadipate pathway shows poor growth on aromatic substrates. What are the initial troubleshooting steps?
A1: Poor growth is a common initial challenge. Consider the following starting points:
-
Codon Optimization: Genes from organisms like Pseudomonas putida may not be efficiently expressed in E. coli due to differences in codon usage. Synthesizing codon-optimized gene sequences for E. coli can significantly improve protein expression levels.[1][2][3]
-
Promoter Strength and Inducer Concentration: Ensure you are using an appropriate promoter system (e.g., T5-lac) and have optimized the inducer (e.g., IPTG) concentration. Both insufficient and excessive induction can negatively impact pathway function and cell health.
-
Toxicity of Intermediates: Accumulation of pathway intermediates can be toxic to E. coli. Verify the expression and activity of all enzymes in the pathway to prevent bottlenecks.[4]
-
Precursor and Cofactor Availability: The 3-oxoadipate pathway requires succinyl-CoA. Ensure that central metabolism is providing an adequate supply of this precursor.[5][6][7]
Q2: I am observing the accumulation of an intermediate in my culture. How can I identify it and resolve the bottleneck?
A2: Intermediate accumulation points to a bottleneck at a specific enzymatic step.
-
Identification: You can identify the accumulating intermediate using High-Performance Liquid Chromatography (HPLC). A sample protocol for separating key pathway intermediates is provided in the Experimental Protocols section.
-
Resolving the Bottleneck:
-
Enzyme Expression: The enzyme responsible for converting the accumulating intermediate may be poorly expressed or inactive. Verify its expression using SDS-PAGE and test its activity using a specific enzyme assay (see Experimental Protocols).
-
Ribosome Binding Site (RBS) Tuning: The translation initiation rate, controlled by the RBS, is a critical factor. A weak RBS for a specific gene can lead to low protein levels. Increasing the strength of the RBS for the gene downstream of the accumulated intermediate can resolve the bottleneck.
-
Enzyme Kinetics: The enzyme may have poor kinetics for its substrate. Consider sourcing the enzyme from a different organism or using protein engineering to improve its activity.
-
Q3: The final product yield of the 3-oxoadipate pathway is low, even with good cell growth. What strategies can I employ to improve the flux?
A3: Low product yield despite good growth suggests that the pathway flux is suboptimal.
-
Increase Gene Copy Number: Expressing the pathway genes from a medium or high-copy-number plasmid can increase enzyme concentrations and boost flux.
-
Enhance Precursor Supply: Engineer central metabolism to direct more carbon towards succinyl-CoA. This can involve overexpressing enzymes in the TCA cycle that lead to succinyl-CoA formation.
-
Eliminate Competing Pathways: Knock out genes that encode for enzymes that divert intermediates away from the 3-oxoadipate pathway.
-
Co-factor Engineering: Ensure that the cellular environment has a sufficient supply of necessary cofactors, such as CoA.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Actions |
| No or very low expression of pathway enzymes (e.g., PcaD, PcaIJ, PcaF) | 1. Inefficient codon usage. 2. Weak promoter or suboptimal induction. 3. Plasmid instability. 4. Protein degradation. | 1. Synthesize codon-optimized genes for E. coli.[1][2][3] 2. Use a strong, inducible promoter and optimize inducer concentration. 3. Ensure antibiotic selection is maintained. Consider chromosomal integration of the pathway genes for long-term stability. 4. Use protease-deficient E. coli strains. |
| Accumulation of 3-oxoadipate | 1. Low activity of 3-oxoadipate:succinyl-CoA transferase (PcaIJ). 2. Insufficient supply of succinyl-CoA. | 1. Verify expression and activity of PcaIJ (see Experimental Protocols). Consider using a PcaIJ homolog from a different organism. 2. Analyze the intracellular pool of succinyl-CoA. Consider engineering central metabolism to increase its availability.[5][6][7] |
| Accumulation of 3-oxoadipyl-CoA | 1. Low activity of this compound thiolase (PcaF). | 1. Confirm the expression and activity of PcaF (see Experimental Protocols).[8][9] |
| Observed toxicity and cell death after induction | 1. High-level expression of heterologous proteins can be toxic. 2. Accumulation of a toxic pathway intermediate. | 1. Lower the inducer concentration or use a weaker promoter. 2. Identify the accumulating intermediate via HPLC and address the corresponding enzymatic bottleneck.[4] |
Quantitative Data Summary
Table 1: Kinetic Properties of Key 3-Oxoadipate Pathway Enzymes from Pseudomonas sp. strain B13
| Enzyme | Substrate | Km (mM) | Catalytic Constant (min-1) |
| 3-Oxoadipate:succinyl-CoA transferase (PcaIJ) | 3-oxoadipate | 0.4 | 1,430 |
| succinyl-CoA | 0.2 | ||
| This compound thiolase (PcaF) | This compound | 0.07 | 11,000 |
| CoA | 0.08 |
Data sourced from Kaschabek et al. (2002).[8]
Experimental Protocols
Preparation of Cell-Free Extracts for Enzyme Assays
This protocol is adapted from standard methods for preparing E. coli cell extracts.[10][11][12]
-
Cell Growth and Harvest: Grow the engineered E. coli strain in a suitable medium (e.g., LB with appropriate antibiotics) with induction of the pathway genes to mid-log phase (OD600 ≈ 0.6-0.8). Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Washing: Wash the cell pellet twice with a cold buffer (e.g., 100 mM Tris-HCl, pH 7.5).
-
Resuspension: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and 1 mM PMSF).
-
Cell Lysis: Lyse the cells by sonication on ice. Use short bursts (e.g., 10 seconds) followed by cooling periods (e.g., 30 seconds) to prevent overheating.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which is the cell-free extract, and keep it on ice for immediate use or store at -80°C.
Spectrophotometric Assay for 3-Oxoadipate:succinyl-CoA Transferase (PcaIJ) Activity
This assay measures the formation of the this compound-Mg2+ complex, which absorbs light at 305 nm.[8]
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:
-
35 µmol of Tris-HCl buffer (pH 8.0)
-
25 µmol of MgCl2
-
3.5 µmol of 3-oxoadipate
-
0.15 µmol of succinyl-CoA
-
Make up to a final volume of 1 ml with nuclease-free water.
-
-
Initiate Reaction: Add a known amount of cell-free extract to the reaction mixture.
-
Measurement: Immediately measure the increase in absorbance at 305 nm over time using a spectrophotometer.
-
Calculation: Calculate the enzyme activity using the extinction coefficient of the this compound-Mg2+ complex (ε = 16,300 M-1 cm-1).
Spectrophotometric Assay for this compound Thiolase (PcaF) Activity
This assay measures the decrease in absorbance at 305 nm due to the cleavage of the this compound-Mg2+ complex.[8][9]
-
In Situ Substrate Preparation: In a cuvette, prepare the this compound-Mg2+ complex by incubating the PcaIJ reaction mixture (from the previous protocol) until the reaction is complete.
-
Initiate Thiolase Reaction: Add the following to the cuvette:
-
0.2 µmol of CoA
-
A known amount of cell-free extract containing PcaF.
-
-
Measurement: Monitor the decrease in absorbance at 305 nm over time.
-
Calculation: Calculate the thiolase activity based on the rate of absorbance decrease.
HPLC Method for Analysis of Pathway Intermediates
This method can be used to separate and quantify key intermediates of the 3-oxoadipate pathway.[8][13][14]
-
Sample Preparation: Centrifuge the cell culture to pellet the cells. Filter the supernatant through a 0.22 µm filter before injection.
-
HPLC System: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM phosphate (B84403) buffer, pH 7.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol) can be used.
-
Detection: Monitor the eluent using a UV detector at a wavelength suitable for the aromatic intermediates (e.g., 260 nm).
-
Quantification: Use authentic standards of the expected intermediates to create calibration curves for quantification.
Visualizations
Caption: The protocatechuate branch of the 3-oxoadipate pathway.
Caption: A logical workflow for troubleshooting the 3-oxoadipate pathway.
Caption: Experimental workflow for enzyme activity assays.
References
- 1. Comparison of two codon optimization strategies to enhance recombinant protein production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Alternative metabolic pathways and strategies to high-titre terpenoid production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Succinylation and inactivation of 3-hydroxy-3-methylglutaryl-CoA synthase by succinyl-CoA and its possible relevance to the control of ketogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Succinyl-CoA-based energy metabolism dysfunction in chronic heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation of Aromatics and Chloroaromatics by Pseudomonas sp. Strain B13: Purification and Characterization of 3-Oxoadipate:Succinyl-Coenzyme A (CoA) Transferase and this compound Thiolase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing the activity and succinyl-CoA specificity of 3-ketoacyl-CoA thiolase Tfu_0875 through rational binding pocket engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methodologies for preparation of prokaryotic extracts for cell-free expression systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simple Extract Preparation Methods for E. coli-Based Cell-Free Expression | Springer Nature Experiments [experiments.springernature.com]
- 12. mdpi.com [mdpi.com]
- 13. Separation of Dimethyl 3-oxoadipate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. Modified 3-Oxoadipate Pathway for the Biodegradation of Methylaromatics in Pseudomonas reinekei MT1 - PMC [pmc.ncbi.nlm.nih.gov]
dealing with co-elution problems in 3-oxoadipyl-CoA analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing co-elution problems during the analysis of 3-oxoadipyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of co-elution in this compound analysis?
A1: Co-elution in this compound analysis primarily stems from the presence of structurally similar or isobaric compounds in the biological matrix. The most common interfering species include:
-
Metabolic Precursors and Products: Succinyl-CoA and acetyl-CoA are the direct precursor and products of this compound in its metabolic pathway and are often present at high concentrations in samples.[1][2]
-
Structural Isomers and Analogs: 4-methyl-3-oxoadipyl-CoA, an intermediate in the degradation of methylaromatics, is a key potential co-eluting compound due to its structural similarity.[3] Other dicarboxylic acid CoA esters present in the sample can also interfere with the separation.
-
Isobaric Compounds: While less common for this compound itself, other metabolites in the sample may have the same nominal mass, leading to interference if the mass spectrometer has insufficient resolution.
Q2: What is the typical mass spectrometric fragmentation pattern for this compound?
A2: In positive ion mode electrospray ionization tandem mass spectrometry (ESI-MS/MS), acyl-CoAs, including this compound, exhibit a characteristic fragmentation pattern. This includes:
-
A neutral loss of 507.0 Da, corresponding to the 3'-phospho-ADP moiety.[4][5]
-
A product ion at approximately m/z 428, which represents the adenosine-3',5'-diphosphate fragment.[4][6][7][8]
Monitoring for these specific transitions in a Multiple Reaction Monitoring (MRM) experiment enhances the selectivity of detection.
Troubleshooting Guide for Co-elution Problems
This guide provides a systematic approach to diagnosing and resolving co-elution issues in your this compound analysis.
Problem: Poor chromatographic resolution between this compound and other peaks.
Below is a troubleshooting workflow to address this common issue.
Caption: A logical workflow for troubleshooting co-elution issues in HPLC analysis.
Step 1: Confirm the Identity of Co-eluting Peaks
-
Action: If not already done, perform a full scan or product ion scan on the co-eluting peaks to obtain their mass spectra.
-
Rationale: This will help determine if the co-eluting species is an isomer/isobar of this compound or another compound. The fragmentation pattern can provide clues to its identity.
Step 2: Optimize Chromatographic Conditions
If co-elution is confirmed, systematically adjust the following parameters:
-
Mobile Phase Composition:
-
Organic Modifier: If using acetonitrile, try switching to methanol (B129727) or vice versa. The different solvent properties can alter selectivity.
-
Ion-Pairing Agent: For reversed-phase chromatography of polar compounds like acyl-CoAs, an ion-pairing agent is often crucial. If you are already using one (e.g., triethylamine, tributylamine), try adjusting its concentration or switching to a different agent. Perfluorinated carboxylic acids can also be effective.
-
-
Stationary Phase:
-
If mobile phase optimization is insufficient, consider a column with a different chemistry. For example, if you are using a standard C18 column, a column with a different bonded phase (e.g., C8, phenyl-hexyl) may provide the necessary selectivity to resolve the co-eluting compounds.
-
-
Column Temperature:
-
Varying the column temperature can affect the retention times of analytes differently, potentially leading to separation. Try adjusting the temperature in increments of 5°C.
-
-
Gradient Profile:
-
Adjusting the gradient slope can improve the resolution of closely eluting peaks. A shallower gradient can often provide better separation.
-
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound and related compounds to aid in method development and troubleshooting.
Table 1: Relative Retention Times of this compound and Related Metabolites
| Compound | Relative Retention Time (to CoA) |
| CoA | 1.00 |
| This compound | 1.25 |
| Succinyl-CoA | 1.14 |
| Acetyl-CoA | 2.83 |
| 2-Oxoadipyl-CoA | 1.72 |
| 3-Oxoglutaryl-CoA | 0.71 |
Data adapted from Kaschabek et al. (2002). The exact retention times will vary depending on the specific chromatographic conditions.[3]
Table 2: Key Mass Spectrometric Transitions for MRM Analysis (Positive Ion Mode)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 910.2 | 403.2 (M-507) or 428.0 |
| Succinyl-CoA | 868.1 | 361.1 (M-507) or 428.0 |
| Acetyl-CoA | 810.1 | 303.1 (M-507) or 428.0 |
| 4-Methyl-3-oxoadipyl-CoA | 924.2 | 417.2 (M-507) or 428.0 |
Precursor ions are [M+H]+. The product ion resulting from the neutral loss of 507 Da is specific to the acyl group and is generally more abundant.[4][5][6][7][8]
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis from Cell Culture
-
Metabolism Quenching: Rapidly cool the cell culture plates on dry ice.
-
Extraction: Add 1 mL of ice-cold 80% methanol to each well of a 6-well plate. Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Homogenization: Vortex the suspension vigorously for 1 minute.
-
Protein Precipitation: Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Method for this compound Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 10 mM tributylamine (B1682462) and 15 mM acetic acid in water.
-
Mobile Phase B: Methanol.
-
Gradient:
-
0-5 min: 5% B
-
5-15 min: Linear gradient from 5% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: See Table 2 for specific transitions for this compound and potential interferences.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the metabolic context of this compound, highlighting its relationship with potential co-eluting compounds.
Caption: Metabolic pathway showing the position of this compound and related metabolites.
References
- 1. Degradation of aromatics and chloroaromatics by Pseudomonas sp. strain B13: purification and characterization of 3-oxoadipate:succinyl-coenzyme A (CoA) transferase and this compound thiolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound thiolase - Wikipedia [en.wikipedia.org]
- 3. Degradation of Aromatics and Chloroaromatics by Pseudomonas sp. Strain B13: Purification and Characterization of 3-Oxoadipate:Succinyl-Coenzyme A (CoA) Transferase and this compound Thiolase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
causes for low activity of purified 3-oxoadipyl-CoA thiolase
Welcome to the technical support center for purified 3-oxoadipyl-CoA thiolase. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to low enzyme activity during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the function of this compound thiolase?
A1: this compound thiolase (EC 2.3.1.174) is an enzyme that catalyzes the reversible reaction of succinyl-CoA and acetyl-CoA to form this compound and Coenzyme A (CoA).[1][2] This reaction is a key step in the degradation pathway of aromatic compounds, such as benzoate (B1203000), in certain bacteria like Pseudomonas sp. strain B13.[1][3]
Q2: What is the native structure of this compound thiolase?
A2: In Pseudomonas sp. strain B13, this compound thiolase is a homotetramer, meaning it is composed of four identical subunits.[3][4] The molecular mass of the native enzyme is approximately 162,000 Da, with each subunit having a molecular mass of about 42 kDa.[3][4]
Q3: What are the known substrates and products of this enzyme?
A3: The substrates for the thiolytic cleavage reaction are this compound and CoA, which are converted to the products succinyl-CoA and acetyl-CoA.[1][3] The reverse reaction, a condensation, uses succinyl-CoA and acetyl-CoA as substrates to produce this compound and CoA.[1][2]
Troubleshooting Guide for Low Enzyme Activity
Low activity of purified this compound thiolase can stem from a variety of factors, from the purification process itself to the assay conditions. This guide provides a systematic approach to identifying and resolving these issues.
Problem 1: Suboptimal Protein Purification and Handling
Question: My purified this compound thiolase shows significantly lower activity compared to the crude cell extract. What could be the cause?
Answer: Loss of activity after purification is a common issue and can be attributed to several factors during the purification and handling process.[5][6][7]
-
Prolonged Purification: Extended purification protocols can lead to enzyme degradation or denaturation.[5]
-
Harsh Purification Conditions: The use of certain detergents or high concentrations of salts like ammonium (B1175870) sulfate (B86663) can denature the enzyme.[4][5][6] For instance, this compound thiolase from Pseudomonas sp. strain B13 is sensitive to high concentrations of (NH4)2SO4.[4]
-
Removal of Stabilizing Factors: The purification process might remove essential cofactors or other molecules that stabilize the enzyme's active conformation.[8]
-
Improper Storage: Repeated freeze-thaw cycles or storage at inappropriate temperatures can lead to a loss of activity.
Troubleshooting Steps:
-
Streamline Purification: Minimize the number of purification steps and the overall time taken.[7]
-
Optimize Buffer Conditions: Ensure the pH and ionic strength of your buffers are optimal for the enzyme's stability. The optimal pH for this compound thiolase from Pseudomonas sp. strain B13 is 7.8.[3] Avoid harsh detergents if possible, or screen for enzyme-compatible ones.[5][6]
-
Check for Proteolysis: Run an SDS-PAGE of your purified enzyme to check for degradation products. If proteolysis is suspected, add protease inhibitors to your buffers during purification.[8]
-
Proper Storage: Aliquot the purified enzyme into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.
Problem 2: Inappropriate Assay Conditions
Question: I have a pure and intact enzyme, but the activity is still low in my assay. How can I optimize my assay conditions?
Answer: The conditions of your enzymatic assay are critical for observing optimal activity. Factors such as pH, temperature, and substrate concentration must be carefully controlled.
Quantitative Data for Assay Optimization:
| Parameter | Optimal Value/Range (for Pseudomonas sp. strain B13) | Source |
| pH Optimum | 7.8 | [3][9] |
| Km (this compound) | 0.15 mM | [3][9] |
| Km (CoA) | 0.01 mM | [3][9] |
Troubleshooting Steps:
-
Verify pH: Ensure your assay buffer is at the optimal pH of 7.8.
-
Optimize Substrate Concentrations: Substrate concentrations should ideally be at or above the Km value to ensure the enzyme is not substrate-limited. Start with concentrations around the Km values and optimize from there.
-
Temperature Control: While the specific optimal temperature for this enzyme is not detailed in the provided results, most enzymatic assays are performed at a constant temperature, typically between 25°C and 37°C. Ensure your assay temperature is consistent.
-
Enzyme Concentration: The reaction rate should be proportional to the enzyme concentration. If the activity is too low to detect accurately, try increasing the amount of purified enzyme in the assay.
Problem 3: Presence of Inhibitors
Question: Could there be an inhibitor in my assay mixture that is causing the low activity?
Answer: Yes, the presence of certain metal ions or other compounds can inhibit the activity of this compound thiolase.
Known Inhibitors of this compound Thiolase from Pseudomonas sp. strain B13:
| Inhibitor | Concentration | Remaining Activity | Source |
| CuSO4 | 1 mM | 10% | [3] |
| ZnCl2 | 1 mM | 54% | [3] |
| HgCl2 | Not specified | Strong inhibition | [3] |
| p-chloromercuribenzoate | Not specified | Strong inhibition | [3] |
| NADH | 0.8 mM | 58% | [3] |
Troubleshooting Steps:
-
Chelating Agents: If you suspect metal ion contamination from your reagents, you can include a chelating agent like EDTA in your assay buffer. However, it's noted that EDTA itself had no effect on the enzyme's activity.[3]
-
Reagent Purity: Ensure all your reagents, including substrates and buffer components, are of high purity and free from contaminating inhibitors.
-
Substrate Quality: The stability of CoA and its thioester derivatives can be an issue. Ensure your this compound substrate has not degraded.
Experimental Protocols
Protocol 1: Standard Enzyme Activity Assay
This protocol is based on the methods described for the characterization of this compound thiolase from Pseudomonas sp. strain B13. The assay measures the thiolytic cleavage of this compound.
Materials:
-
Purified this compound thiolase
-
Assay Buffer: 50 mM Tris-HCl, pH 7.8
-
This compound solution
-
Coenzyme A (CoA) solution
-
Spectrophotometer capable of measuring absorbance changes at a specific wavelength (e.g., monitoring the disappearance of the thioester bond, often observed around 232 nm or 303 nm depending on the specific thioester and assay). Note: The specific wavelength was not detailed in the search results, and a coupled assay may be necessary.
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer.
-
Add CoA to the desired final concentration (e.g., 0.01 mM).
-
Add the purified this compound thiolase to the mixture and incubate for a few minutes to equilibrate the temperature.
-
Initiate the reaction by adding this compound to the desired final concentration (e.g., 0.15 mM).
-
Immediately start monitoring the change in absorbance over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.
Visualizations
Enzymatic Reaction and Pathway Context
Caption: Enzymatic reaction of this compound thiolase in the context of benzoate degradation.
Troubleshooting Workflow for Low Enzyme Activity
Caption: A logical workflow for troubleshooting low activity of purified this compound thiolase.
References
- 1. This compound thiolase - Wikipedia [en.wikipedia.org]
- 2. EC 2.3.1.174 [iubmb.qmul.ac.uk]
- 3. Degradation of Aromatics and Chloroaromatics by Pseudomonas sp. Strain B13: Purification and Characterization of 3-Oxoadipate:Succinyl-Coenzyme A (CoA) Transferase and this compound Thiolase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. conductscience.com [conductscience.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 3-Oxoadipyl-CoA Enzyme Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize pH and temperature for 3-oxoadipyl-CoA enzyme assays.
Frequently Asked Questions (FAQs)
Q1: What are the optimal pH and temperature for 3-oxoadipate:succinyl-CoA transferase and this compound thiolase assays?
A1: The optimal conditions for these enzymes can vary depending on the source organism. However, based on studies with Pseudomonas sp. strain B13, the following conditions are recommended as a starting point for optimization.
Data Presentation: Optimal Reaction Conditions
| Enzyme | Parameter | Optimal Value | Source |
| 3-Oxoadipate:succinyl-CoA transferase | pH | 8.4 | [1][2] |
| Temperature | 20-37°C (starting range) | [1][3] | |
| This compound thiolase | pH | 7.8 | [1][2] |
| Temperature | 20-37°C (starting range) | [1][3] |
Note: The optimal temperature for a related 3-ketoacyl-CoA thiolase is 37°C, while inhibition studies for this compound thiolase have been conducted at 20°C.[1][3] It is recommended to perform a temperature optimization experiment within this range for your specific enzyme.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for 3-Oxoadipate:Succinyl-CoA Transferase
This protocol measures the formation of the this compound-Mg²⁺ complex, which absorbs light at 305 nm.[1]
Materials:
-
Tris-HCl buffer (1 M, pH 8.0)
-
MgCl₂ (1 M)
-
3-oxoadipate solution
-
Succinyl-CoA solution
-
Enzyme preparation (crude extract or purified)
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare the assay mixture in a 1 ml total volume containing:
-
35 µmol of Tris-HCl buffer (pH 8.0)
-
25 µmol of MgCl₂
-
3.5 µmol of 3-oxoadipate
-
0.15 µmol of succinyl-CoA[1]
-
-
Equilibrate the mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding the enzyme preparation.
-
Immediately measure the increase in absorbance at 305 nm over time.
Protocol 2: Spectrophotometric Assay for this compound Thiolase
This assay measures the decrease in absorbance at 305 nm due to the cleavage of the this compound-Mg²⁺ complex upon the addition of Coenzyme A (CoA).[1]
Materials:
-
Tris-HCl buffer (1 M, pH 8.0)
-
MgCl₂ (1 M)
-
Purified 3-oxoadipate:succinyl-CoA transferase (for in situ preparation of substrate)
-
3-oxoadipate solution
-
Succinyl-CoA solution
-
Coenzyme A (CoA) solution
-
Thiolase enzyme preparation (crude extract or purified)
-
Spectrophotometer and cuvettes
Procedure:
-
In situ preparation of this compound:
-
In a cuvette, prepare a mixture containing 35 mM Tris-HCl (pH 8.0), 25 mM MgCl₂, 3.5 mM 3-oxoadipate, and 0.15 mM succinyl-CoA.
-
Add purified 3-oxoadipate:succinyl-CoA transferase and incubate for 15 minutes to allow for the formation of the this compound-Mg²⁺ complex.[1]
-
-
Thiolase Reaction:
Troubleshooting Guide
Q2: My enzyme activity is lower than expected. What are the possible causes?
A2: Low enzyme activity can stem from several factors. Systematically check the following:
-
Incorrect pH or Temperature: Verify that the buffer pH is at the optimal value for your enzyme (8.4 for transferase, 7.8 for thiolase) and that the assay is performed at the optimal temperature.[1][2]
-
Improperly Prepared Reagents: Ensure all reagents, especially labile ones like succinyl-CoA and CoA, are fresh and have been stored correctly. Thaw all components completely and mix gently before use.[4]
-
Enzyme Inactivation: The enzyme may have lost activity due to improper storage (e.g., repeated freeze-thaw cycles) or handling. Always keep enzyme stocks on ice.
-
Substrate or Cofactor Limitation: Double-check the concentrations of substrates and cofactors in your assay mixture.
Q3: I am observing high background noise or a high initial absorbance reading. What should I do?
A3: High background can be caused by:
-
Contaminants in the Enzyme Preparation: Crude extracts may contain interfering substances. If possible, use a more purified enzyme preparation.
-
Light Scattering: Particulates in the sample can cause light scattering. Centrifuge your enzyme preparation before use to remove any precipitates.
-
Incorrect Blank: Ensure your blank solution contains all assay components except the substrate that initiates the reaction.
Q4: The reaction rate is not linear. What could be the issue?
A4: A non-linear reaction rate can indicate:
-
Substrate Depletion: If the enzyme concentration is too high, the substrate may be rapidly consumed. Try diluting your enzyme preparation.
-
Product Inhibition: The accumulation of reaction products can inhibit enzyme activity. Measure the initial velocity of the reaction.
-
Enzyme Instability: The enzyme may be unstable under the assay conditions. Check the stability of your enzyme at the assay pH and temperature over the time course of the experiment.
Q5: My results are not reproducible. How can I improve consistency?
A5: Lack of reproducibility is often due to variations in experimental technique.[4]
-
Pipetting Errors: Use calibrated pipettes and be consistent with your pipetting technique. Prepare a master mix for the reaction components to minimize pipetting variations between samples.[4]
-
Temperature Fluctuations: Ensure a constant temperature is maintained throughout the assay. Use a temperature-controlled spectrophotometer if available.
-
Inconsistent Incubation Times: Use a timer to ensure consistent pre-incubation and reaction times for all samples.
Visualizations
Caption: Experimental workflow for optimizing enzyme assays.
Caption: Logical flow for troubleshooting enzyme assay issues.
References
- 1. Degradation of Aromatics and Chloroaromatics by Pseudomonas sp. Strain B13: Purification and Characterization of 3-Oxoadipate:Succinyl-Coenzyme A (CoA) Transferase and this compound Thiolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of aromatics and chloroaromatics by Pseudomonas sp. strain B13: purification and characterization of 3-oxoadipate:succinyl-coenzyme A (CoA) transferase and this compound thiolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing the activity and succinyl-CoA specificity of 3-ketoacyl-CoA thiolase Tfu_0875 through rational binding pocket engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.abcam.com [docs.abcam.com]
minimizing degradation of 3-oxoadipyl-CoA during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of 3-oxoadipyl-CoA during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: The low recovery of this compound is primarily due to the inherent instability of its thioester bond. The main degradation factors are:
-
Enzymatic Degradation: Cellular thioesterases can rapidly hydrolyze the thioester bond upon cell lysis.[1][2]
-
Chemical Hydrolysis: The thioester bond is susceptible to hydrolysis, especially under non-optimal pH conditions (alkaline pH > 8) and elevated temperatures.[1]
-
Thermal Decomposition: Higher temperatures accelerate both chemical and enzymatic degradation.[1]
Q2: What is the optimal pH range for extracting and storing this compound?
A2: Aqueous solutions of Coenzyme A and its derivatives are most stable in a slightly acidic environment, typically between pH 2 and 6.[1] Stability significantly decreases in alkaline conditions (pH above 8), where the thioester bond is prone to hydrolysis.[1] Extraction protocols for acyl-CoAs often utilize buffers with a pH of approximately 4.9.[1][3][4]
Q3: How does temperature affect the stability of this compound?
A3: Elevated temperatures significantly increase the rate of both chemical and enzymatic degradation.[1] It is crucial to maintain samples on ice or at sub-zero temperatures throughout the entire extraction procedure. For long-term storage, this compound and other acyl-CoA derivatives should be stored at -80°C.[3][5]
Q4: What are the most critical steps to prevent degradation during sample preparation?
A4: The most critical steps are:
-
Rapid Quenching of Metabolism: This immediately halts all enzymatic activity. Methods include flash-freezing in liquid nitrogen or using cold organic solvents like methanol (B129727).[3][6][7]
-
Immediate Inactivation of Enzymes: This is crucial upon cell lysis to prevent enzymatic degradation of the target molecule.[1][2]
-
Maintaining Cold and Acidic Conditions: All steps should be performed on ice with pre-chilled tubes and buffers, ideally in a slightly acidic pH range (e.g., 4.9).[1][3][4]
Troubleshooting Guide
Issue 1: Low or No Signal for this compound
| Possible Cause | Recommended Solution |
| Sample Degradation | Ensure rapid and effective quenching of metabolic activity. Keep samples on ice at all times during preparation. Store extracted samples as dry pellets at -80°C and reconstitute just before analysis.[3][8] |
| Inefficient Extraction | The choice of extraction solvent is critical. An 80% methanol solution has been shown to yield high MS intensities for acyl-CoAs. For deproteinization, 5-sulfosalicylic acid (SSA) is often more effective than trichloroacetic acid (TCA), which can lead to poor recovery.[8][9][10] |
| Poor Recovery from Solid-Phase Extraction (SPE) | SPE can lead to the loss of more hydrophilic acyl-CoAs. Consider extraction methods that do not require an SPE step. If SPE is necessary, ensure the cartridge and elution method are optimized for your analyte.[8][9][10] |
Issue 2: High Variability Between Replicates
| Possible Cause | Recommended Solution |
| Inconsistent Sample Handling | Standardize every step of the protocol, from the timing of quenching to the duration of centrifugation. Ensure all samples are treated identically. |
| Precipitation/Adsorption of Analyte | Acyl-CoAs can be lost by adsorption to labware. Use low-adhesion microcentrifuge tubes. Ensure complete dissolution of the final extract before injection. |
| Matrix Effects in LC-MS/MS | Matrix effects can cause ion suppression or enhancement, leading to variability. Use a stable isotope-labeled internal standard if available. If not, an odd-chain acyl-CoA (e.g., heptadecanoyl-CoA) can be used.[8] Ensure good chromatographic separation to minimize co-elution with interfering compounds.[8] |
Data Presentation
Table 1: Recommended Conditions for Handling this compound
| Parameter | Recommended Condition | Rationale |
| pH | 2.0 - 6.0 (Optimal ~4.9 for extraction) | Minimizes chemical hydrolysis of the thioester bond, which is accelerated in alkaline conditions.[1] |
| Temperature | 0 - 4°C during processing; -80°C for long-term storage | Reduces the rate of both enzymatic and chemical degradation.[1][3][5] |
| Quenching | Flash-freezing in liquid nitrogen or rapid mixing with cold solvent (e.g., 60% methanol at -40°C) | Immediately halts metabolic activity to provide an accurate snapshot of metabolite levels.[6][7] |
| Deproteinization | 2.5% (w/v) 5-sulfosalicylic acid (SSA) | Effectively removes proteins with better recovery of acyl-CoAs compared to trichloroacetic acid (TCA).[9][10] |
| Storage of Extracts | Dry pellet at -80°C | Maximizes long-term stability.[8] |
Experimental Protocols
Protocol 1: Extraction of this compound from Bacterial Cells
This protocol is adapted from methods for short-chain acyl-CoA extraction.
Materials:
-
Bacterial cell culture
-
Ice-cold 0.9% NaCl solution
-
Quenching solution: 60% methanol at -40°C
-
Extraction solution: 2.5% (w/v) 5-sulfosalicylic acid (SSA) in water, ice-cold
-
Internal standard (e.g., heptadecanoyl-CoA)
-
Microcentrifuge tubes
-
Centrifuge capable of reaching 16,000 x g at 4°C
Procedure:
-
Quenching: Rapidly withdraw a defined volume of cell culture and immediately add it to 5 volumes of quenching solution. Vortex briefly.
-
Cell Pelleting: Centrifuge the cell suspension at a low speed (e.g., 5,000 x g) for 5 minutes at -20°C.
-
Washing: Discard the supernatant and wash the cell pellet with ice-cold 0.9% NaCl solution. Centrifuge again and discard the supernatant.
-
Extraction: Resuspend the cell pellet in 200 µL of ice-cold 2.5% SSA containing the internal standard.
-
Lysis: Vortex vigorously and incubate on ice for 10 minutes.
-
Clarification: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.[8]
-
Sample Collection: Carefully transfer the supernatant, which contains the this compound, to a new tube.
-
Storage: Immediately analyze the sample by LC-MS/MS or flash-freeze in liquid nitrogen and store at -80°C.
Protocol 2: Quantification of this compound by LC-MS/MS
Instrumentation:
-
Liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Reversed-phase C18 column (e.g., 100 x 2.1 mm, 3.5 µm).[5]
Mobile Phases:
-
Mobile Phase A: 100 mM ammonium (B1175870) formate, pH 5.0 in water with 2% acetonitrile.[5]
-
Mobile Phase B: Acetonitrile.
Procedure:
-
Sample Preparation: Reconstitute dried extracts in an appropriate volume of Mobile Phase A. Centrifuge to remove any particulates.
-
Chromatography:
-
Set the column oven temperature to 42°C and the autosampler to 5°C.[5]
-
Inject the sample onto the column.
-
Use a suitable gradient to separate this compound from other metabolites.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive ion mode.
-
Monitor for the specific precursor-to-product ion transition for this compound. A common fragmentation for acyl-CoAs is the neutral loss of the 3'-phospho-ADP moiety.[8]
-
-
Quantification:
-
Generate a standard curve using authentic this compound standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the standard curve, normalized to the internal standard.
-
Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Degradation pathways of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Bacterial Metabolomics: Sample Preparation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
troubleshooting poor resolution in 3-oxoadipyl-CoA chromatography
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor resolution in the chromatography of 3-oxoadipyl-CoA.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common causes of poor resolution (e.g., peak broadening, tailing, or co-elution) in this compound chromatography?
Poor resolution in the chromatography of this compound, a polar organic acid, can stem from several factors.[1][2][3][4] These often relate to the interaction between the analyte, the stationary phase, and the mobile phase. Common culprits include:
-
Inappropriate Column Chemistry: Using a standard C18 column without an aqueous-compatible end-capping can lead to phase collapse (dewetting) when using highly aqueous mobile phases, which are often necessary for retaining polar compounds like this compound.[1] This results in a dramatic loss of retention and poor peak shape.[1]
-
Suboptimal Mobile Phase Composition: The pH, buffer strength, and organic modifier concentration of the mobile phase are critical. An incorrect pH can affect the ionization state of this compound, leading to peak tailing or splitting. Inadequate buffering can cause pH shifts on the column, resulting in inconsistent retention times and peak shapes.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to fronting or tailing peaks and reduced resolution.[2][3]
-
Contamination: A buildup of contaminants on the column or in the HPLC system can interfere with the separation, causing peak distortion and loss of resolution.
-
System Dead Volume: Excessive tubing length or poorly made connections can increase dead volume, leading to band broadening and decreased resolution.[5]
Q2: My this compound peak is tailing. What are the likely causes and how can I fix it?
Peak tailing is a common issue and can often be addressed by systematically evaluating the following:
-
Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica (B1680970) backbone of the stationary phase can interact with the carboxyl groups of this compound, causing tailing.
-
Solution: Use a well-end-capped column. Lowering the mobile phase pH (e.g., to 2.5-3.0) will suppress the ionization of the silanol groups and the carboxyl groups of the analyte, minimizing these secondary interactions.
-
-
Column Contamination: Adsorbed sample matrix components or precipitated buffer salts can create active sites that lead to tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the column frit or the entire column.
-
-
Mismatched Injection Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[5]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
Q3: I am observing co-elution of this compound with other components in my sample. How can I improve selectivity?
Improving the separation between this compound and other analytes (selectivity) can be achieved by modifying the chromatographic conditions:
-
Adjust Mobile Phase pH: Changing the pH can alter the retention of ionizable compounds differently, potentially resolving co-eluting peaks.
-
Change the Organic Modifier: Switching from acetonitrile (B52724) to methanol, or vice versa, can alter the elution order and improve separation.
-
Modify the Buffer Concentration: Increasing the buffer concentration can sometimes improve peak shape and selectivity.
-
Consider a Different Stationary Phase: If mobile phase optimization is insufficient, switching to a column with a different selectivity may be necessary. For polar organic acids, options include:
-
Polar-Embedded Phases: These columns offer different selectivity for polar compounds compared to standard C18 columns.
-
Ion-Exchange Chromatography: This technique separates molecules based on their charge and can be highly effective for organic acids.[1][6]
-
Ion-Exclusion Chromatography: This method is also well-suited for the separation of organic acids.[7]
-
Q4: My this compound peak is broad. What steps can I take to improve peak efficiency?
Broad peaks are often a sign of poor column efficiency or extra-column band broadening.
-
Check for System Leaks: Even small leaks can cause peak broadening.
-
Optimize Flow Rate: A flow rate that is too high can lead to reduced efficiency.[2][8] Try decreasing the flow rate to see if peak shape improves.
-
Minimize Extra-Column Volume: Use tubing with the smallest possible internal diameter and length, and ensure all fittings are properly seated to avoid dead volume.[5]
-
Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks. However, be mindful of the thermal stability of this compound.[8]
-
Column Degradation: An old or fouled column will lose efficiency. If other troubleshooting steps fail, it may be time to replace the column.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting poor resolution in HPLC.
Quantitative Data Summary
The following table summarizes typical starting conditions for the analysis of CoA derivatives, including this compound, by reverse-phase HPLC. These parameters may require optimization for your specific application and instrumentation.
| Parameter | Typical Value/Condition | Reference |
| Column | C18, aqueous compatible | [1] |
| Mobile Phase A | Aqueous buffer (e.g., phosphate (B84403) buffer) | [1][9] |
| Mobile Phase B | Acetonitrile or Methanol | [1] |
| pH | Acidic (e.g., 2.8) to suppress silanol activity | [1] |
| Detection | UV, ~210 nm for carboxyl group or ~254-260 nm for adenine (B156593) moiety of CoA | [1][7] |
| Flow Rate | 0.5 - 1.0 mL/min | [1] |
| Temperature | Ambient to 40°C |
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis
Proper sample preparation is crucial to prevent degradation and ensure compatibility with the HPLC system.
-
Extraction: For biological samples, extract this compound using a method appropriate for your matrix, such as protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol) or perchloric acid.
-
Centrifugation: Centrifuge the extract at a high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet precipitated proteins and other cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the analyte.
-
pH Adjustment: If necessary, adjust the pH of the supernatant to be compatible with the mobile phase.
-
Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulate matter before injection.
-
Storage: Store prepared samples at -20°C or -80°C to minimize degradation.[9] For short-term storage, maintain samples at 4°C in the autosampler.
Protocol 2: General Reverse-Phase HPLC Method for this compound
This protocol provides a starting point for method development.
-
Column: Use a C18 column with aqueous compatibility (e.g., Hypersil GOLD aQ or equivalent).
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a phosphate buffer (e.g., 20-50 mM) and adjust the pH to 2.8 with phosphoric acid. Filter through a 0.45 µm filter.
-
Mobile Phase B: HPLC-grade acetonitrile or methanol.
-
-
Gradient Program:
-
Start with a low percentage of Mobile Phase B (e.g., 5%) to retain the polar this compound.
-
Increase the percentage of Mobile Phase B over time to elute the analyte and other components. A shallow gradient often improves resolution.
-
Include a column wash step with a high percentage of Mobile Phase B at the end of the run to remove any strongly retained compounds.
-
Equilibrate the column with the initial mobile phase conditions for a sufficient time before the next injection.
-
-
Flow Rate: Set the flow rate to 0.8 mL/min.
-
Column Temperature: Maintain the column at 30°C.
-
Injection Volume: Inject 5-20 µL of the prepared sample.
-
Detection: Monitor the eluent at 254 nm.
Signaling Pathways and Logical Relationships
Caption: Key interactions influencing peak shape and retention in RPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 6. Analyzing Organic Acids by Ion Chromatography | Thermo Fisher Scientific - AT [thermofisher.com]
- 7. shimadzu.com [shimadzu.com]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. Degradation of Aromatics and Chloroaromatics by Pseudomonas sp. Strain B13: Purification and Characterization of 3-Oxoadipate:Succinyl-Coenzyme A (CoA) Transferase and this compound Thiolase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Specificity of 3-Oxoadipyl-CoA Enzymatic Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-oxoadipyl-CoA enzymatic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes involved in the conversion of 3-oxoadipate (B1233008) to tricarboxylic acid (TCA) cycle intermediates?
The primary enzymes are 3-oxoadipate:succinyl-CoA transferase (EC 2.8.3.6) and this compound thiolase (EC 2.3.1.174).[1][2] The transferase catalyzes the formation of this compound from 3-oxoadipate and succinyl-CoA.[3][4] Subsequently, the thiolase cleaves this compound into acetyl-CoA and succinyl-CoA, which then enter the TCA cycle.[1][5]
Q2: My 3-oxoadipate:succinyl-CoA transferase shows low activity. What are the optimal reaction conditions?
For the 3-oxoadipate:succinyl-CoA transferase from Pseudomonas sp. strain B13, the optimal pH is 8.4.[1] The enzyme activity can be measured by monitoring the increase in absorbance of the this compound-Mg²⁺ complex at 305 nm.[1] Ensure your assay mixture contains adequate concentrations of substrates and MgCl₂.[1]
Q3: Are there known inhibitors for this compound thiolase?
Yes, the this compound thiolase from Pseudomonas sp. strain B13 is inhibited by certain metal ions and compounds. For instance, 1 mM CuSO₄ results in only 10% remaining activity, while 1 mM ZnCl₂ causes 46% inhibition.[1] The enzyme is also sensitive to p-chloromercuribenzoate and HgCl₂.[1] NADH has also been shown to cause inhibition.[1]
Q4: Can the substrate specificity of 3-ketoacyl-CoA thiolases be improved?
Yes, rational design of the substrate binding pocket can significantly enhance both enzyme activity and specificity.[6][7] Techniques like deep learning approaches (e.g., DLKcat) and computational strategies such as the greedy accumulated strategy for protein engineering (GRAPE) have been successfully used to identify and accumulate effective mutations.[7] Reducing the volume of the binding pocket can improve substrate specificity by enhancing the complementarity between the pocket and the substrate.[7]
Q5: What is directed evolution and how can it be applied to enhance enzyme specificity?
Directed evolution is a laboratory process that mimics natural selection to evolve enzymes with desired properties.[8] It involves iterative rounds of generating gene variants (mutagenesis), expressing the mutant enzymes, and screening for improved function.[8][9] This technique can be used to create enzymes with novel functions or enhanced specificity for non-natural substrates, which is valuable in drug development and biofuel production.[8]
Troubleshooting Guides
Issue 1: Low or No Enzymatic Activity
| Possible Cause | Troubleshooting Step |
| Incorrect pH or Temperature | Verify the pH and temperature of your reaction buffer. The optimal pH for 3-oxoadipate:succinyl-CoA transferase from Pseudomonas sp. B13 is 8.4, and for the thiolase is 7.8.[1] |
| Enzyme Denaturation | Ensure proper storage and handling of the enzyme. Avoid repeated freeze-thaw cycles. Perform a protein concentration assay to confirm the amount of active enzyme. |
| Sub-optimal Substrate Concentration | Determine the Kₘ values for your substrates and ensure they are present at saturating concentrations. For the transferase from Pseudomonas sp. B13, the Kₘ for 3-oxoadipate is 0.4 mM and for succinyl-CoA is 0.2 mM.[1] For the thiolase, the Kₘ for this compound is 0.15 mM and for CoA is 0.01 mM.[1] |
| Presence of Inhibitors | Check for potential inhibitors in your reaction mixture. Chelating agents like EDTA do not seem to affect the activity of either the transferase or the thiolase from Pseudomonas sp. B13.[1] However, heavy metal ions can be inhibitory.[1] |
| Inactive Cofactors or Co-substrates | Ensure the integrity of CoA and succinyl-CoA. Prepare fresh solutions if necessary. |
Issue 2: Poor Substrate Specificity or Unexpected Products
| Possible Cause | Troubleshooting Step |
| Substrate Promiscuity | Some wild-type enzymes naturally exhibit broad substrate specificity.[6] For example, 3-oxoacyl-CoA thiolase can act on various chain-length substrates.[1] |
| Contaminating Enzyme Activities | Purify your enzyme of interest to homogeneity to remove other enzymes that might be acting on your substrate or product. Use purification techniques like DEAE-Sepharose chromatography.[1] |
| Spontaneous Side Reactions | Analyze your reaction products using methods like HPLC or LC-MS to identify any unexpected products.[10] Adjust reaction conditions (e.g., pH, temperature) to minimize side reactions. |
| Need for Enhanced Specificity | Employ protein engineering techniques such as site-directed mutagenesis or directed evolution to improve the enzyme's specificity for the desired substrate.[9][11][12] |
Quantitative Data Summary
Table 1: Kinetic Parameters of 3-Oxoadipate Pathway Enzymes from Pseudomonas sp. strain B13
| Enzyme | Substrate | Kₘ (mM) | Vₘₐₓ (µmol min⁻¹ mg⁻¹) |
| 3-Oxoadipate:succinyl-CoA transferase | 3-Oxoadipate | 0.4 | Not Reported |
| Succinyl-CoA | 0.2 | Not Reported | |
| This compound thiolase | This compound | 0.15 | Not Reported |
| CoA | 0.01 | Not Reported |
Data sourced from Kaschabek et al., 2002.[1]
Table 2: Inhibition of this compound Thiolase from Pseudomonas sp. strain B13
| Inhibitor (1 mM) | Remaining Activity (%) |
| CuSO₄ | 10 |
| ZnCl₂ | 46 |
| NaCN | 88 |
| NADH (0.4 mM) | 90 |
| NADH (0.8 mM) | 58 |
Data sourced from Kaschabek et al., 2002.[1]
Experimental Protocols
Protocol 1: Assay for 3-Oxoadipate:Succinyl-CoA Transferase Activity
This protocol is adapted from the method described by Katagiri and Hayaishi.[1]
-
Prepare an assay mixture containing:
-
35 µmol of Tris-HCl buffer (pH 8.0)
-
25 µmol of MgCl₂
-
3.5 µmol of 3-oxoadipate
-
0.15 µmol of succinyl-CoA in a total volume of 1 ml.
-
-
Initiate the reaction by adding the enzyme preparation (crude extract or purified enzyme).
-
Monitor the increase in absorbance at 305 nm, which corresponds to the formation of the this compound-Mg²⁺ complex.
Protocol 2: Assay for this compound Thiolase Activity
This protocol involves the in situ generation of the substrate, this compound.[1]
-
First, generate this compound by incubating 3-oxoadipate and succinyl-CoA with purified 3-oxoadipate:succinyl-CoA transferase for 15 minutes.
-
Initiate the thiolase reaction by adding:
-
0.2 µmol of CoA
-
The thiolase enzyme preparation (0.02 to 0.2 mg of protein)
-
-
Monitor the decrease in absorbance at 305 nm due to the cleavage of the this compound-Mg²⁺ complex.
Visualizations
Caption: 3-Oxoadipate degradation pathway.
Caption: Directed evolution workflow for enzymes.
References
- 1. Degradation of Aromatics and Chloroaromatics by Pseudomonas sp. Strain B13: Purification and Characterization of 3-Oxoadipate:Succinyl-Coenzyme A (CoA) Transferase and this compound Thiolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of Aromatics and Chloroaromatics by Pseudomonas sp. Strain B13: Cloning, Characterization, and Analysis of Sequences Encoding 3-Oxoadipate:Succinyl-Coenzyme A (CoA) Transferase and this compound Thiolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EC 2.8.3.6 [iubmb.qmul.ac.uk]
- 4. 3-oxoadipate CoA-transferase - Wikipedia [en.wikipedia.org]
- 5. This compound thiolase - Wikipedia [en.wikipedia.org]
- 6. Enhancing the activity and succinyl-CoA specificity of 3-ketoacyl-CoA thiolase Tfu_0875 through rational binding pocket engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing the activity and succinyl-CoA specificity of 3-ketoacyl-CoA thiolase Tfu_0875 through rational binding pocket engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PDB-101: Molecule of the Month: Directed Evolution of Enzymes [pdb101.rcsb.org]
- 9. Combing Directed Enzyme Evolution with Metabolic Engineering to Develop Efficient Microbial Cell Factories - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Site-directed mutagenesis to fine-tune enzyme specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Altering the Substrate Specificity of Acetyl-CoA Synthetase by Rational Mutagenesis of the Carboxylate Binding Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Feedback Inhibition in the 3-Oxoadipate Pathway
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 3-oxoadipate (B1233008) pathway. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the 3-oxoadipate pathway and why is it important?
The 3-oxoadipate pathway is a central metabolic route in various bacteria and fungi for the catabolism of aromatic compounds, which are abundant in nature, often as pollutants. The pathway consists of two main branches, the catechol branch and the protocatechuate branch, which converge to a common intermediate, 3-oxoadipate. This intermediate is then further metabolized to tricarboxylic acid (TCA) cycle intermediates, namely succinyl-CoA and acetyl-CoA. The pathway is of significant interest for bioremediation and the biocatalytic production of valuable chemicals from renewable aromatic feedstocks.
Q2: Is feedback inhibition a significant regulatory mechanism in the 3-oxoadipate pathway?
While transcriptional regulation of the operons encoding the 3-oxoadipate pathway enzymes is well-documented, allosteric feedback inhibition by pathway end-products like succinyl-CoA and acetyl-CoA on the initial enzymes (e.g., catechol 1,2-dioxygenase, protocatechuate 3,4-dioxygenase) has not been extensively reported in the scientific literature. The primary control of this pathway appears to occur at the level of gene expression, which is induced by the presence of the aromatic substrates. However, researchers should still consider the possibility of product inhibition, a general enzymatic mechanism where high concentrations of the product can compete with the substrate for binding to the active site.
Q3: What are the key enzymes in the 3-oxoadipate pathway?
The key enzymes include:
-
Catechol Branch:
-
Catechol 1,2-dioxygenase
-
cis,cis-Muconate lactonizing enzyme
-
Muconolactone isomerase
-
-
Protocatechuate Branch:
-
Protocatechuate 3,4-dioxygenase
-
3-carboxy-cis,cis-muconate lactonizing enzyme
-
γ-carboxymuconolactone decarboxylase
-
-
Common Pathway:
-
β-ketoadipate enol-lactone hydrolase
-
3-oxoadipate:succinyl-CoA transferase
-
3-oxoadipyl-CoA thiolase
-
Q4: How can I overcome potential product inhibition or transcriptional repression to improve product yield?
Strategies to enhance product yield by overcoming regulatory hurdles include:
-
Metabolic Engineering:
-
Overexpression of key enzymes: Increasing the cellular concentration of rate-limiting enzymes can help drive the pathway forward.
-
Deletion of competing pathways: Removing enzymes that divert intermediates to other metabolic routes can increase the flux towards the desired product.
-
-
Protein Engineering:
-
Site-directed mutagenesis: Modifying the amino acid sequence of an enzyme can alter its kinetic properties, potentially reducing its sensitivity to product inhibition.
-
-
Process Optimization:
-
In situ product removal: Continuously removing the product from the reaction mixture can prevent its accumulation to inhibitory concentrations.
-
Fed-batch cultivation: Controlling the substrate feed rate can maintain optimal concentrations of intermediates and reduce potential toxicity or inhibition.
-
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Unexpectedly Low Product Yield | 1. Transcriptional repression: The genes encoding the pathway enzymes are not being adequately induced. 2. Product inhibition: Accumulation of the final product may be inhibiting one or more enzymes. 3. Sub-optimal enzyme activity: Reaction conditions (pH, temperature, cofactors) are not ideal. 4. Degradation of intermediates or product: The desired molecules are unstable or are being consumed by other cellular processes. | 1. Ensure the presence of the appropriate inducer in the culture medium. Consider using a constitutive promoter to drive gene expression. 2. Implement in situ product removal strategies. Consider protein engineering to create inhibitor-resistant enzyme variants. 3. Optimize reaction conditions for each enzyme. Refer to the experimental protocols below. 4. Analyze time-course samples to identify potential loss of intermediates. Consider knockout of genes responsible for competing pathways. |
| Inconsistent Enzyme Activity in Cell-Free Extracts | 1. Protease activity: Cellular proteases are degrading the target enzyme. 2. Cofactor limitation: Essential cofactors (e.g., Fe2+, Fe3+) are absent or at sub-optimal concentrations. 3. Improper protein folding: The enzyme is not correctly folded after expression. 4. Variability in cell lysis: Inconsistent release of cellular contents. | 1. Add protease inhibitors to the lysis buffer. Perform all steps at 4°C. 2. Supplement the assay buffer with the required cofactors. 3. Optimize expression conditions (e.g., lower temperature, use of chaperone co-expression). 4. Standardize the cell lysis protocol. Ensure complete and consistent cell disruption. |
| No Enzyme Activity Detected | 1. Incorrect assay conditions: The pH, temperature, or buffer composition is incorrect. 2. Inactive enzyme: The enzyme may be denatured or degraded. 3. Missing essential cofactor: A required cofactor is absent from the assay mixture. 4. Substrate degradation: The substrate is unstable under the assay conditions. | 1. Verify all assay parameters against a reliable protocol. 2. Check for proper protein expression and solubility via SDS-PAGE. Handle purified enzymes with care and store them appropriately. 3. Confirm the cofactor requirements for your specific enzyme from the literature. 4. Run a control reaction without the enzyme to check for substrate stability. |
Experimental Protocols
Protocol 1: Assay for Catechol 1,2-Dioxygenase Activity
Principle: Catechol 1,2-dioxygenase catalyzes the conversion of catechol to cis,cis-muconic acid, which can be monitored spectrophotometrically by the increase in absorbance at 260 nm.
Materials:
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.5)
-
Catechol solution (10 mM in water)
-
Enzyme solution (cell-free extract or purified enzyme)
-
Spectrophotometer and UV-transparent cuvettes or microplate reader
Procedure:
-
Prepare a reaction mixture containing 950 µL of potassium phosphate buffer and 50 µL of catechol solution in a cuvette.
-
Equilibrate the mixture to the desired assay temperature (e.g., 25°C).
-
Initiate the reaction by adding 50 µL of the enzyme solution and mix immediately.
-
Monitor the increase in absorbance at 260 nm for 5 minutes, taking readings every 30 seconds.
-
Calculate the rate of reaction using the molar extinction coefficient of cis,cis-muconic acid (ε = 16,800 M-1cm-1).
Data Analysis: One unit of enzyme activity is defined as the amount of enzyme that produces 1 µmol of cis,cis-muconic acid per minute under the specified conditions.
Protocol 2: Assay for Protocatechuate 3,4-Dioxygenase Activity
Principle: Protocatechuate 3,4-dioxygenase converts protocatechuate to 3-carboxy-cis,cis-muconate. The reaction is monitored by the decrease in absorbance of protocatechuate at 290 nm.
Materials:
-
Tris-HCl buffer (50 mM, pH 8.5)
-
Protocatechuate solution (1 mM in water)
-
Enzyme solution (cell-free extract or purified enzyme)
-
Spectrophotometer and UV-transparent cuvettes or microplate reader
Procedure:
-
Set up a reaction mixture with 900 µL of Tris-HCl buffer and 100 µL of protocatechuate solution.
-
Incubate the mixture at the assay temperature (e.g., 30°C).
-
Start the reaction by adding 50 µL of the enzyme solution.
-
Record the decrease in absorbance at 290 nm over time.
-
Determine the initial reaction rate from the linear portion of the curve.
Data Analysis: Calculate the enzyme activity using the molar extinction coefficient of protocatechuate (ε = 3,840 M-1cm-1). One unit of activity is the amount of enzyme that consumes 1 µmol of protocatechuate per minute.
Protocol 3: Site-Directed Mutagenesis to Engineer Feedback-Resistant Enzymes
Principle: This protocol outlines a general workflow for introducing specific mutations into the gene encoding a pathway enzyme to reduce its sensitivity to potential inhibitors. This is a common strategy to overcome feedback inhibition.
Workflow:
-
Identify Target Residues:
-
If a crystal structure of the enzyme is available, identify the active site and any potential allosteric sites.
-
Perform multiple sequence alignments with homologous enzymes to identify conserved and variable regions. Residues in potential allosteric sites that are less conserved may be good targets for mutagenesis.
-
-
Primer Design:
-
Design primers containing the desired mutation. The mutation should be centrally located in the primer with 10-15 bases of correct sequence on both sides.
-
-
Mutagenesis PCR:
-
Perform PCR using a high-fidelity DNA polymerase with the plasmid containing the wild-type gene as a template and the mutagenic primers.
-
-
Template Removal:
-
Digest the parental, methylated DNA template with the DpnI restriction enzyme.
-
-
Transformation:
-
Transform the mutated plasmid into competent E. coli cells.
-
-
Verification:
-
Sequence the plasmid DNA from selected colonies to confirm the presence of the desired mutation.
-
-
Protein Expression and Characterization:
-
Express the mutant protein and purify it.
-
Perform kinetic assays in the presence and absence of the potential inhibitor to determine if the mutation has conferred resistance.
-
Visualizations
Caption: The 3-oxoadipate pathway with its catechol and protocatechuate branches.
Caption: General workflow for a spectrophotometric enzyme assay.
Caption: Workflow for site-directed mutagenesis to engineer enzymes.
improving the reproducibility of 3-oxoadipyl-CoA measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of 3-oxoadipyl-CoA measurements. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common issues encountered during the quantification of this compound, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), the most common high-sensitivity method.
Guide 1: Low or No Signal Intensity
A weak or absent signal for this compound is a frequent problem. This workflow will help systematically identify the root cause.
Caption: A logical workflow for troubleshooting low LC-MS signal for this compound.
Detailed Steps:
-
Verify MS Performance: Infuse a known, stable compound to confirm the mass spectrometer is functioning correctly. This isolates instrument hardware issues from sample or method-related problems.
-
Prepare Fresh Reagents: Acyl-CoAs are susceptible to hydrolysis. Prepare fresh standards and mobile phases to eliminate degradation or contamination as the cause.
-
Confirm Instrument Parameters: Double-check that all instrument settings, such as voltages, gas flows, and MS/MS transitions, are correctly loaded for the this compound method.
-
Assess Sample Degradation: Immediately after extraction, analyze a sample to minimize the time for potential degradation. Compare this to samples that have been stored or are older.
-
Evaluate Extraction Efficiency: Spike a known amount of a this compound standard or a stable isotope-labeled internal standard into the sample matrix before the extraction process. Low recovery indicates a problem with the sample preparation protocol.
-
Check for Ion Suppression: Complex biological matrices can interfere with the ionization of the target analyte. A post-column infusion experiment can determine if co-eluting matrix components are suppressing the this compound signal.
-
Optimize Chromatography: Poor peak shape or co-elution with interfering compounds can reduce signal intensity. Adjust the chromatographic gradient or try a different column chemistry.
-
Optimize MS Parameters: Ensure that the collision energy and source parameters (e.g., desolvation temperature, gas flows) are optimized for this compound to achieve maximal sensitivity.
Guide 2: Poor Reproducibility and High Variability
Inconsistent results across replicates or batches are a major challenge. This guide helps to identify and mitigate sources of variability.
Caption: A workflow for diagnosing and improving poor reproducibility in this compound measurements.
Detailed Steps:
-
Standardize Sample Collection & Quenching: Ensure that all samples are collected and processed in a highly consistent manner. This includes the speed of tissue freezing and the temperature and composition of quenching solutions to halt enzymatic activity.
-
Ensure Consistent Extraction Protocol: Every step of the extraction, from homogenization to solvent volumes and incubation times, should be performed identically for all samples.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS for this compound is the best way to account for variability in sample preparation, matrix effects, and instrument response. If a specific SIL-IS is unavailable, use one for a structurally similar short-chain acyl-CoA.
-
Implement System Suitability Tests (SSTs): Before running a batch of samples, inject a standard mixture to verify system performance, including peak shape, retention time, and signal intensity. This ensures the instrument is performing consistently.
-
Verify Calibration Curve: Ensure the calibration curve is linear over the expected concentration range of your samples and that quality control (QC) samples fall within acceptable limits.
-
Check for Sample Carryover: Inject a blank sample after a high-concentration sample to ensure that no residual analyte is being carried over in the injector, which can affect the accuracy of the subsequent measurement.
Frequently Asked Questions (FAQs)
Q1: What is the best method for quantifying this compound?
A1: For high sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[1][2] Enzymatic assays can also be used and may be simpler to implement, but they may lack the specificity and sensitivity of LC-MS/MS and are more susceptible to interference from other molecules in the sample.[3][4]
Q2: My this compound signal is degrading over time in the autosampler. How can I improve its stability?
A2: Acyl-CoAs are prone to hydrolysis in aqueous solutions. To improve stability, keep samples cold (4°C) in the autosampler. Reconstitute dried extracts in a slightly acidic mobile phase or a solvent mixture with low water content immediately before analysis.[5]
Q3: What are the most common MS/MS transitions to monitor for this compound?
A3: Acyl-CoAs have a characteristic fragmentation pattern in positive ion mode ESI-MS/MS. The most common transition involves the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507 Da).[2] Therefore, for this compound (exact mass to be calculated based on your specific salt form), you would monitor the transition from the protonated parent ion [M+H]⁺ to the fragment ion [M+H-507]⁺. A secondary, confirmatory transition to the fragment at m/z 428 is also commonly used.[2]
Q4: How can I minimize ion suppression when analyzing this compound in complex samples like tissue homogenates?
A4: Effective sample cleanup is crucial. Solid-Phase Extraction (SPE) is highly recommended to remove salts and phospholipids (B1166683) that are major causes of ion suppression.[1][6] Additionally, optimizing the chromatographic separation to move the this compound peak away from the "void volume" where many interfering compounds elute can significantly reduce ion suppression. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the best way to correct for any remaining matrix effects.
Q5: What type of internal standard should I use for accurate quantification?
A5: The gold standard is a stable isotope-labeled (e.g., ¹³C, ¹⁵N) version of this compound. This will behave nearly identically to the analyte during extraction, chromatography, and ionization, providing the most accurate correction for experimental variability. If a specific SIL-IS is not available, an odd-chain acyl-CoA (e.g., C17-CoA) or another short-chain dicarboxylic acyl-CoA can be used, but it may not correct for all matrix effects as effectively.[7]
Data Presentation: Comparison of Analytical Methods
The following table summarizes typical performance characteristics for the quantification of short-chain acyl-CoAs, which are representative of what can be expected for this compound analysis.
| Parameter | LC-MS/MS | HPLC-UV/Fluorescence | Enzymatic Assays |
| Limit of Detection (LOD) | 1-10 fmol[8] | ~120 pmol (with derivatization) | ~50 fmol |
| Limit of Quantification (LOQ) | 5-50 fmol[8][9] | ~1.3 nmol (LC/MS-based) | ~100 fmol |
| Linearity (R²) | >0.99[7] | >0.99 | Variable |
| Precision (CV%) | < 5-10%[7] | < 15% | < 20% |
| Specificity | High | Moderate (risk of co-elution) | High (enzyme-specific) |
| Throughput | High | Moderate | Low to Moderate |
Note: Values are representative and can vary based on the specific instrument, method, and matrix.
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of this compound from Tissue
This protocol provides a general framework for the extraction and analysis of this compound from tissue samples.
1. Sample Preparation and Extraction (Solid-Phase Extraction)
-
Homogenization: Snap-freeze ~50-100 mg of tissue in liquid nitrogen. Homogenize the frozen tissue in 1 mL of ice-cold extraction buffer (e.g., 80:20 methanol (B129727):water or an acidic acetonitrile (B52724) solution).[10] Spike with a known amount of a suitable internal standard (e.g., ¹³C-labeled this compound).
-
Protein Precipitation: Vortex vigorously and centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet proteins.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water to remove salts and other polar interferences.
-
Elute the this compound with 1 mL of methanol.
-
-
Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).
2. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH 6.8.[8]
-
Mobile Phase B: Acetonitrile.[8]
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B over several minutes, hold, and then re-equilibrate. The exact gradient should be optimized for separation from other isomers and matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
3. Tandem Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Quantifier: [M+H]⁺ → [M+H-507]⁺
-
Qualifier: [M+H]⁺ → 428
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and source parameters (e.g., temperature, gas flows) for maximal signal intensity of this compound.
Protocol 2: Enzymatic Assay for this compound Thiolase Activity
This protocol measures the activity of this compound thiolase, which consumes this compound. The disappearance of this compound can be monitored spectrophotometrically.[3]
1. Reagents
-
Tris-HCl buffer (e.g., 100 mM, pH 8.0)
-
Magnesium Chloride (MgCl₂)
-
Coenzyme A (CoA)
-
This compound (substrate)
-
Enzyme sample (e.g., purified enzyme or cell lysate)
2. Assay Procedure
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and this compound in a cuvette. The formation of the this compound-Mg²⁺ complex can be monitored by an increase in absorbance at 305 nm.[3]
-
Allow the baseline absorbance to stabilize.
-
Initiate the reaction by adding the enzyme sample and CoA.
-
Monitor the decrease in absorbance at 305 nm over time. The rate of decrease is proportional to the this compound thiolase activity.
3. Calculation
The rate of reaction can be calculated using the Beer-Lambert law, with the appropriate extinction coefficient for the this compound-Mg²⁺ complex.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Validating 3-Oxoadipyl-CoA Measurements: A Comparative Guide to Analytical Methods with Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 3-oxoadipyl-CoA, a key intermediate in the β-ketoadipate pathway for the catabolism of aromatic compounds, is crucial for understanding various metabolic processes and for the development of novel therapeutics. This guide provides a comprehensive comparison of three common analytical methods for measuring this compound: spectrophotometry, high-performance liquid chromatography (HPLC), and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of internal standards for method validation is also discussed, highlighting the gold standard approach of using stable isotope-labeled analogs.
Comparison of Analytical Methods
The choice of analytical method for this compound quantification depends on the specific requirements of the study, including sensitivity, specificity, throughput, and available instrumentation. The following table summarizes the key performance characteristics of each method.
| Feature | Spectrophotometry | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Measures the absorbance of the this compound-Mg²⁺ complex at a specific wavelength. | Separates this compound from other molecules based on its physicochemical properties, followed by UV detection. | Separates this compound, ionizes it, and detects specific parent and daughter ions for highly selective quantification. |
| Limit of Detection (LOD) | In the low micromolar (µM) range. | In the low picomole (pmol) range[1]. | In the low nanomolar (nM) to sub-nanomolar range[2][3]. |
| Limit of Quantification (LOQ) | In the micromolar (µM) range. | In the picomole (pmol) range. | In the nanomolar (nM) range[2][3]. |
| Linearity | Good over a narrow concentration range. | Good over a wider concentration range compared to spectrophotometry[4][5]. | Excellent over several orders of magnitude[4][6][7]. |
| Reproducibility (Precision) | Moderate, susceptible to interference from other absorbing compounds. | Good, with typical inter-assay CVs of 5-15%. | Excellent, with inter-assay coefficients of variation (CVs) typically below 15%[6][8][9]. |
| Specificity | Low, as other compounds can absorb at the same wavelength. | Moderate, co-elution with other compounds can occur. | High, due to the specific detection of precursor and product ions (MRM). |
| Internal Standard Compatibility | Not readily compatible with internal standards. | Compatible with external and internal standards. | Ideal for use with stable isotope-labeled internal standards. |
Experimental Protocols
Spectrophotometric Assay
This method is based on the formation of a magnesium complex with this compound, which absorbs light at 305 nm.
Materials:
-
Tris-HCl buffer (1 M, pH 8.0)
-
Magnesium chloride (MgCl₂) solution (1 M)
-
3-oxoadipate solution
-
Succinyl-CoA solution
-
3-Oxoadipate:succinyl-CoA transferase enzyme
-
Spectrophotometer capable of measuring absorbance at 305 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and 3-oxoadipate.
-
Add succinyl-CoA to the mixture.
-
Initiate the reaction by adding the 3-oxoadipate:succinyl-CoA transferase enzyme.
-
Measure the increase in absorbance at 305 nm over time.
-
The concentration of this compound is calculated using the Beer-Lambert law, with a molar extinction coefficient (ε) of approximately 16,300 M⁻¹cm⁻¹ for the this compound-Mg²⁺ complex[10].
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method separates this compound from other cellular components before quantification by UV absorbance.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase A: Aqueous buffer (e.g., potassium phosphate (B84403) buffer)
-
Mobile phase B: Organic solvent (e.g., acetonitrile (B52724) or methanol)
-
This compound standard
Procedure:
-
Extract acyl-CoAs from the biological sample.
-
Inject the extracted sample onto the HPLC column.
-
Elute the compounds using a gradient of mobile phase A and B. A typical chromatogram shows a peak for this compound at a specific retention time[11].
-
Detect the eluted compounds using a UV detector at a wavelength of 260 nm (for the adenine (B156593) base of CoA).
-
Quantify the amount of this compound by comparing the peak area to a standard curve generated with known concentrations of a this compound standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and specificity for the quantification of this compound. The use of a stable isotope-labeled internal standard is highly recommended for the most accurate results.
Materials:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
Reversed-phase C18 or similar column
-
Mobile phase A: Water with a small amount of acid (e.g., 0.1% formic acid)
-
Mobile phase B: Acetonitrile or methanol (B129727) with a small amount of acid
-
This compound standard
-
Isotopically labeled this compound internal standard (e.g., [¹³C₆]-3-oxoadipyl-CoA)
Procedure:
-
Spike the biological sample with a known amount of the isotopically labeled internal standard.
-
Extract the acyl-CoAs from the sample.
-
Inject the extracted sample into the LC-MS/MS system.
-
Separate the compounds using a chromatographic gradient.
-
Detect the analytes using multiple reaction monitoring (MRM) in positive ion mode. For acyl-CoAs, a characteristic neutral loss of 507 amu (corresponding to the fragmentation of the phosphopantetheine moiety) is often monitored[3][8]. The specific MRM transition for this compound would be the precursor ion [M+H]⁺ to a specific product ion.
-
Quantify the endogenous this compound by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a standard curve.
Internal Standards for Validation
The use of an internal standard is crucial for accurate quantification as it corrects for variations in sample preparation, injection volume, and instrument response.
Workflow for using a stable isotope-labeled internal standard:
Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.
Enzymatic Synthesis of ¹³C-Labeled this compound
A chemoenzymatic approach can be utilized for the synthesis of isotopically labeled acyl-CoAs[12]. This method offers a route to produce a ¹³C-labeled this compound internal standard.
Conceptual Synthesis Pathway:
Caption: Conceptual pathway for the enzymatic synthesis of ¹³C-labeled this compound.
Metabolic Pathway of this compound
This compound is a central intermediate in the β-ketoadipate pathway, which is responsible for the degradation of aromatic compounds like protocatechuate and catechol to intermediates of the tricarboxylic acid (TCA) cycle.
The β-Ketoadipate Pathway:
Caption: The protocatechuate branch of the β-ketoadipate pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Degradation of Aromatics and Chloroaromatics by Pseudomonas sp. Strain B13: Purification and Characterization of 3-Oxoadipate:Succinyl-Coenzyme A (CoA) Transferase and this compound Thiolase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chemoenzymatic synthesis of acyl coenzyme A substrates enables in situ labeling of small molecules and proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Oxoadipyl-CoA Pathways in Diverse Bacteria
For Researchers, Scientists, and Drug Development Professionals
The 3-oxoadipyl-CoA pathway, also known as the β-ketoadipate pathway, is a central metabolic route in many bacteria for the degradation of aromatic compounds, funneling them into the tricarboxylic acid (TCA) cycle. This catabolic pathway is crucial for bioremediation and has potential applications in biotechnology and drug development. Understanding the variations of this pathway across different bacterial species is key to harnessing its full potential. This guide provides a comparative analysis of the this compound pathway in key bacterial genera, focusing on the well-studied catechol and protocatechuate branches.
Overview of the this compound Pathway
The this compound pathway is a convergent catabolic pathway that breaks down aromatic compounds, such as those derived from lignin (B12514952) or pollutants, into central metabolites. The pathway is typically divided into two main branches, the catechol branch and the protocatechuate branch, named after the key dihydroxylated aromatic intermediates. Both branches converge to form a common intermediate, this compound, which is then cleaved into acetyl-CoA and succinyl-CoA, feeding into the TCA cycle.[1][2][3]
Comparative Enzymology and Kinetics
The efficiency of the this compound pathway is determined by the kinetic properties of its key enzymes. Here, we compare the available kinetic data for two central enzymes in the pathway: 3-oxoadipate (B1233008):succinyl-CoA transferase and this compound thiolase, primarily from Pseudomonas sp. strain B13, as comprehensive data for other bacteria is limited.
| Enzyme | Bacterium | Substrate | K_m_ (mM) | V_max_ (U/mg) | k_cat_ (s⁻¹) | Optimal pH | Reference |
| 3-Oxoadipate:Succinyl-CoA Transferase | Pseudomonas sp. strain B13 | 3-Oxoadipate | 0.4 | - | - | 8.4 | [1][4] |
| Succinyl-CoA | 0.2 | - | - | [1][4] | |||
| This compound Thiolase | Pseudomonas sp. strain B13 | This compound | 0.15 | - | - | 7.8 | [1][4] |
| CoA | 0.01 | - | - | [1][4] |
Pathway Variations and Regulation
While the core enzymatic steps of the this compound pathway are conserved, its genetic organization and regulation can vary significantly among different bacteria, reflecting their adaptation to diverse environments and substrates.
In Pseudomonas species:
-
Pseudomonas putida is a well-studied model organism for aromatic degradation. In many Pseudomonas strains, the genes for the catechol and protocatechuate branches are organized into distinct operons.[5][6]
-
Regulation is tightly controlled, often involving specific transcriptional regulators that respond to the presence of aromatic substrates.[5]
In Acinetobacter baylyi:
-
A. baylyi is known for its remarkable metabolic versatility and genetic tractability.[7][8][9]
-
The genes for the this compound pathway are also organized in operons, and their expression is subject to complex regulation, including catabolite repression and cross-regulation between the catechol and protocatechuate branches.[10] This allows the bacterium to prioritize the degradation of certain aromatic compounds over others.
In Rhodococcus species:
-
Gram-positive bacteria like Rhodococcus also possess the this compound pathway for aromatic catabolism.[11]
-
Rhodococcus opacus has been noted for its high-flux β-ketoadipate pathway, contributing to its tolerance of aromatic compounds.[12][13][14]
-
The genetic organization and regulation in Rhodococcus show some differences compared to Gram-negative bacteria, highlighting evolutionary divergence.
Metabolic Flux and Pathway Efficiency
Metabolic flux analysis provides a quantitative understanding of the flow of metabolites through a pathway. Studies in Pseudomonas putida have revealed a dynamic and flexible metabolism, where the fluxes through the this compound pathway are adjusted based on the available carbon sources.[15][16][17][18][19] For instance, when grown on aromatic compounds, there is a significant flux of carbon through the β-ketoadipate pathway into the TCA cycle.[15] In Rhodococcus opacus, the high flux through this pathway is linked to its ability to tolerate and utilize aromatic compounds efficiently.[12][13][14]
Experimental Protocols
Accurate measurement of enzyme activity and pathway intermediates is crucial for comparative studies. Below are detailed methodologies for key experiments.
Enzyme Assays
1. Protocatechuate 3,4-Dioxygenase Activity Assay:
-
Principle: This assay measures the activity of protocatechuate 3,4-dioxygenase by monitoring the decrease in absorbance at 290 nm as protocatechuate is consumed.[2][10]
-
Reagents:
-
50 mM Tris-acetate buffer, pH 7.5
-
0.4 mM Protocatechuate solution (freshly prepared in buffer)
-
Enzyme solution (cell-free extract or purified enzyme)
-
-
Procedure:
-
Pipette 3.0 mL of the protocatechuate solution into a cuvette and equilibrate to 37°C.
-
Add a small volume (e.g., 50 µL) of the enzyme solution and mix gently.
-
Record the decrease in absorbance at 290 nm over time using a spectrophotometer.
-
Calculate the rate of substrate consumption from the linear portion of the curve.
-
A blank reaction without the enzyme should be run to account for any non-enzymatic substrate degradation.
-
2. Catechol 1,2-Dioxygenase Activity Assay:
-
Principle: The activity of catechol 1,2-dioxygenase is determined by measuring the formation of its product, cis,cis-muconic acid, which absorbs light at 260 nm.[20][21][22]
-
Reagents:
-
50 mM Phosphate (B84403) buffer, pH 7.2
-
Catechol solution (concentration to be optimized, e.g., 100 µM)
-
Enzyme solution
-
-
Procedure:
-
Prepare a reaction mixture containing the phosphate buffer and catechol solution.
-
Pre-incubate the mixture at the desired temperature (e.g., 35°C).
-
Initiate the reaction by adding the enzyme solution.
-
Monitor the increase in absorbance at 260 nm over time.
-
The rate of product formation can be calculated using the molar extinction coefficient of cis,cis-muconic acid (ε₂₆₀ = 16,800 M⁻¹cm⁻¹).[20]
-
3. 3-Oxoadipate:Succinyl-CoA Transferase Assay:
-
Principle: This assay spectrophotometrically measures the formation of the this compound-Mg²⁺ complex, which absorbs at 305 nm.[1]
-
Reagents:
-
Tris-HCl buffer (e.g., 35 mM, pH 8.0)
-
MgCl₂ (e.g., 25 mM)
-
3-Oxoadipate (e.g., 3.5 mM)
-
Succinyl-CoA (e.g., 0.15 mM)
-
Enzyme solution
-
-
Procedure:
-
Combine the buffer, MgCl₂, and 3-oxoadipate in a cuvette.
-
Add the enzyme solution and pre-incubate.
-
Start the reaction by adding succinyl-CoA.
-
Measure the increase in absorbance at 305 nm.
-
4. This compound Thiolase Assay:
-
Principle: This is a coupled assay that measures the decrease in the this compound-Mg²⁺ complex at 305 nm upon its cleavage by the thiolase in the presence of CoA.[1]
-
Reagents:
-
All reagents for the 3-oxoadipate:succinyl-CoA transferase assay.
-
Purified 3-oxoadipate:succinyl-CoA transferase.
-
CoA (e.g., 0.2 mM)
-
Thiolase enzyme solution.
-
-
Procedure:
-
First, generate this compound in situ by running the transferase reaction to completion.
-
Initiate the thiolase reaction by adding CoA and the thiolase enzyme.
-
Monitor the decrease in absorbance at 305 nm.
-
Metabolite Analysis
High-Performance Liquid Chromatography (HPLC) for CoA Derivatives:
-
Principle: Reverse-phase HPLC can be used to separate and quantify CoA derivatives, such as succinyl-CoA, acetyl-CoA, and this compound.[1]
-
Sample Preparation: Cell extracts need to be prepared and proteins precipitated (e.g., with acid) to release the CoA derivatives.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of two solvents is often employed, for example, a buffer like potassium phosphate at a slightly acidic pH (e.g., pH 4.5-5.5) and an organic solvent like acetonitrile (B52724) or methanol.
-
Detection: UV detection at around 260 nm (the absorbance maximum for the adenine (B156593) base of CoA) is commonly used.
-
-
Quantification: Quantification is achieved by comparing the peak areas of the samples to those of known standards.
Visualizing the Pathways and Workflows
To facilitate a clearer understanding of the concepts discussed, the following diagrams illustrate the this compound pathway and a typical experimental workflow.
Caption: The catechol and protocatechuate branches of the this compound pathway.
References
- 1. Frontiers | The Protocatechuate 3,4-Dioxygenase Solubility (PCDS) Tag Enhances the Expression and Solubility of Heterogenous Proteins in Escherichia coli [frontiersin.org]
- 2. PROTOCATECHUATE 3,4-DIOXYGENASE from Pseudomonas sp. - TOYOBO USA [toyobousa.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Degradation of Aromatics and Chloroaromatics by Pseudomonas sp. Strain B13: Purification and Characterization of 3-Oxoadipate:Succinyl-Coenzyme A (CoA) Transferase and this compound Thiolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modified 3-Oxoadipate Pathway for the Biodegradation of Methylaromatics in Pseudomonas reinekei MT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unraveling the genomic diversity of the Pseudomonas putida group: exploring taxonomy, core pangenome, and antibiotic resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel metabolic features in Acinetobacter baylyi ADP1 revealed by a multiomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Engineering of Acinetobacter baylyi ADP1 for Improved Growth on Gluconate and Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genome evolution of Acinetobacter baylyi ADP1 during laboratory domestication: acquired mutations impact competence and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. toyobo-global.com [toyobo-global.com]
- 11. Elucidating the biodegradation pathway and catabolic genes of benzophenone-3 in Rhodococcus sp. S2-17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A High-Quality Genome-Scale Model for Rhodococcus opacus Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A High-Quality Genome-Scale Model for Rhodococcus opacus Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Multi-omics analysis unravels a segregated metabolic flux network that tunes co-utilization of sugar and aromatic carbons in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pseudomonas putida KT2440 metabolism undergoes sequential modifications during exponential growth in a complete medium as compounds are gradually consumed - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. GC-MS-based 13C metabolic flux analysis resolves the parallel and cyclic glucose metabolism of Pseudomonas putida KT2440 and Pseudomonas aeruginosa PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Research Collection | ETH Library [research-collection.ethz.ch]
- 20. High activity catechol 1,2-dioxygenase from Stenotrophomonas maltophilia strain KB2 as a useful tool in cis,cis-muconic acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scielo.br [scielo.br]
- 22. Frontiers | Characterization of a Novel Functional Trimeric Catechol 1,2-Dioxygenase From a Pseudomonas stutzeri Isolated From the Gulf of Mexico [frontiersin.org]
A Comparative Guide to the Efficiency of 3-Oxoadipyl-CoA Thiolases
For researchers and professionals in drug development and metabolic engineering, understanding the efficiency of enzymes is paramount. This guide provides a comparative analysis of different 3-oxoadipyl-CoA thiolases, enzymes that play a crucial role in the beta-ketoadipate pathway for the degradation of aromatic compounds. The efficiency of these enzymes is a key determinant in the overall flux through this pathway, making them important targets for study and engineering.
Quantitative Comparison of Kinetic Parameters
The following table summarizes the key kinetic parameters for characterized this compound thiolases. A direct comparison of these values provides insights into the catalytic efficiency and substrate affinity of each enzyme.
| Enzyme Source | Enzyme Name | Substrate(s) | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| Pseudomonas sp. strain B13 | This compound Thiolase | This compound | 0.15[1] | 7.83[1] | 5.22 x 10⁴ |
| CoA | 0.01[1] | ||||
| Thermomonospora fusca | Tfu_0875 (wild-type) | Succinyl-CoA & Acetyl-CoA | 2.10 | 0.0053 | 2.52 |
| Thermomonospora fusca | Tfu_0875 (N249W mutant) | Succinyl-CoA & Acetyl-CoA | 1.37 | 0.0055 | 4.01 |
| Thermomonospora fusca | Tfu_0875 (N249W/L163H mutant) | Succinyl-CoA & Acetyl-CoA | 1.14 | 0.0065 | 5.70 |
| Thermomonospora fusca | Tfu_0875 (N249W/L163H/E217L mutant) | Succinyl-CoA & Acetyl-CoA | 0.59 | 0.0098 | 16.61 |
Note: The k_cat_ value for Pseudomonas sp. strain B13 was converted from 470 min⁻¹[1]. The kinetic parameters for Tfu_0875 and its mutants are for the condensation reaction of succinyl-CoA and acetyl-CoA.
Experimental Protocols
The determination of the kinetic parameters listed above relies on precise experimental assays. Below are the methodologies employed for the key experiments.
Assay for this compound Thiolase from Pseudomonas sp. strain B13 (Thiolysis Reaction)[1]
This assay measures the thiolytic cleavage of this compound.
-
Principle: The assay spectrally monitors the decrease in the magnesium-complexed this compound at 305 nm upon the addition of Coenzyme A (CoA), which initiates the thiolysis reaction.
-
Reagents:
-
Tris-HCl buffer (pH 8.0)
-
MgCl₂
-
3-Oxoadipate
-
Succinyl-CoA
-
Purified 3-oxoadipate:succinyl-CoA transferase (for in situ generation of this compound)
-
Coenzyme A (CoA)
-
Enzyme sample (purified this compound thiolase)
-
-
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, 3-oxoadipate, and succinyl-CoA.
-
Add purified 3-oxoadipate:succinyl-CoA transferase to the mixture to synthesize this compound in situ.
-
Incubate the reaction mixture to allow for the formation of the this compound-Mg²⁺ complex, which absorbs at 305 nm.
-
Initiate the thiolase reaction by adding a known concentration of CoA and the this compound thiolase enzyme sample.
-
Monitor the decrease in absorbance at 305 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Determine the kinetic parameters (K_m_ and V_max_) by measuring the initial velocities at varying concentrations of this compound and CoA and fitting the data to the Michaelis-Menten equation. k_cat_ is calculated from V_max_ and the enzyme concentration.
-
Assay for 3-Ketoacyl-CoA Thiolase (Tfu_0875) (Condensation Reaction)
This assay measures the condensation of succinyl-CoA and acetyl-CoA to form this compound.
-
Principle: This is a coupled-enzyme assay that indirectly measures the amount of CoA released during the condensation reaction. The released CoA reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB²⁻), which is a yellow-colored compound that can be quantified by measuring its absorbance at 412 nm.
-
Reagents:
-
Tris buffer (pH 7.4)
-
KCl
-
Acetyl-CoA
-
Succinyl-CoA (or other dicarbonyl-CoA)
-
Purified Tfu_0875 enzyme or its mutants
-
DTNB solution
-
-
Procedure:
-
Prepare a reaction mixture containing Tris buffer, KCl, acetyl-CoA, and succinyl-CoA.
-
Add the purified Tfu_0875 enzyme to initiate the condensation reaction.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction and develop the color by adding a DTNB solution.
-
Measure the absorbance of the resulting TNB²⁻ at 412 nm using a spectrophotometer.
-
Create a standard curve using known concentrations of CoA to determine the amount of CoA released in the enzymatic reaction.
-
Calculate the initial reaction velocity.
-
Determine the kinetic parameters by varying the concentrations of succinyl-CoA and acetyl-CoA and fitting the data to the appropriate kinetic model.
-
Signaling Pathway and Experimental Workflow
To provide a broader context, the following diagrams illustrate a key metabolic pathway involving this compound thiolase and a typical experimental workflow for its characterization.
References
A Comparative Guide to the Validation of a Novel LC-MS/MS Method for 3-Oxoadipyl-CoA Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-oxoadipyl-CoA against the established high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method. The presented data and protocols aim to assist researchers in selecting the most appropriate analytical technique for their specific needs in metabolic research and drug development.
Performance Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the novel LC-MS/MS method and the traditional HPLC-UV method for the analysis of this compound. The data for the "New LC-MS/MS Method" is based on typical performance characteristics observed for similar assays.[1][2][3][4]
| Performance Metric | New LC-MS/MS Method | Existing HPLC-UV Method |
| Limit of Detection (LOD) | 0.5 nM[3][4] | 1 µM |
| Limit of Quantification (LOQ) | 1.5 nM[4] | 5 µM |
| Linearity (R²) | >0.99[5] | >0.99 |
| Dynamic Range | 1.5 - 2000 nM | 5 - 500 µM |
| Precision (Intra-day %CV) | <5% | <10% |
| Precision (Inter-day %CV) | <8% | <15% |
| Accuracy (% Recovery) | 95-105%[4] | 90-110% |
| Specificity | High (based on mass-to-charge ratio) | Moderate (potential for co-eluting interferences) |
| Sample Volume Required | Low (e.g., <50 µL) | High (e.g., >100 µL) |
| Run Time per Sample | ~5-10 minutes | ~20-30 minutes |
Experimental Protocols
New Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a sensitive and specific method for the quantification of this compound using LC-MS/MS.
1. Sample Preparation (from cell culture)
-
Cell Lysis: Wash cell pellets with ice-cold phosphate-buffered saline (PBS). Add 200 µL of ice-cold 5% sulfosalicylic acid (SSA) to the cell pellet.[1]
-
Homogenization: Vortex the mixture vigorously for 1 minute and incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new microcentrifuge tube.
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., ¹³C-labeled acyl-CoA) to the supernatant.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 2% to 50% Mobile Phase B over 5 minutes, followed by a wash and re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: Precursor ion (Q1) m/z 896.2 → Product ion (Q3) m/z 389.1 (corresponding to the 3'-phospho-ADP moiety). A second, confirmatory transition should also be monitored.
-
Instrumentation: A triple quadrupole mass spectrometer.
-
Existing Method: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This protocol describes the traditional method for analyzing this compound.[6][7][8][9]
1. Sample Preparation
-
Extraction: Homogenize tissue or cell samples in a suitable buffer (e.g., perchloric acid or potassium phosphate (B84403) buffer).[6]
-
Purification: Perform solid-phase extraction (SPE) to remove interfering substances and concentrate the acyl-CoAs.[6]
-
Elution and Reconstitution: Elute the acyl-CoAs from the SPE cartridge and reconstitute in the initial mobile phase.
2. HPLC-UV Analysis
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 100 mM potassium phosphate buffer, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Quantification: Based on the peak area of a standard curve prepared with a this compound standard.
Visualizations
Signaling Pathway
The following diagram illustrates the 3-oxoadipate (B1233008) pathway, a key metabolic route for the degradation of aromatic compounds, where this compound is a central intermediate.[10][11][12]
Caption: The 3-oxoadipate metabolic pathway.
Experimental Workflow
This diagram outlines the logical flow of the new LC-MS/MS method for the quantification of this compound.
Caption: Workflow for this compound analysis by LC-MS/MS.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.cnr.it [iris.cnr.it]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 8. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Degradation of Aromatics and Chloroaromatics by Pseudomonas sp. Strain B13: Purification and Characterization of 3-Oxoadipate:Succinyl-Coenzyme A (CoA) Transferase and this compound Thiolase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modified 3-Oxoadipate Pathway for the Biodegradation of Methylaromatics in Pseudomonas reinekei MT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound thiolase - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Assessing Antibody Cross-Reactivity Against 3-Oxoadipyl-CoA Analogs
For researchers, scientists, and drug development professionals, understanding the specificity of an antibody is paramount. This guide provides a comprehensive framework for evaluating the cross-reactivity of antibodies developed against 3-oxoadipyl-CoA with its structural analogs. While specific experimental data for anti-3-oxoadipyl-CoA antibodies is not widely published, this document outlines the established methodologies and data presentation standards necessary for such an investigation, utilizing illustrative hypothetical data.
The specificity of an antibody, or its ability to bind exclusively to its target antigen, is a critical attribute for its use in various applications, from diagnostic assays to therapeutic agents. Cross-reactivity, the binding of an antibody to molecules that are structurally similar to the target antigen, can lead to inaccurate results and potential off-target effects. Therefore, a thorough assessment of cross-reactivity is an essential step in the validation of any new antibody.
Comparative Analysis of Antibody Specificity
To quantify the cross-reactivity of a hypothetical anti-3-oxoadipyl-CoA antibody, a competitive enzyme-linked immunosorbent assay (ELISA) is the preferred method. This assay measures the ability of various analogs to compete with this compound for binding to the antibody. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the analog required to inhibit 50% of the binding of a labeled this compound to the antibody.
The percentage of cross-reactivity is then calculated using the following formula[1]:
Cross-Reactivity (%) = (IC50 of this compound / IC50 of Analog) x 100
Below are tables summarizing hypothetical cross-reactivity data for a fictional anti-3-oxoadipyl-CoA monoclonal antibody (mAb-3OAC).
Table 1: Hypothetical IC50 Values for this compound and its Analogs
| Compound | Structure | IC50 (nM) |
| This compound | Target Antigen | 50 |
| Analog A: 2-Methyl-3-oxoadipyl-CoA | Methyl group at C2 | 250 |
| Analog B: 4-Methyl-3-oxoadipyl-CoA | Methyl group at C4 | 500 |
| Analog C: 2-Chloro-3-oxoadipyl-CoA | Chlorine at C2 | 1000 |
| Analog D: 3-Oxoglutaryl-CoA | Shorter carbon chain | > 10,000 |
| Analog E: Succinyl-CoA | Different functional group | > 10,000 |
Table 2: Calculated Cross-Reactivity of mAb-3OAC with this compound Analogs
| Compound | IC50 (nM) | Cross-Reactivity (%) |
| This compound | 50 | 100 |
| Analog A: 2-Methyl-3-oxoadipyl-CoA | 250 | 20 |
| Analog B: 4-Methyl-3-oxoadipyl-CoA | 500 | 10 |
| Analog C: 2-Chloro-3-oxoadipyl-CoA | 1000 | 5 |
| Analog D: 3-Oxoglutaryl-CoA | > 10,000 | < 0.5 |
| Analog E: Succinyl-CoA | > 10,000 | < 0.5 |
Experimental Protocols
A detailed protocol for a competitive ELISA to determine antibody cross-reactivity is provided below. This is a generalized procedure and may require optimization for specific antibodies and antigens.
Competitive ELISA Protocol
1. Coating of Microplate:
-
A solution of this compound conjugated to a carrier protein (e.g., BSA) is prepared in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
100 µL of the coating solution is added to each well of a 96-well microplate.
-
The plate is incubated overnight at 4°C.
-
The coating solution is removed, and the plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
2. Blocking:
-
To prevent non-specific binding, 200 µL of a blocking buffer (e.g., 3% BSA in PBS) is added to each well.
-
The plate is incubated for 1-2 hours at room temperature.
-
The blocking buffer is removed, and the plate is washed three times with the wash buffer.
3. Competitive Reaction:
-
Serial dilutions of the unlabeled this compound (as a standard) and its analogs are prepared in an assay buffer.
-
A fixed concentration of the anti-3-oxoadipyl-CoA antibody is added to each dilution of the standards and analogs and incubated for 1 hour at room temperature to allow the antibody to bind to the free antigen.
-
100 µL of these mixtures are then added to the coated and blocked microplate wells.
-
The plate is incubated for 1-2 hours at room temperature. During this time, any unbound antibody will bind to the coated antigen.
-
The plate is then washed five times with the wash buffer to remove unbound antibodies and antigens.
4. Detection:
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and specific for the primary antibody's species and isotype is diluted in the assay buffer.
-
100 µL of the diluted secondary antibody is added to each well.
-
The plate is incubated for 1 hour at room temperature.
-
The plate is washed five times with the wash buffer.
5. Signal Development and Measurement:
-
A substrate solution (e.g., TMB for HRP) is added to each well (typically 100 µL).
-
The plate is incubated in the dark at room temperature for 15-30 minutes, or until a color change is observed.
-
The enzymatic reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).
-
The absorbance in each well is read using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).
6. Data Analysis:
-
A standard curve is generated by plotting the absorbance values against the log of the concentration of the unlabeled this compound.
-
The IC50 value for the standard and each analog is determined from their respective inhibition curves.
-
The percentage of cross-reactivity for each analog is calculated using the formula mentioned previously.
Visualizing the Workflow
The following diagram illustrates the general workflow for assessing the cross-reactivity of an antibody.
Signaling Pathways and Logical Relationships
While there are no specific signaling pathways directly involving antibodies against the metabolic intermediate this compound, the importance of antibody specificity can be represented in a logical diagram. The diagram below illustrates how antibody specificity is a critical factor in the reliability of immunoassays.
References
A Comparative Guide to Aromatic Degradation Pathways: 3-Oxoadipate and Beyond
For Researchers, Scientists, and Drug Development Professionals
The microbial degradation of aromatic compounds is a cornerstone of global carbon cycling and a focal point for bioremediation and biocatalysis research. Central to this process are a number of distinct biochemical pathways that funnel a wide array of aromatic substrates into central metabolism. This guide provides a detailed comparison of the 3-oxoadipate (B1233008) pathway with other major aromatic degradation pathways, including the homogentisate (B1232598), gentisate, and homoprotocatechuate pathways. We present comparative quantitative data, detailed experimental protocols, and visual pathway representations to aid researchers in understanding and harnessing these complex metabolic networks.
At a Glance: Key Aromatic Degradation Pathways
The aerobic degradation of aromatic compounds typically converges on a few key intermediates, which are then processed by specific ring-cleavage pathways. The 3-oxoadipate pathway, with its two main branches, is one of the most extensively studied. However, other pathways, such as those for homogentisate, gentisate, and homoprotocatechuate, play equally crucial roles in the catabolism of a diverse range of aromatic molecules.
| Pathway | Key Intermediate(s) | Typical Substrates | Ring Cleavage Enzyme |
| 3-Oxoadipate Pathway (Catechol Branch) | Catechol | Benzene, Toluene, Naphthalene, Phenol | Catechol 1,2-dioxygenase |
| 3-Oxoadipate Pathway (Protocatechuate Branch) | Protocatechuate | 4-Hydroxybenzoate, Vanillate | Protocatechuate 3,4-dioxygenase |
| Homogentisate Pathway | Homogentisate | Tyrosine, Phenylalanine | Homogentisate 1,2-dioxygenase |
| Gentisate Pathway | Gentisate | 3-Hydroxybenzoate, Salicylate | Gentisate 1,2-dioxygenase |
| Homoprotocatechuate Pathway | Homoprotocatechuate (3,4-dihydroxyphenylacetate) | 4-Hydroxyphenylacetate, Tyramine, Dopamine | Homoprotocatechuate 2,3-dioxygenase |
Quantitative Comparison of Key Pathway Enzymes
The efficiency and substrate specificity of each pathway are largely determined by the kinetic properties of their key ring-cleavage dioxygenases. The following table summarizes available kinetic data for these enzymes from various microbial sources.
| Enzyme | Organism | Substrate | K_m_ (µM) | V_max_ (U/mg) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| Catechol 1,2-dioxygenase | Pseudomonas putida | Catechol | 13.2 | - | 16.13 | 1.22 x 10⁶ |
| Stenotrophomonas maltophilia KB2 | Catechol | 12.8 | 1218.8 | - | - | |
| Paracoccus sp. MKU1 | Catechol | 12.89 | 310.1 | - | - | |
| Protocatechuate 3,4-dioxygenase | Pseudomonas sp. | Protocatechuate | 18.5 | - | - | - |
| Homogentisate 1,2-dioxygenase | Human (recombinant) | Homogentisate | - | - | 16 | - |
| Pseudomonas chlororaphis UFB2 | Homogentisate | - | - | - | - | |
| Gentisate 1,2-dioxygenase | Pseudarthrobacter phenanthrenivorans Sphe3 | Gentisate | 25.9 | 1.2 (mM·s⁻¹) | - | - |
| Sphingomonas sp. RW5 | Gentisate | - | - | - | - | |
| Homoprotocatechuate 2,3-dioxygenase | Brevibacterium fuscum | 4-Nitrocatechol | - | - | - | - |
Note: Enzyme kinetic parameters can vary significantly depending on the specific organism, enzyme purity, and assay conditions. The data presented here are for comparative purposes. A "U" (Unit) of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under specified conditions.
Visualizing the Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the core reactions of the 3-oxoadipate, homogentisate, and gentisate pathways.
Experimental Protocols
Accurate and reproducible experimental data are critical for comparing the efficacy of different degradation pathways. Below are detailed methodologies for assaying the key ring-cleavage enzymes.
Protocol 1: Assay for Catechol 1,2-Dioxygenase Activity
This spectrophotometric assay measures the formation of cis,cis-muconic acid from catechol.
Materials:
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.5)
-
Catechol solution (10 mM in water, freshly prepared)
-
Cell-free extract or purified enzyme solution
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing:
-
1 mL of 50 mM potassium phosphate buffer (pH 7.5)
-
100 µL of 10 mM catechol solution
-
Make up the volume to 2.9 mL with distilled water.
-
-
Equilibrate the mixture to the desired temperature (e.g., 25°C or 30°C).
-
Initiate the reaction by adding 100 µL of the cell-free extract or purified enzyme.
-
Immediately monitor the increase in absorbance at 260 nm for 3-5 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA₂₆₀/min) from the initial linear portion of the curve.
Calculation of Enzyme Activity: One unit (U) of catechol 1,2-dioxygenase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of cis,cis-muconic acid per minute.
Activity (U/mL) = (ΔA₂₆₀/min * Total reaction volume (mL)) / (ε * Path length (cm) * Enzyme volume (mL))
Where:
-
ε (molar extinction coefficient of cis,cis-muconic acid at 260 nm) = 16,800 M⁻¹cm⁻¹
Protocol 2: Assay for Homogentisate 1,2-Dioxygenase Activity
This assay measures the formation of maleylacetoacetate from homogentisate.
Materials:
-
MES buffer (20 mM) with NaCl (80 mM), pH 6.2
-
Homogentisate solution (10 mM in water, freshly prepared and pH adjusted to ~7.0)
-
Cell-free extract or purified enzyme solution
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing:
-
1 mL of MES buffer (pH 6.2)
-
Sufficient volume of homogentisate solution to achieve a final concentration of 200 µM.
-
Make up the volume to 2.9 mL with the buffer.
-
-
Equilibrate the mixture to 25°C.
-
Start the reaction by adding 100 µL of the enzyme solution.
-
Monitor the increase in absorbance at 330 nm for 3-5 minutes.
-
Determine the initial rate of absorbance change (ΔA₃₃₀/min).
Calculation of Enzyme Activity: One unit (U) of homogentisate 1,2-dioxygenase activity is defined as the amount of enzyme that produces 1 µmol of maleylacetoacetate per minute.
Activity (U/mL) = (ΔA₃₃₀/min * Total reaction volume (mL)) / (ε * Path length (cm) * Enzyme volume (mL))
Where:
-
ε (molar extinction coefficient of maleylacetoacetate at 330 nm) = 13,500 M⁻¹cm⁻¹
Protocol 3: Assay for Gentisate 1,2-Dioxygenase Activity
This method quantifies the formation of maleylpyruvate from gentisate.
Materials:
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Gentisate solution (10 mM in water, freshly prepared)
-
Cell-free extract or purified enzyme solution
-
UV-Vis spectrophotometer
Procedure:
-
In a quartz cuvette, prepare a reaction mixture containing:
-
1 mL of 100 mM potassium phosphate buffer (pH 7.5)
-
A suitable volume of gentisate solution to reach a final concentration of 0.33 mM.
-
Adjust the volume to 2.9 mL with buffer.
-
-
Incubate the mixture at 25°C.
-
Initiate the reaction by adding 100 µL of the enzyme preparation.
-
Record the increase in absorbance at 330 nm over 3-5 minutes.
-
Calculate the initial rate of absorbance change (ΔA₃₃₀/min).
Calculation of Enzyme Activity: One unit (U) of gentisate 1,2-dioxygenase activity corresponds to the formation of 1 µmol of maleylpyruvate per minute.
Activity (U/mL) = (ΔA₃₃₀/min * Total reaction volume (mL)) / (ε * Path length (cm) * Enzyme volume (mL))
Where:
-
ε (molar extinction coefficient of maleylpyruvate at 330 nm) = 10,800 M⁻¹cm⁻¹[1]
Protocol 4: Whole-Cell Aromatic Compound Degradation Assay
This protocol outlines a general method for monitoring the degradation of an aromatic compound by a bacterial culture using High-Performance Liquid Chromatography (HPLC).
Workflow:
Procedure:
-
Culture Preparation: Grow the bacterial strain of interest in a suitable minimal medium with a non-aromatic carbon source until it reaches the mid-exponential phase.
-
Inoculation: Inoculate fresh minimal medium with the prepared culture to a specific optical density (e.g., OD₆₀₀ of 0.1).
-
Substrate Addition: Add the aromatic compound of interest to a known final concentration (e.g., 1 mM). Include a control flask with the aromatic compound but without the bacterial inoculum to account for abiotic losses.
-
Incubation: Incubate the cultures under appropriate conditions (e.g., 30°C with shaking).
-
Sampling: At regular time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot (e.g., 1 mL) from each culture flask.
-
Sample Preparation: Immediately centrifuge the samples to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells or debris.
-
HPLC Analysis: Analyze the filtered supernatant using an HPLC system equipped with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Diode Array Detector). The mobile phase and detection wavelength will depend on the specific aromatic compound being analyzed.
-
Quantification: Create a standard curve using known concentrations of the aromatic compound to quantify its concentration in the experimental samples.
-
Data Analysis: Plot the concentration of the aromatic compound over time to determine the degradation profile. The degradation rate can be calculated from the slope of the linear portion of this curve.
Conclusion
The 3-oxoadipate pathway represents a versatile and widespread strategy for aromatic catabolism. However, a comprehensive understanding of microbial aromatic degradation requires consideration of other key pathways, including the homogentisate, gentisate, and homoprotocatechuate pathways. The choice of pathway employed by a microorganism is dependent on the available substrate and the genetic repertoire of the organism. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers investigating these intricate metabolic networks, with applications ranging from environmental bioremediation to the biocatalytic production of valuable chemicals. Further research focusing on direct comparative studies of whole-cell degradation rates across a wider range of organisms and substrates will be crucial for a more complete understanding of the factors governing the efficiency of aromatic compound biodegradation in nature and in engineered systems.
References
A Comparative Kinetic Analysis of 3-Oxoadipyl-CoA Transferase from Various Biological Sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinetic properties of 3-oxoadipyl-CoA transferase (EC 2.8.3.6) from different biological origins. This enzyme plays a crucial role in the β-ketoadipate pathway, a key catabolic route for the degradation of aromatic compounds in various microorganisms. Understanding the kinetic differences of this enzyme across species is vital for applications in bioremediation, metabolic engineering, and as a potential target for drug development.
Executive Summary
This compound transferase catalyzes the reversible transfer of Coenzyme A (CoA) from succinyl-CoA to 3-oxoadipate (B1233008), forming this compound and succinate.[1] This reaction is a critical step in funneling the breakdown products of aromatic compounds into the central metabolic pathways. This guide focuses on the kinetic parameters of the enzyme from the bacterium Pseudomonas knackmussii (formerly classified as Pseudomonas sp. strain B13), for which comprehensive data is available. While the enzyme is known to be present in other bacteria such as Acinetobacter calcoaceticus and Pseudomonas putida, detailed kinetic studies are less readily available in the public domain. Information on the kinetic properties of this specific CoA transferase in yeast and mammals is also limited, with related but distinct enzymes often studied in these organisms.
Kinetic Data Comparison
The following table summarizes the available quantitative kinetic data for this compound transferase.
| Organism | Substrate | Km (mM) | kcat (min-1) | Specific Activity (U/mg) | Optimal pH |
| Pseudomonas knackmussii | 3-Oxoadipate | 0.4[2][3][4] | 1,430[5] | 23.9[2] | 8.4[2][3][4] |
| Succinyl-CoA | 0.2[2][3][4] |
Note: One unit of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified assay conditions.
Signaling Pathway and Experimental Workflow
The enzymatic reaction catalyzed by this compound transferase is a key step in the β-ketoadipate pathway, which is responsible for the degradation of aromatic compounds.
Caption: The role of this compound transferase in the β-ketoadipate pathway.
The following diagram illustrates a typical workflow for the purification and kinetic analysis of this compound transferase.
Caption: Workflow for purification and kinetic characterization of this compound transferase.
Experimental Protocols
Purification of this compound Transferase from Pseudomonas knackmussii
This protocol is based on the method described by Kaschabek et al. (2002).[2]
-
Cell Growth and Harvest: Pseudomonas knackmussii is cultured in a mineral medium containing a suitable carbon source (e.g., 3-chlorobenzoate) to induce the expression of the enzyme. Cells are harvested by centrifugation.
-
Cell Lysis: The cell pellet is resuspended in a suitable buffer and lysed, for example, by sonication or French press.
-
Heat Treatment: The crude cell extract is subjected to a heat treatment (e.g., 59°C for 15 minutes) to denature and precipitate heat-labile proteins. The supernatant containing the heat-stable this compound transferase is collected after centrifugation.[2]
-
Chromatography: The enzyme is further purified using a series of chromatographic steps:
-
Phenyl-Sepharose Chromatography: A hydrophobic interaction chromatography step.
-
Mono-Q Chromatography: An anion-exchange chromatography step.
-
Superose 6 Gel Filtration: A size-exclusion chromatography step to separate proteins based on their molecular size.[2]
-
Kinetic Assay for this compound Transferase Activity
The activity of this compound transferase is typically measured spectrophotometrically by monitoring the formation of the this compound-Mg2+ complex, which absorbs light at 305 nm.[2][5]
-
Reaction Mixture: A typical assay mixture (1 ml total volume) contains:
-
35 µmol of Tris-HCl buffer (pH 8.0)
-
25 µmol of MgCl2
-
3.5 µmol of 3-oxoadipate
-
0.15 µmol of succinyl-CoA[2]
-
-
Initiation of Reaction: The reaction is initiated by the addition of the purified enzyme solution.
-
Measurement: The increase in absorbance at 305 nm is monitored over time using a spectrophotometer.
-
Calculation of Kinetic Parameters: Initial reaction velocities are determined at various substrate concentrations. The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are then calculated by fitting the data to the Michaelis-Menten equation. The turnover number (kcat) is determined from Vmax and the enzyme concentration.
Substrate Specificity and Inhibition
The this compound transferase from Pseudomonas knackmussii exhibits a high degree of specificity for its substrates. It does not utilize acetyl-CoA as a CoA donor. Furthermore, compounds such as 2-oxoadipate have been shown to cause some inhibition of the enzyme's activity.[2] Chelating agents like EDTA do not appear to affect the enzyme's activity, suggesting that it does not have a strong requirement for divalent metal ions for its catalytic function.[2]
Conclusion
The kinetic characterization of this compound transferase, particularly from prokaryotic sources like Pseudomonas knackmussii, provides valuable insights into the efficiency and substrate specificity of this key enzyme in aromatic compound degradation. The detailed experimental protocols provided herein offer a solid foundation for researchers aiming to study this enzyme further. Future research should focus on characterizing the kinetic properties of this enzyme from a wider range of organisms, including fungi and mammals, to enable a more comprehensive comparative analysis and to explore its potential in various biotechnological and biomedical applications.
References
- 1. 3-oxoadipate CoA-transferase - Wikipedia [en.wikipedia.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Degradation of aromatics and chloroaromatics by Pseudomonas sp. strain B13: purification and characterization of 3-oxoadipate:succinyl-coenzyme A (CoA) transferase and this compound thiolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Degradation of Aromatics and Chloroaromatics by Pseudomonas sp. Strain B13: Purification and Characterization of 3-Oxoadipate:Succinyl-Coenzyme A (CoA) Transferase and this compound Thiolase - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Central Role of 3-Oxoadipyl-CoA in a Convergent Metabolic Hub: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic pathways involving the key intermediate, 3-oxoadipyl-CoA. We will delve into the well-established succinyl-CoA-dependent route and explore an alternative ATP-dependent activation mechanism, offering supporting experimental data to validate their roles in cellular metabolism. This objective analysis aims to equip researchers with the necessary information to accurately model metabolic networks and identify potential targets for drug development.
At the Crossroads of Catabolism: The Significance of this compound
This compound stands as a central molecule in the β-ketoadipate pathway, a crucial catabolic route for the degradation of a wide range of aromatic compounds. This pathway funnels diverse substrates, often derived from lignin (B12514952) breakdown or industrial pollutants, into the Krebs cycle, highlighting its environmental and biotechnological importance. The formation and subsequent cleavage of this compound are pivotal steps that connect the upstream degradation of aromatic rings to central carbon metabolism.
Two Paths to Activation: A Comparative Analysis
The activation of 3-oxoadipate (B1233008) to its CoA thioester, this compound, is a critical regulatory point in this metabolic pathway. Two primary mechanisms have been identified for this conversion, each with distinct energetic and regulatory implications.
1. The Predominant Route: Succinyl-CoA-Dependent Activation
In many bacteria, the formation of this compound is catalyzed by the enzyme 3-oxoadipate:succinyl-CoA transferase . This enzyme facilitates the transfer of a CoA moiety from succinyl-CoA, an intermediate of the Krebs cycle, to 3-oxoadipate. This reaction directly links the catabolism of aromatic compounds to the central metabolic machinery.
2. An Alternative Strategy: ATP-Dependent Activation
An alternative pathway for 3-oxoadipate activation involves a 3-oxoadipate-CoA ligase , which utilizes the energy from ATP hydrolysis to ligate coenzyme A to 3-oxoadipate. This mechanism is particularly prominent in the degradation of substituted aromatic compounds and has been observed in organisms like the yeast Trichosporon cutaneum for the metabolism of 4-methyl-3-oxoadipate.[1]
The subsequent step in the pathway is the thiolytic cleavage of this compound into acetyl-CoA and succinyl-CoA, catalyzed by This compound thiolase . These products can then directly enter the Krebs cycle, completing the assimilation of the carbon from aromatic compounds.
Quantitative Comparison of Key Enzymes
The efficiency and substrate specificity of the enzymes involved in the this compound pathway are critical for understanding the overall flux through this metabolic route. Below is a comparative summary of the kinetic properties of the key enzymes from different microbial sources.
| Enzyme | Organism | Substrate(s) | K_m (mM) | k_cat (s⁻¹) | Optimal pH |
| 3-Oxoadipate:succinyl-CoA transferase | Pseudomonas sp. strain B13 | 3-Oxoadipate | 0.4[1] | 23.8[1] | 8.4[1] |
| Succinyl-CoA | 0.2[1] | ||||
| Acinetobacter calcoaceticus | - | - | - | - | |
| Pseudomonas putida | - | - | - | - | |
| This compound thiolase | Pseudomonas sp. strain B13 | This compound | 0.15[1] | 7.83[1] | 7.8[1] |
| CoA | 0.01[1] |
Data for Acinetobacter calcoaceticus and Pseudomonas putida transferases are noted to have similar specific activities to Pseudomonas sp. strain B13, but specific kinetic parameters were not available in the searched literature.
Experimental Protocols for Pathway Validation
Accurate measurement of enzyme activity is fundamental to validating the function of a metabolic pathway. The following are detailed protocols for the key enzymes involved in the this compound metabolic route.
Assay for 3-Oxoadipate:succinyl-CoA Transferase
This assay spectrophotometrically measures the formation of the Mg²⁺-chelate of this compound at 305 nm.
Reagents:
-
Tris-HCl buffer (1 M, pH 8.0)
-
MgCl₂ (1 M)
-
3-Oxoadipate solution (100 mM)
-
Succinyl-CoA solution (10 mM)
-
Enzyme preparation (cell-free extract or purified enzyme)
Procedure:
-
Prepare a reaction mixture containing 100 µl of Tris-HCl buffer, 25 µl of MgCl₂, and 35 µl of 3-oxoadipate solution in a total volume of 985 µl with distilled water.
-
Equilibrate the mixture to the assay temperature (e.g., 30 °C).
-
Initiate the reaction by adding 15 µl of succinyl-CoA solution.
-
Immediately monitor the increase in absorbance at 305 nm for several minutes.
-
The rate of reaction is calculated using the molar extinction coefficient of the this compound-Mg²⁺ complex.
Assay for this compound Thiolase
This assay measures the decrease in absorbance at 305 nm due to the cleavage of this compound in the presence of Coenzyme A.
Reagents:
-
Tris-HCl buffer (1 M, pH 7.8)
-
MgCl₂ (1 M)
-
3-Oxoadipate solution (100 mM)
-
Succinyl-CoA solution (10 mM)
-
Coenzyme A solution (10 mM)
-
Purified 3-oxoadipate:succinyl-CoA transferase
-
Enzyme preparation (cell-free extract or purified thiolase)
Procedure:
-
Generate this compound in situ by incubating a mixture of 100 µl of Tris-HCl buffer, 25 µl of MgCl₂, 35 µl of 3-oxoadipate, 15 µl of succinyl-CoA, and a catalytic amount of purified 3-oxoadipate:succinyl-CoA transferase in a total volume of 980 µl. Allow the reaction to proceed to completion (approximately 10-15 minutes).
-
Initiate the thiolase reaction by adding 20 µl of Coenzyme A solution.
-
Immediately monitor the decrease in absorbance at 305 nm.
-
The rate of reaction is calculated from the change in absorbance over time.
Visualizing the Metabolic Network and Experimental Workflow
To provide a clearer understanding of the metabolic pathways and the process of their validation, the following diagrams have been generated using Graphviz.
Caption: Metabolic pathways for the activation and degradation of 3-oxoadipate.
Caption: A generalized workflow for the validation of a metabolic pathway.
Conclusion
The validation of the role of this compound in metabolic models is crucial for both fundamental understanding of microbial catabolism and for applied biotechnology. While the succinyl-CoA-dependent pathway is well-characterized in several bacteria, the existence of an ATP-dependent alternative highlights the metabolic flexibility of microorganisms. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to further investigate this important metabolic junction. Future work should focus on obtaining more comparative kinetic data from a wider range of organisms and on the detailed characterization of the enzymes involved in the ATP-dependent pathway. Such studies will undoubtedly lead to more accurate metabolic models and open new avenues for metabolic engineering and drug discovery.
References
Assessing the Purity of Synthesized 3-Oxoadipyl-CoA: A Comparative Guide
For researchers, scientists, and drug development professionals working with 3-oxoadipyl-CoA, ensuring the purity of the synthesized compound is a critical step for reliable experimental outcomes. This guide provides a comparative overview of the primary analytical method for assessing the purity of this compound, High-Performance Liquid Chromatography (HPLC), and discusses other potential analytical considerations.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the most widely used and effective method for determining the purity of this compound and other short-chain acyl-CoA esters.[1] This technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). By monitoring the elution of the sample, a chromatogram is generated, where the area of the peak corresponding to this compound relative to the total area of all peaks indicates its purity.
Comparative Data of HPLC Methods for Acyl-CoA Analysis
| Parameter | Method 1: Reversed-Phase HPLC | Method 2: Ion-Pair Reversed-Phase HPLC |
| Principle | Separation based on hydrophobicity. | Enhanced retention of polar analytes like CoA esters through the addition of an ion-pairing agent to the mobile phase. |
| Stationary Phase (Column) | Develosil ODS (C18)[1] | C18 or similar reversed-phase column |
| Mobile Phase | Linear gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate)[1] | Acetonitrile gradient in an aqueous buffer (e.g., phosphate (B84403) buffer) containing an ion-pairing agent (e.g., tetrabutylammonium (B224687) hydrogen sulfate). |
| Detection | UV absorbance at 260 nm[1] | UV absorbance at 260 nm |
| Resolution | Good for separating a range of short-chain acyl-CoA esters.[1] | Can provide improved peak shape and resolution for highly polar CoA derivatives. |
| Lower Limit of Detection | Approximately 50 pmol for individual acyl-CoA esters.[1] | Generally in the low picomole range. |
| Advantages | Widely applicable, robust, and reproducible for various acyl-CoA esters. | Better retention and separation of very polar analytes that may elute too quickly in standard reversed-phase HPLC. |
| Disadvantages | May require optimization for baseline separation of very similar compounds. | Ion-pairing agents can be harsh on columns and require dedicated systems to avoid contamination. |
Experimental Workflow for Purity Assessment
The general workflow for assessing the purity of synthesized this compound using HPLC involves several key steps, from sample preparation to data analysis.
References
inter-laboratory comparison of 3-oxoadipyl-CoA quantification methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxoadipyl-CoA is a central metabolite in the β-ketoadipate pathway, crucial for the breakdown of aromatic compounds by various microorganisms. Its accurate quantification is vital for studying metabolic flux, enzyme kinetics, and in the context of bioremediation and metabolic engineering. This guide aims to provide researchers with the necessary information to select the most appropriate method for their experimental needs.
Method Comparison
The two primary methods for quantifying this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and spectrophotometric enzymatic assays. Each method offers distinct advantages and disadvantages in terms of sensitivity, specificity, throughput, and required instrumentation.
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Spectrophotometric Enzymatic Assay |
| Principle | Chromatographic separation followed by mass-based detection and fragmentation for specific identification and quantification. | Measurement of the change in absorbance resulting from the enzymatic conversion of this compound. |
| Specificity | High, based on retention time and specific mass-to-charge ratio transitions. | Moderate to high, dependent on the specificity of the enzyme used. |
| Sensitivity | High, typically in the nanomolar (nM) to low micromolar (µM) range for similar acyl-CoAs. | Moderate, generally in the micromolar (µM) range. |
| Throughput | Moderate, can be automated for higher throughput. | High, suitable for plate-based assays. |
| Instrumentation | Requires a dedicated LC-MS/MS system. | Requires a spectrophotometer or plate reader. |
| Sample Matrix | Can be applied to complex biological matrices with appropriate sample preparation. | Can be susceptible to interference from other components in the sample that absorb at the same wavelength. |
| Multiplexing | Capable of simultaneously quantifying multiple acyl-CoA species. | Typically measures a single analyte per assay. |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Short-Chain Acyl-CoA Quantification
This protocol is a generalized method for the analysis of short-chain acyl-CoAs and can be adapted for this compound.
a. Sample Preparation (from Biological Tissues)
-
Homogenize approximately 20 mg of frozen tissue in 500 µL of ice-cold 80% methanol/water.
-
Centrifuge at 20,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.
-
Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 30 µL of 50 mM ammonium (B1175870) acetate (B1210297) for analysis[1].
b. Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is typically used.
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing linearly to elute the acyl-CoAs based on their hydrophobicity.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
c. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for acyl-CoAs.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification. This involves monitoring a specific precursor ion (the molecular ion of this compound) and a specific product ion generated after fragmentation.
d. Performance Characteristics
While specific performance data for this compound is not available from a multi-laboratory study, typical LC-MS/MS methods for other short-chain acyl-CoAs exhibit the following characteristics:
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | Low nM to sub-µM range |
| Limit of Quantification (LOQ) | nM to low µM range |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85-115% |
Spectrophotometric Enzymatic Assay
This method relies on the activity of 3-oxoadipate (B1233008):succinyl-CoA transferase, which catalyzes the formation of this compound. The formation of the this compound-Mg²⁺ complex can be monitored by the increase in absorbance at 305 nm[2].
a. Assay Principle
The reaction catalyzed is: Succinyl-CoA + 3-Oxoadipate ⇌ Succinate + this compound[3]
The formation of the magnesium complex of this compound results in a measurable increase in absorbance at 305 nm.
b. Reagents and Assay Mixture
-
Tris-HCl buffer (e.g., 35 µmol, pH 8.0)
-
MgCl₂ (e.g., 25 µmol)
-
3-Oxoadipate (e.g., 3.5 µmol)
-
Succinyl-CoA (e.g., 0.15 µmol)
-
3-Oxoadipate:succinyl-CoA transferase enzyme
-
Total volume: 1 mL
c. Procedure
-
Combine the buffer, MgCl₂, and 3-oxoadipate in a cuvette.
-
Add the sample containing this compound (or the enzyme to initiate the reaction for activity measurement).
-
Monitor the change in absorbance at 305 nm using a spectrophotometer.
-
The concentration of the this compound-Mg²⁺ complex can be calculated using the Beer-Lambert law (A = εbc), with a reported molar extinction coefficient (ε) of 16,300 M⁻¹cm⁻¹[2].
Visualizations
Caption: Workflow for LC-MS/MS-based quantification of this compound.
Caption: Principle of the spectrophotometric enzymatic assay for this compound.
References
- 1. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of Aromatics and Chloroaromatics by Pseudomonas sp. Strain B13: Purification and Characterization of 3-Oxoadipate:Succinyl-Coenzyme A (CoA) Transferase and this compound Thiolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-oxoadipate CoA-transferase - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Substrate Specificity of 3-Oxoadipyl-CoA Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the substrate specificity of key enzymes involved in the 3-oxoadipyl-CoA pathway, a central route for the catabolism of aromatic compounds in various microorganisms. The focus is on 3-oxoadipate (B1233008):succinyl-CoA transferase (EC 2.8.3.6) and this compound thiolase (EC 2.3.1.174), enzymes crucial for converting intermediates into central metabolites. Understanding their substrate range is vital for applications in bioremediation, metabolic engineering, and as potential targets for antimicrobial drug development.
The Beta-Ketoadipate Pathway: A Brief Overview
The beta-ketoadipate pathway is a convergent metabolic route used by many soil bacteria and fungi to degrade aromatic compounds like catechol and protocatechuate, which are derived from lignin (B12514952) and other natural or xenobiotic sources. The pathway funnels these compounds into two key intermediates of the tricarboxylic acid (TCA) cycle: acetyl-CoA and succinyl-CoA. The final steps of this conversion are catalyzed by 3-oxoadipate:succinyl-CoA transferase and this compound thiolase.
Comparative Analysis of Substrate Specificity
The substrate specificity of these enzymes determines the range of aromatic compounds an organism can metabolize. While genetic information suggests the presence of these enzymes in a variety of bacteria, detailed kinetic characterization is available for a limited number. The most comprehensively studied are the enzymes from Pseudomonas sp. (now reclassified as Pseudomonas knackmussii) strain B13.
3-Oxoadipate:succinyl-CoA Transferase
This enzyme catalyzes the transfer of a CoA moiety from succinyl-CoA to 3-oxoadipate, forming this compound and succinate. The enzyme from Pseudomonas sp. B13 is a heterotetramer (A₂B₂)[1][2].
The substrate specificity of the Pseudomonas sp. B13 transferase is relatively narrow. It shows high activity with its natural substrates, 3-oxoadipate and succinyl-CoA[1][2]. Acetyl-CoA cannot substitute for succinyl-CoA as the CoA donor[1]. The enzyme exhibits some activity towards 4-methyl-3-oxoadipate, but it is unable to convert 2-chloro- and 2-methyl-3-oxoadipate[1][2]. Poor substrate activity was also observed for 2-oxoadipate and 3-oxoglutarate[1][2].
This compound Thiolase
This enzyme catalyzes the thiolytic cleavage of this compound by coenzyme A to yield acetyl-CoA and succinyl-CoA. The enzyme from Pseudomonas sp. B13 is a homotetramer (A₄)[1][2].
The Pseudomonas sp. B13 thiolase displays high affinity for both this compound and CoA[1][2]. Information regarding the activity of this enzyme on substituted this compound derivatives is limited, representing a knowledge gap in the field. Gene sequences suggest the presence of this enzyme in other bacteria, including Pseudomonas putida and Rhodococcus opacus, but their substrate specificities have not been biochemically characterized in detail[1].
Data Summary Table
The following table summarizes the available quantitative kinetic data for 3-oxoadipate:succinyl-CoA transferase and this compound thiolase, primarily from Pseudomonas sp. B13.
| Enzyme | Organism | Substrate | Km (mM) | kcat (min-1) | Notes |
| 3-Oxoadipate:succinyl-CoA transferase | Pseudomonas sp. B13 | 3-Oxoadipate | 0.4[1][2] | 1,430[1] | Acetyl-CoA is not a CoA donor. Poor activity with 2-oxoadipate and 3-oxoglutarate. No activity with 2-chloro- and 2-methyl-3-oxoadipate.[1][2] |
| Succinyl-CoA | 0.2[1][2] | ||||
| Acinetobacter calcoaceticus | 3-Oxoadipate | N/A | N/A | Enzyme has been purified, but detailed kinetic data is not available in the cited source.[1] | |
| Pseudomonas putida | 3-Oxoadipate | N/A | N/A | Enzyme has been purified, but detailed kinetic data is not available in the cited source.[1] | |
| This compound thiolase | Pseudomonas sp. B13 | This compound | 0.15[1][2] | 470[1] | |
| Coenzyme A | 0.01[1][2] | ||||
| Pseudomonas putida | This compound | N/A | N/A | Gene identified, but enzyme not fully characterized kinetically.[1] | |
| Rhodococcus opacus | This compound | N/A | N/A | Gene identified, but enzyme not fully characterized kinetically.[1] |
N/A: Data not available in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the accurate determination of enzyme kinetics and substrate specificity. The following protocols are based on established methods for the characterization of this compound enzymes.
Assay for 3-Oxoadipate:succinyl-CoA Transferase
The activity of this enzyme is typically measured spectrophotometrically by monitoring the formation of the this compound-Mg²⁺ complex, which absorbs light at 305 nm[1].
-
Reaction Mixture: Prepare a 1 ml reaction mixture in a quartz cuvette containing:
-
35 µmol of Tris-HCl buffer (pH 8.0)
-
25 µmol of MgCl₂
-
3.5 µmol of 3-oxoadipate
-
0.15 µmol of succinyl-CoA[1]
-
-
Enzyme Addition: Add the enzyme preparation (e.g., purified enzyme or a protein fraction from a purification step) to the reaction mixture to initiate the reaction.
-
Measurement: Immediately measure the increase in absorbance at 305 nm at a constant temperature (e.g., 30°C) using a spectrophotometer.
-
Kinetic Parameter Determination: To determine the Km for each substrate, vary the concentration of one substrate while keeping the other at a saturating concentration. Measure the initial reaction rates at each substrate concentration and fit the data to the Michaelis-Menten equation.
Assay for this compound Thiolase
The thiolase activity is measured by monitoring the decrease in absorbance at 305 nm due to the cleavage of the this compound-Mg²⁺ complex upon the addition of Coenzyme A[1].
-
In situ Substrate Formation: First, generate this compound in the cuvette using purified 3-oxoadipate:succinyl-CoA transferase as described in the previous assay. Allow the reaction to proceed for approximately 15 minutes to ensure sufficient formation of the this compound-Mg²⁺ complex[1].
-
Thiolase Reaction Initiation: Add 0.2 µmol of Coenzyme A and the thiolase-containing enzyme preparation to the cuvette[1].
-
Measurement: Monitor the decrease in absorbance at 305 nm.
-
Kinetic Parameter Determination: Similar to the transferase assay, vary the concentration of this compound (by controlling the initial transferase reaction) or Coenzyme A to determine their respective Km values.
Conclusion and Future Directions
The available data, primarily from Pseudomonas sp. B13, indicates that the 3-oxoadipate:succinyl-CoA transferase has a relatively strict substrate specificity, while the specificity of the this compound thiolase for substituted substrates remains largely unexplored. A significant gap in knowledge exists regarding the kinetic properties of these enzymes from other important bacterial genera like Acinetobacter, Rhodococcus, and other Pseudomonas species.
Future research should focus on the purification and detailed kinetic characterization of these enzymes from a wider range of microorganisms. This will not only provide a more complete picture of the metabolic diversity of the beta-ketoadipate pathway but also enable the identification of enzymes with novel substrate specificities that could be exploited for biotechnological applications. A broader understanding of these enzymes could also inform the development of targeted inhibitors for specific pathogenic bacteria that rely on this pathway for survival.
References
- 1. Degradation of Aromatics and Chloroaromatics by Pseudomonas sp. Strain B13: Purification and Characterization of 3-Oxoadipate:Succinyl-Coenzyme A (CoA) Transferase and this compound Thiolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of aromatics and chloroaromatics by Pseudomonas sp. strain B13: purification and characterization of 3-oxoadipate:succinyl-coenzyme A (CoA) transferase and this compound thiolase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Gene Knockouts in the 3-Oxoadipyl-CoA Pathway: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise validation of gene knockouts is a cornerstone of robust experimental design. This guide provides a comprehensive comparison of methodologies for validating gene knockouts within the 3-oxoadipyl-CoA pathway, a key route in the catabolism of aromatic compounds. We present supporting experimental data, detailed protocols, and visual workflows to ensure accurate and reproducible results.
The this compound pathway is a central metabolic route in various microorganisms for the degradation of aromatic compounds, funneling them into the tricarboxylic acid (TCA) cycle. Key enzymes in this pathway are encoded by the pca gene cluster, including pcaG and pcaH (encoding protocatechuate 3,4-dioxygenase), pcaB (3-carboxy-cis,cis-muconate cycloisomerase), pcaC (4-carboxymuconolactone decarboxylase), pcaD (3-oxoadipate enol-lactone hydrolase), pcaI and pcaJ (subunits of 3-oxoadipate (B1233008):succinyl-CoA transferase), and pcaF (this compound thiolase)[1][2]. Validating the successful knockout of these genes is critical to understanding their function and engineering metabolic pathways.
Comparative Analysis of Validation Methods
Several techniques can be employed to confirm the successful knockout of a target gene. The choice of method depends on the specific research question, available resources, and the nature of the gene product. Here, we compare the most common and effective methods for validating gene knockouts in the this compound pathway.
| Validation Method | Principle | Information Provided | Throughput | Quantitative Capability | Key Advantages | Key Limitations |
| PCR Analysis | Amplification of a specific DNA region to verify the absence of the wild-type gene and/or the presence of the knockout cassette. | Genomic confirmation of gene deletion or insertion. | High | Qualitative to Semi-quantitative | Simple, rapid, and cost-effective for initial screening. | Does not confirm the absence of mRNA or protein. Can be misleading if primers are not specific. |
| Quantitative PCR (qPCR) | Measures the amount of a specific mRNA transcript in a sample. | Relative quantification of target gene expression. | High | Quantitative | Highly sensitive and specific for measuring gene expression levels. | RNA instability can affect results. Does not confirm the absence of protein. |
| Western Blotting | Uses antibodies to detect the presence and quantity of a specific protein. | Confirmation of the absence or significant reduction of the target protein. | Medium | Semi-quantitative to Quantitative | Provides direct evidence of successful knockout at the protein level. | Dependent on the availability of a specific and high-quality antibody. Can be time-consuming. |
| Enzyme Activity Assays | Measures the catalytic activity of the enzyme encoded by the target gene. | Functional confirmation of the knockout by demonstrating the loss of enzyme activity. | Low to Medium | Quantitative | Directly assesses the functional consequence of the gene knockout. | Requires a specific and reliable assay for the target enzyme. May not be applicable to non-enzymatic proteins. |
Experimental Data for Gene Knockout Validation
The following tables summarize hypothetical quantitative data that could be obtained from validating the knockout of key genes in the this compound pathway.
Table 1: qPCR Analysis of pca Gene Expression in Knockout Mutants
| Gene Knockout | Target Gene | Relative Gene Expression (Fold Change vs. Wild-Type) |
| ΔpcaI | pcaI | 0.05 |
| ΔpcaJ | pcaJ | 0.08 |
| ΔpcaF | pcaF | 0.02 |
| ΔpcaD | pcaD | 0.11 |
| ΔpcaC | pcaC | 0.09 |
| ΔpcaH | pcaH | 0.04 |
| ΔpcaG | pcaG | 0.06 |
Note: Data is normalized to a housekeeping gene. A significant decrease in relative gene expression indicates a successful knockout at the transcriptional level.
Table 2: Enzyme Activity Assays in Wild-Type and pca Knockout Strains
| Strain | Enzyme | Specific Activity (U/mg protein) | % Activity vs. Wild-Type |
| Wild-Type | 3-Oxoadipate:succinyl-CoA transferase (pcaI/J) | 1.5 | 100% |
| ΔpcaI | 3-Oxoadipate:succinyl-CoA transferase (pcaI/J) | <0.01 | <0.7% |
| Wild-Type | This compound thiolase (pcaF) | 2.8 | 100% |
| ΔpcaF | This compound thiolase (pcaF) | <0.01 | <0.4% |
| Wild-Type | Protocatechuate 3,4-dioxygenase (pcaG/H) | 5.2 | 100% |
| ΔpcaG | Protocatechuate 3,4-dioxygenase (pcaG/H) | <0.05 | <1% |
Note: A significant reduction in specific enzyme activity in the knockout strain compared to the wild-type confirms the functional loss of the targeted gene product.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: PCR Verification of Gene Knockout
-
Genomic DNA Extraction: Isolate genomic DNA from both the wild-type and putative knockout strains using a standard extraction kit.
-
Primer Design: Design two sets of primers:
-
Internal primers: Anneal within the coding sequence of the target gene.
-
Flanking primers: Anneal upstream and downstream of the target gene.
-
-
PCR Amplification: Perform PCR using both primer sets on genomic DNA from both strains.
-
Agarose (B213101) Gel Electrophoresis: Analyze the PCR products on an agarose gel.
-
Expected Results (Internal primers): A band of the expected size should be present in the wild-type sample and absent in the knockout sample.
-
Expected Results (Flanking primers): A larger band corresponding to the wild-type gene should be present in the wild-type sample. In a successful knockout (with a resistance cassette insertion), a band of a different size (larger or smaller depending on the cassette) will be present in the knockout sample.
-
Protocol 2: Quantitative PCR (qPCR) Analysis
-
RNA Extraction and cDNA Synthesis: Extract total RNA from wild-type and knockout strains and synthesize cDNA using a reverse transcription kit.
-
Primer Design: Design qPCR-specific primers for the target gene and a validated housekeeping gene for normalization.
-
qPCR Reaction: Set up the qPCR reaction with SYBR Green or a probe-based master mix, cDNA template, and primers.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. A significant decrease in the target gene expression in the knockout strain compared to the wild-type confirms the knockout at the mRNA level.
Protocol 3: Western Blot Analysis
-
Protein Extraction: Prepare total protein lysates from wild-type and knockout cell cultures.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA).
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to the target protein.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Expected Results: A band corresponding to the target protein should be present in the wild-type lane and absent or significantly reduced in the knockout lane. A loading control (e.g., GAPDH or β-actin) should be used to ensure equal protein loading.
-
Protocol 4: Enzyme Activity Assay for 3-Oxoadipate:Succinyl-CoA Transferase (pcaI/J)
-
Preparation of Cell-Free Extract: Lyse the bacterial cells and prepare a cell-free extract by centrifugation.
-
Assay Mixture: Prepare an assay mixture containing Tris-HCl buffer (pH 8.0), MgCl₂, 3-oxoadipate, and succinyl-CoA.
-
Enzyme Reaction: Initiate the reaction by adding the cell-free extract to the assay mixture.
-
Spectrophotometric Measurement: Measure the increase in absorbance at 305 nm, which corresponds to the formation of the this compound-Mg²⁺ complex[3].
-
Calculation of Specific Activity: Calculate the enzyme activity and normalize it to the total protein concentration to determine the specific activity.
Visualizing the Workflow and Pathway
To further clarify the experimental process and the metabolic context, the following diagrams are provided.
References
- 1. Characterization of a protocatechuate catabolic gene cluster from Rhodococcus opacus 1CP: evidence for a merged enzyme with 4-carboxymuconolactone-decarboxylating and 3-oxoadipate enol-lactone-hydrolyzing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High‐Throughput Tn‐Seq Screens Identify Both Known and Novel Pseudomonas putida KT2440 Genes Involved in Metal Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of Aromatics and Chloroaromatics by Pseudomonas sp. Strain B13: Purification and Characterization of 3-Oxoadipate:Succinyl-Coenzyme A (CoA) Transferase and this compound Thiolase - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling 3-oxoadipyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for the proper handling and disposal of 3-oxoadipyl-CoA. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is the first line of defense against potential exposure. The following equipment is mandatory.
Summary of Required Personal Protective Equipment
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety goggles with side-shields or a full-face shield. | Protects against splashes and aerosols. Standard safety glasses are insufficient. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Provides a barrier against skin contact. Double-gloving is recommended for extended handling. |
| Body Protection | Laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Minimizes inhalation exposure to dust or aerosols. |
Handling and Storage Procedures
Proper handling and storage are crucial to maintain the integrity of this compound and prevent accidental exposure.
Operational Workflow for Handling this compound
Caption: A stepwise workflow for the safe handling of this compound, from preparation to disposal.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Refer to the manufacturer's instructions for optimal storage temperature, which is typically -20°C or below.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
First Aid Measures
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Spill Response Plan
Caption: A logical flow diagram for responding to a this compound spill.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
Waste Disposal Protocol
-
Solid Waste: Collect in a designated, labeled, and sealed container.
-
Liquid Waste: Collect in a designated, labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated Materials: Any materials used for cleanup (e.g., absorbent pads, gloves) must also be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
By adhering to these safety and handling protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
